molecular formula C19H21ClF3N5O2 B560532 SAR405 R enantiomer

SAR405 R enantiomer

货号: B560532
分子量: 443.8 g/mol
InChI 键: SPDQRCUBFSRAFI-IUODEOHRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SAR405 R enantiomer is an enantiomer of SAR405. SAR405 is a PIK3C3/Vps34 inhibitor.

属性

IUPAC Name

(8R)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDQRCUBFSRAFI-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SAR405 R Enantiomer: A Technical Overview of the Inactive Stereoisomer and its Potent Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is widely recognized as a first-in-class, potent, and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34). It functions as an ATP-competitive inhibitor, playing a crucial role in the modulation of essential cellular processes such as autophagy and endosomal trafficking. It is important to note that the biological activity of SAR405 is stereospecific. The potent inhibitory activity is attributed to the (S)-enantiomer, while the SAR405 R enantiomer is the less active counterpart .[1] This guide provides a comprehensive overview of the mechanism of action of the active (S)-enantiomer of SAR405, with the understanding that the R enantiomer does not significantly contribute to Vps34 inhibition.

Core Mechanism of Action: Inhibition of Vps34

The primary molecular target of the active (S)-enantiomer of SAR405 is Vps34, a lipid kinase that phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns3P).[2][3] PtdIns3P is a key signaling lipid that recruits a variety of effector proteins containing PtdIns3P-binding domains (such as FYVE and PX domains), thereby regulating membrane trafficking and the initiation of autophagy.[4]

The (S)-enantiomer of SAR405 binds to the ATP-binding pocket of Vps34, preventing the phosphorylation of PtdIns.[3][5] This inhibition disrupts the downstream signaling pathways that are dependent on PtdIns3P, leading to the cellular effects observed with SAR405 treatment.

Quantitative Pharmacological Data ((S)-Enantiomer)

The following tables summarize the key quantitative data for the active (S)-enantiomer of SAR405. No quantitative data for the R enantiomer is publicly available, reflecting its status as the inactive stereoisomer.

Parameter Value Assay Type Reference
IC50 1.2 nMBiochemical (Vps34)[6]
Kd 1.5 nMBiophysical[2]
IC50 27 nMCellular (GFP-FYVE)[5]
IC50 42 nMCellular (Autophagosome formation)[6]
IC50 419 nMCellular (Starvation-induced autophagy)[5][6]

Table 1: In Vitro and Cellular Potency of SAR405 (S)-enantiomer

Kinase Family Activity Concentration Reference
Class I PI3Ks InactiveUp to 10 µM[7]
Class II PI3Ks InactiveUp to 10 µM[7]
mTOR InactiveUp to 10 µM[7]

Table 2: Kinase Selectivity of SAR405 (S)-enantiomer

Signaling Pathway and Cellular Consequences

Inhibition of Vps34 by the (S)-enantiomer of SAR405 leads to a cascade of cellular events, primarily the disruption of autophagy and endosomal trafficking.

  • Inhibition of Autophagy: Autophagy is a cellular degradation and recycling process that is initiated by the formation of a double-membraned vesicle called the autophagosome. Vps34 is essential for the nucleation of the autophagosome. By inhibiting Vps34, SAR405 blocks the formation of autophagosomes, leading to the accumulation of autophagy substrates like p62.[5] This inhibition occurs in both basal and induced autophagy, such as that triggered by starvation or mTOR inhibitors.[5][6]

  • Disruption of Endosomal Trafficking: Vps34-generated PtdIns3P is also crucial for the maturation of endosomes and their fusion with lysosomes. SAR405 treatment disrupts this process, leading to defects in late endosome to lysosome trafficking and impaired lysosomal function.

G cluster_0 Cellular Inputs cluster_1 Vps34 Complex cluster_2 Cellular Processes Starvation Starvation Vps34 Vps34 Starvation->Vps34 activates mTOR Inhibition mTOR Inhibition mTOR Inhibition->Vps34 activates PtdIns3P PtdIns3P Vps34->PtdIns3P ADP ADP Vps34->ADP PtdIns PtdIns PtdIns->Vps34 Autophagosome Formation Autophagosome Formation PtdIns3P->Autophagosome Formation initiates Endosomal Trafficking Endosomal Trafficking PtdIns3P->Endosomal Trafficking regulates ATP ATP ATP->Vps34 Lysosomal Function Lysosomal Function Endosomal Trafficking->Lysosomal Function SAR405 (S)-enantiomer SAR405 (S)-enantiomer SAR405 (S)-enantiomer->Vps34 inhibits This compound This compound This compound->Vps34 inactive G cluster_0 Reaction Components cluster_1 Assay Steps Recombinant Vps34 Recombinant Vps34 Incubation Incubation Recombinant Vps34->Incubation PtdIns Substrate PtdIns Substrate PtdIns Substrate->Incubation ATP (radiolabeled) ATP (radiolabeled) ATP (radiolabeled)->Incubation SAR405 SAR405 SAR405->Incubation Lipid Extraction Lipid Extraction Incubation->Lipid Extraction TLC TLC Lipid Extraction->TLC Spot lipids Autoradiography Autoradiography TLC->Autoradiography Separate lipids Quantification Quantification Autoradiography->Quantification Detect PtdIns3P G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis HeLa cells HeLa cells Transfection Transfection HeLa cells->Transfection Treatment Treatment Transfection->Treatment GFP-LC3 or GFP-FYVE GFP-LC3 or GFP-FYVE GFP-LC3 or GFP-FYVE->Transfection SAR405 SAR405 SAR405->Treatment Starvation/mTORi Starvation/mTORi Starvation/mTORi->Treatment Fixation & Staining Fixation & Staining Fluorescence Microscopy Fluorescence Microscopy Fixation & Staining->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Quantify puncta Treatment->Fixation & Staining

References

The Discovery and Stereoselective Synthesis of the SAR405 R-enantiomer: A Potent and Selective Vps34 Inhibitor for Autophagy Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR405 has emerged as a first-in-class, highly potent, and selective ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This enzyme plays a pivotal role in the initiation of autophagy, a fundamental cellular process for lysosomal degradation and recycling of cellular components. The discovery of SAR405, specifically its R-enantiomer, has provided a critical pharmacological tool to dissect the intricate Vps34 signaling pathway and has opened new avenues for therapeutic intervention in diseases where autophagy is dysregulated, such as cancer. This technical guide details the discovery process that identified the R-enantiomer as the active component, provides a comprehensive overview of its stereoselective synthesis, and outlines the key experimental protocols for its characterization.

Discovery of the SAR405 R-enantiomer

The development of SAR405 was driven by the need for a specific inhibitor to probe the function of Vps34, distinguishing its activity from other PI3K class members. While the specific details comparing the biological activity of the R and S enantiomers of the final SAR405 molecule are not publicly available in full detail, the discovery process typical for chiral drugs involves the synthesis of both enantiomers and their subsequent evaluation in biological assays to identify the eutomer (the pharmacologically more active enantiomer). The chemical name, (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, explicitly denotes the stereochemistry at both chiral centers, indicating that the R-configuration of the 3-methylmorpholino moiety and the S-configuration at the trifluoromethyl-substituted carbon are crucial for its high-affinity binding and potent inhibition of Vps34. The selection of the R-enantiomer of the 3-methylmorpholine (B1346471) substituent, in particular, was a key finding during the lead optimization process.

Biological Activity and Selectivity

SAR405 exhibits exceptional potency against human Vps34. This high affinity is attributed to its unique binding mode within the ATP-binding cleft of the enzyme. The exquisite selectivity profile of SAR405 is a hallmark of its design, showing minimal activity against other lipid and protein kinases, including class I and II PI3Ks and mTOR, even at high concentrations.[1] This specificity makes it a superior tool for studying Vps34-mediated biology compared to broader-spectrum PI3K inhibitors.

Quantitative Data Presentation

The following tables summarize the key quantitative data for SAR405 based on published literature.

ParameterValueReference
Vps34 IC50 1.2 nM[2]
Vps34 Kd 1.5 nM[1]
GFP-FYVE Cellular Assay IC50 27 nM[3]
Autophagy Inhibition (starved cells) IC50 419 nM[3][4]
Autophagy Inhibition (mTOR inhibitor-induced) IC50 42 nM[4]

Table 1: In Vitro and Cellular Potency of SAR405

Kinase FamilySelectivityReference
Class I PI3Ks Inactive up to 10 µM[1]
Class II PI3Ks Inactive up to 10 µM[1]
mTOR Inactive up to 10 µM[1]

Table 2: Kinase Selectivity Profile of SAR405

Stereoselective Synthesis of SAR405 R-enantiomer

The synthesis of the SAR405 R-enantiomer is a multi-step process that requires precise control of stereochemistry at two chiral centers. A detailed, step-by-step protocol for the entire molecule is proprietary; however, based on available information and general principles of medicinal chemistry, a plausible synthetic strategy can be outlined. The synthesis involves the preparation of two key chiral building blocks: (R)-3-methylmorpholine and a pyrimidone core with a stereocenter at the trifluoromethyl-substituted position, followed by their coupling.

Synthesis of (R)-3-methylmorpholine

The (R)-3-methylmorpholine fragment is a critical component for the potency and selectivity of SAR405. Its synthesis can be achieved through various stereoselective methods. One common approach involves the reduction of a chiral morpholinone precursor.

Experimental Protocol: Synthesis of (R)-3-methylmorpholine

  • Preparation of (R)-5-methylmorpholin-3-one: This chiral lactam can be synthesized from an appropriate chiral starting material, such as (R)-alaninol.

  • Reduction of the Lactam: A solution of (R)-5-methylmorpholin-3-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to 0°C under an inert atmosphere (e.g., nitrogen).

  • A reducing agent, such as lithium aluminum hydride (LAH), is added portion-wise to the solution.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution at 0°C.

  • The resulting slurry is filtered, and the filtrate is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield (R)-3-methylmorpholine as an oil.

Asymmetric Synthesis of the Chiral Pyrimidone Core

The synthesis of the trifluoromethyl-containing pyrimidone core with the correct stereochemistry is another crucial aspect of the overall synthesis. Asymmetric synthesis strategies, such as those employing chiral catalysts or auxiliaries, are likely employed to establish the desired stereocenter.

Final Assembly of SAR405

The final steps of the synthesis would involve the coupling of the (R)-3-methylmorpholine fragment to the pyrimidone core, followed by the attachment of the (5-chloropyridin-3-yl)methyl group. The specific reaction conditions for these coupling steps are optimized to ensure high yields and retention of stereochemical integrity.

Key Experimental Protocols

Vps34 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Vps34.

Methodology:

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT, and 2 mM MnCl₂), the Vps34 enzyme, and the lipid substrate phosphatidylinositol (PI) presented in phosphatidylserine (B164497) (PS) vesicles.[5]

  • Inhibitor Addition: A serial dilution of the test compound (e.g., SAR405) is added to the wells.

  • Reaction Initiation: The reaction is initiated by the addition of ATP, often radiolabeled ([γ-³²P]ATP), to a final concentration in the low micromolar range.

  • Incubation: The plate is incubated at room temperature or 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated product (phosphatidylinositol 3-phosphate, PtdIns(3)P) is quantified. This can be done by separating the lipids using thin-layer chromatography (TLC) followed by autoradiography or by using non-radioactive methods such as specific antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ADP production.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

GFP-FYVE Cellular Assay for PtdIns(3)P Detection

This cell-based assay monitors the levels of PtdIns(3)P in living cells, which is the direct product of Vps34 activity. The FYVE domain is a protein motif that specifically binds to PtdIns(3)P.

Methodology:

  • Cell Line and Transfection: A suitable cell line (e.g., HeLa or U2OS) is transiently or stably transfected with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and a tandem FYVE domain (GFP-2xFYVE). This fusion protein localizes to endosomal membranes rich in PtdIns(3)P, appearing as fluorescent puncta.

  • Compound Treatment: The transfected cells are treated with various concentrations of the Vps34 inhibitor (e.g., SAR405) for a specific duration.

  • Imaging: The cells are imaged using fluorescence microscopy. Inhibition of Vps34 leads to a decrease in cellular PtdIns(3)P levels, causing the GFP-2xFYVE probe to dissociate from the endosomes and disperse into the cytoplasm.

  • Quantification: The number and intensity of the fluorescent puncta are quantified using image analysis software.

  • Data Analysis: The IC50 value is determined by plotting the reduction in puncta against the inhibitor concentration.

Visualizations

Vps34 Signaling Pathway in Autophagy

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Nutrient Deprivation Nutrient Deprivation mTORC1 Inhibition mTORC1 Inhibition Nutrient Deprivation->mTORC1 Inhibition Vps34 Vps34 mTORC1 Inhibition->Vps34 Activation Vps15 Vps15 PtdIns3P Production PtdIns3P Production Vps34->PtdIns3P Production Catalyzes Beclin1 Beclin1 ATG14L ATG14L Recruitment of WIPIs Recruitment of WIPIs PtdIns3P Production->Recruitment of WIPIs Autophagosome Formation Autophagosome Formation Recruitment of WIPIs->Autophagosome Formation Autophagy Autophagy Autophagosome Formation->Autophagy SAR405 SAR405 SAR405->Vps34 Inhibits

Caption: Vps34 signaling pathway in autophagy initiation.

Experimental Workflow for Enantiomer Discovery

Enantiomer_Discovery_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Analysis Racemic Mixture Racemic Mixture Chiral Separation Chiral Separation Racemic Mixture->Chiral Separation R-enantiomer R-enantiomer Chiral Separation->R-enantiomer S-enantiomer S-enantiomer Chiral Separation->S-enantiomer Vps34 Kinase Assay (R) Vps34 Kinase Assay (R) R-enantiomer->Vps34 Kinase Assay (R) Vps34 Kinase Assay (S) Vps34 Kinase Assay (S) S-enantiomer->Vps34 Kinase Assay (S) Cellular Assays (R) Cellular Assays (R) Vps34 Kinase Assay (R)->Cellular Assays (R) Cellular Assays (S) Cellular Assays (S) Vps34 Kinase Assay (S)->Cellular Assays (S) Compare Activity Compare Activity Cellular Assays (R)->Compare Activity Cellular Assays (S)->Compare Activity Select Lead Enantiomer Select Lead Enantiomer Compare Activity->Select Lead Enantiomer

Caption: General workflow for chiral drug discovery.

Conclusion

The discovery of the SAR405 R-enantiomer represents a significant advancement in the field of autophagy research. Its high potency and selectivity for Vps34 have provided an invaluable tool for elucidating the complex roles of this lipid kinase in cellular physiology and disease. The stereoselective synthesis of this complex molecule underscores the capabilities of modern medicinal chemistry in creating precisely tailored therapeutic agents. Further investigation into the therapeutic potential of SAR405 and other Vps34 inhibitors is warranted, particularly in the context of oncology and other diseases with autophagy-related pathologies.

References

In Vitro Characterization of the p53-MDM2 Inhibitor SAR405838: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1] In many cancers with wild-type p53, its function is abrogated by the oncoprotein Murine Double Minute 2 (MDM2), which binds to p53 and promotes its degradation.[1] Small-molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[1]

SAR405838 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[2][3] It was developed through the optimization of earlier compounds and has demonstrated significant preclinical activity in various cancer models.[1][4] This technical guide provides an in-depth overview of the in vitro characterization of SAR405838, detailing its biochemical and cellular activities, the experimental protocols used for its evaluation, and the key signaling pathways it modulates.

Biochemical Activity and Binding Affinity

SAR405838 exhibits high-affinity binding to the p53-binding pocket of MDM2, effectively displacing p53.[2][5] The binding affinity of SAR405838 to human MDM2 has been quantified using competitive binding assays.

Table 1: Biochemical Binding Affinity of SAR405838 to MDM2

LigandTarget ProteinBinding Affinity (Ki)Reference
SAR405838Human MDM20.88 nM[1][2][5]
MI-219Human MDM2>10-fold weaker than SAR405838[5]
Nutlin-3aHuman MDM2>50-fold weaker than SAR405838[5]
p53 peptideHuman MDM2>1,000-fold weaker than SAR405838[5]

A co-crystal structure of SAR405838 in complex with MDM2 revealed that it mimics the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that are critical for the interaction.[2][3] Furthermore, SAR405838 engages in additional interactions and induces a conformational change in the N-terminal region of MDM2, contributing to its high binding affinity.[2][3]

Cellular Activity

In cellular assays, SAR405838 demonstrates potent and specific activation of the p53 pathway in cancer cell lines with wild-type p53.[2] This leads to a cascade of downstream events, including cell cycle arrest and apoptosis.

Activation of the p53 Signaling Pathway

The efficacy of SAR405838 in activating the p53 pathway has been demonstrated through the dose-dependent upregulation of p53 target genes and proteins.

Table 2: Cellular Activity of SAR405838 in p53 Pathway Activation

Cell LineAssayTargetEC50Reference
SJSA-1 (Osteosarcoma)mRNA UpregulationMDM20.3 - 0.6 µM[5]
p210.3 - 0.6 µM[5]
PUMA0.3 - 0.6 µM[5]
HCT-116 (Colon Cancer)mRNA UpregulationMDM20.7 µM[5]
p210.7 µM[5]

Western blot analyses have confirmed the dose-dependent increase in p53, p21, and MDM2 protein levels in various cancer cell lines upon treatment with SAR405838.[2] A clear effect on protein levels was observed at concentrations as low as 100 nM in RS4;11 acute leukemia and LNCaP prostate cancer cell lines.[2]

Anti-proliferative and Pro-apoptotic Effects

The activation of the p53 pathway by SAR405838 translates into potent anti-proliferative and pro-apoptotic effects in cancer cells harboring wild-type p53.

Table 3: Anti-proliferative Activity of SAR405838 in Cancer Cell Lines

Cell Linep53 StatusIC50Reference
SJSA-1 (Osteosarcoma)Wild-typePotent (specific values not detailed in provided abstracts)[2]
HCT-116 (Colon Cancer)Wild-typePotent (specific values not detailed in provided abstracts)[2]
RS4;11 (Acute Leukemia)Wild-typePotent (specific values not detailed in provided abstracts)[2]
LNCaP (Prostate Cancer)Wild-typePotent (specific values not detailed in provided abstracts)[2]
p53 mutant/deleted cell linesMutant/Deleted≥10 µM[5]

SAR405838 has been shown to be significantly more potent in inhibiting cell growth in wild-type p53 cancer cell lines compared to its predecessors, MI-219 and nutlin-3a.[5] The compound's activity is highly specific, with minimal effects on cell lines with mutated or deleted p53.[2][5] Furthermore, SAR405838 has been shown to induce robust apoptosis, as evidenced by the cleavage of caspase-3 and PARP in sensitive cell lines like SJSA-1.[2]

Experimental Protocols

Biochemical Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound to MDM2.

  • Reagents and Materials: Recombinant human MDM2 protein, a high-affinity fluorescently labeled or biotinylated p53-based peptide tracer, test compound (SAR405838), and an appropriate buffer system.

  • Procedure:

    • A constant concentration of the MDM2 protein and the tracer peptide are incubated together.

    • Serial dilutions of the test compound are added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • The amount of bound tracer is measured using a suitable detection method (e.g., fluorescence polarization, HTRF).

    • The IC50 value (the concentration of the test compound that displaces 50% of the bound tracer) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular p53 Pathway Activation Assay (Western Blotting)

This method is used to assess the induction of p53 and its downstream target proteins.

  • Cell Culture: Cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT-116) are cultured to a suitable confluency.

  • Treatment: Cells are treated with varying concentrations of SAR405838 or a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of SAR405838 for a specified period (e.g., 4 days).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of each well is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mandatory Visualizations

p53_MDM2_Signaling_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation & Function cluster_mdm2_regulation MDM2 Regulation cluster_inhibitor Therapeutic Intervention Stress DNA Damage, Oncogene Activation p53 p53 (Wild-Type) Stress->p53 Stabilizes p21 p21 p53->p21 Transcription PUMA PUMA p53->PUMA Transcription MDM2 MDM2 p53->MDM2 p53_degradation p53->p53_degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis MDM2->p53 MDM2->p53_degradation Proteasome Proteasomal Degradation p53_degradation->Proteasome SAR405838 SAR405838 SAR405838->MDM2 Inhibits Binding to p53

Caption: p53-MDM2 signaling pathway and the mechanism of action of SAR405838.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_start BindingAssay Competitive Binding Assay (e.g., HTRF) Ki_Value Determine Ki Value BindingAssay->Ki_Value CellCulture Culture WT p53 Cancer Cell Lines Treatment Treat with SAR405838 (Dose-Response) CellCulture->Treatment WesternBlot Western Blot (p53, p21, MDM2) Treatment->WesternBlot MTT_Assay MTT Assay Treatment->MTT_Assay FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->FlowCytometry PathwayActivation Assess p53 Pathway Activation WesternBlot->PathwayActivation IC50_Value Determine IC50 (Proliferation) MTT_Assay->IC50_Value ApoptosisAnalysis Analyze Apoptosis & Cell Cycle Arrest FlowCytometry->ApoptosisAnalysis Start SAR405838 Start->BindingAssay Start->CellCulture

References

Unveiling the Target of SAR405's "Less Active" R Enantiomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target protein identification for the R enantiomer of SAR405, a potent inhibitor of autophagy. While SAR405 is a well-characterized racemic compound that selectively targets the class III phosphoinositide 3-kinase (PI3K), Vps34, detailed information regarding its individual enantiomers has been less accessible. This document collates available data to elucidate the specific interactions and activity of the SAR405 R enantiomer for researchers, scientists, and drug development professionals.

Executive Summary

SAR405 is a highly selective and potent inhibitor of Vacuolar Protein Sorting 34 (Vps34), a critical enzyme in the initiation of autophagy. The racemic mixture of SAR405 has been extensively studied and demonstrates nanomolar potency against Vps34. Information from commercial suppliers and the broader scientific context strongly indicates that the biological activity of SAR405 resides primarily in one of its enantiomers. The This compound is consistently referred to as the less active of the two .

This guide will detail the experimental framework used to characterize Vps34 inhibitors, which would be applicable to the specific analysis of the this compound, and explore the Vps34 signaling pathway.

Quantitative Data Summary

Although specific quantitative data for the this compound is not publicly available, the following table summarizes the reported activity of the racemic SAR405, which is understood to be predominantly driven by the more active S enantiomer.

CompoundTargetAssay TypeMetricValue (nM)Reference
SAR405 (racemate)Vps34Biochemical Kinase AssayIC501.2[1]
SAR405 (racemate)Vps34Binding AssayKd1.5[2]
Vps34-IN-1 (racemate)Vps34Biochemical Kinase AssayIC5025[3]
SAR405 (racemate)Autophagy Inhibition (Cellular)GFP-LC3 AssayIC50419[4]
SAR405 (racemate)PtdIns(3)P Inhibition (Cellular)GFP-FYVE AssayIC5027[5]

Note: Vps34-IN-1 is another name for SAR405. The variation in IC50 values can be attributed to different assay conditions and recombinant protein batches.

Experimental Protocols

The identification and characterization of the target for a compound like the this compound would involve a series of experiments, from chiral separation to biochemical and cellular assays. Below are detailed methodologies for key experiments.

Chiral Separation of SAR405 Enantiomers

The first critical step is the separation of the racemic SAR405 into its individual R and S enantiomers.

Methodology: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose, is selected. The choice of column is critical and often requires screening.

  • Mobile Phase: A mixture of solvents, typically a non-polar solvent like hexane (B92381) and a polar solvent like ethanol (B145695) or isopropanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is used to monitor the elution of the compounds.

  • Fraction Collection: As the two enantiomeric peaks elute at different retention times, they are collected into separate fractions.

  • Purity Analysis: The enantiomeric purity of the collected fractions is confirmed using analytical chiral HPLC.

Target Engagement and Affinity Measurement

To confirm that the R enantiomer binds to Vps34 and to quantify its affinity, a direct binding assay is employed.

Methodology: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

  • SPR Protocol Outline:

    • Immobilization: Recombinant human Vps34 protein is immobilized on a sensor chip.

    • Binding: A series of concentrations of the this compound are flowed over the chip surface.

    • Detection: The binding events are detected in real-time by measuring changes in the refractive index at the sensor surface.

    • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

In Vitro Kinase Activity Assay

To measure the functional inhibitory activity of the R enantiomer on Vps34's kinase activity, a biochemical assay is performed.

Methodology: Radioactive Liposome Kinase Assay [3][6]

  • Substrate Preparation: Liposomes containing phosphatidylinositol (PtdIns) are prepared by extrusion.

  • Kinase Reaction: Recombinant Vps34/Vps15 complex is incubated with the PtdIns liposomes, the this compound (at various concentrations), and [γ-³²P]ATP in a kinase reaction buffer.

  • Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., chloroform/methanol/HCl).

  • Lipid Extraction: The radiolabeled lipid product, phosphatidylinositol 3-phosphate (PtdIns(3)P), is extracted.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).

  • Quantification: The amount of ³²P incorporated into PtdIns(3)P is quantified using a phosphorimager. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Target Inhibition Assay

To assess the ability of the R enantiomer to inhibit Vps34 activity within a cellular context, a target engagement assay using a fluorescent biosensor is utilized.

Methodology: GFP-FYVE Probe Relocalization Assay [3][5]

  • Cell Line: A cell line stably expressing a green fluorescent protein (GFP) fused to a tandem FYVE domain (GFP-FYVE) is used. The FYVE domain specifically binds to PtdIns(3)P.

  • Treatment: The GFP-FYVE expressing cells are treated with varying concentrations of the this compound.

  • Imaging: Live-cell imaging is performed using a high-content imaging system or a confocal microscope.

  • Analysis: In untreated cells, the GFP-FYVE probe localizes to endosomes, appearing as distinct puncta. Inhibition of Vps34 leads to a decrease in PtdIns(3)P levels, causing the GFP-FYVE probe to disperse into the cytoplasm. The IC50 is calculated based on the concentration-dependent decrease in GFP puncta.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Enantiomer Target Identification

G cluster_0 Chiral Separation cluster_1 Target Identification & Validation cluster_2 Data Analysis racemic Racemic SAR405 hplc Preparative Chiral HPLC racemic->hplc r_enantiomer R Enantiomer hplc->r_enantiomer s_enantiomer S Enantiomer hplc->s_enantiomer biochem_assay Biochemical Kinase Assay (Vps34 Activity) r_enantiomer->biochem_assay Test Inhibition binding_assay Binding Assay (Vps34 Affinity) r_enantiomer->binding_assay Test Binding cellular_assay Cellular Assay (PtdIns(3)P Levels) r_enantiomer->cellular_assay Test Cellular Activity ic50_val Determine IC50 biochem_assay->ic50_val kd_val Determine Kd binding_assay->kd_val cellular_ic50 Determine Cellular IC50 cellular_assay->cellular_ic50

Caption: Experimental workflow for SAR405 enantiomer analysis.

Vps34 Signaling Pathway in Autophagy

G cluster_0 Upstream Regulation cluster_1 PtdIns(3)P Production cluster_2 Autophagosome Formation mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Vps34_complex Vps34-Vps15-Beclin1-Atg14 (Class III PI3K Complex I) ULK1_complex->Vps34_complex Activation PtdIns PtdIns PtdIns3P PtdIns(3)P PtdIns->PtdIns3P Vps34 Kinase Activity WIPIs WIPI Proteins (PtdIns(3)P Effectors) PtdIns3P->WIPIs Recruitment Autophagosome Autophagosome Biogenesis WIPIs->Autophagosome Initiation SAR405 SAR405 SAR405->Vps34_complex Inhibition

References

Pharmacological Profile of SAR405: An In-depth Technical Guide with a Focus on the R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2] Vps34 plays a crucial role in the initiation of autophagy and in vesicle trafficking. By producing phosphatidylinositol 3-phosphate (PI3P), Vps34 facilitates the recruitment of proteins essential for the formation of autophagosomes. SAR405, by competitively binding to the ATP-binding site of Vps34, effectively blocks this process.[1][2] This document aims to provide a comprehensive technical overview of the pharmacological profile of SAR405, with a specific focus on its R enantiomer.

It is important to note that while SAR405 is well-characterized, publicly available scientific literature and technical datasheets lack specific quantitative pharmacological data for the R enantiomer of SAR405. It has been qualitatively described as the less active enantiomer.[3] Therefore, this guide will present the detailed pharmacological data for the parent compound SAR405, which is presumed to be the more active enantiomer or a racemic mixture, and will provide the experimental framework through which the specific activity of the R enantiomer could be determined.

Quantitative Pharmacological Data of SAR405

The following tables summarize the key quantitative data for the parent compound, SAR405.

Table 1: In Vitro Binding Affinity and Potency of SAR405 against Vps34

ParameterValueSpeciesAssay TypeReference
Kd1.5 nMHumanSurface Plasmon Resonance (SPR)[1]
Biochemical IC501.2 nMHumanKinase Assay[1]

Table 2: Cellular Activity of SAR405

ParameterCell LineValueAssay TypeReference
Autophagosome Formation IC50 (mTOR inhibition-induced)H129942 nMGFP-LC3 Puncta Formation[1]
Autophagy Inhibition IC50 (starvation-induced)HeLa419 nMGFP-LC3 Translocation[1]

Mechanism of Action and Signaling Pathway

SAR405 exerts its biological effects by inhibiting the kinase activity of Vps34. Vps34 is a central component of the autophagy initiation complex, which also includes Beclin-1, Vps15, and Atg14L. Upon activation by upstream signals such as nutrient deprivation (which inhibits mTOR), the Vps34 complex generates PI3P on the surface of the phagophore (autophagosome precursor). PI3P then serves as a docking site for effector proteins containing a PI3P-binding FYVE domain, such as DFCP1 and WIPI proteins, which are essential for the expansion and closure of the autophagosome. By inhibiting Vps34, SAR405 prevents the production of PI3P, thereby halting autophagosome formation and subsequent autophagy.

SAR405_Signaling_Pathway cluster_upstream Upstream Regulation cluster_vps34_complex Vps34 Complex cluster_downstream Downstream Events Nutrient_Starvation Nutrient Starvation mTOR mTOR (inhibited) Nutrient_Starvation->mTOR Vps34_Complex Vps34/Beclin-1/ Vps15/Atg14L mTOR->Vps34_Complex | PI3P PI3P Production Vps34_Complex->PI3P Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy SAR405 SAR405 (R enantiomer) SAR405->Vps34_Complex Inhibition

Caption: Signaling pathway of SAR405-mediated autophagy inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the pharmacological profile of the SAR405 R enantiomer.

Vps34 Kinase Assay (Biochemical IC50 Determination)

Objective: To determine the concentration of the this compound required to inhibit 50% of Vps34 kinase activity in a purified system.

Materials:

  • Recombinant human Vps34/Vps15 complex

  • L-α-phosphatidylinositol (PI) substrate

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)

  • This compound stock solution (in DMSO)

  • 96-well reaction plates

  • Phospholipid vesicle mix

  • Stop solution (e.g., 1 M HCl)

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of the this compound in DMSO.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the Vps34/Vps15 enzyme complex to the wells and incubate for a pre-determined time at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate mixture containing PI vesicles and [γ-32P]ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Extract the radiolabeled PI3P product.

  • Quantify the amount of incorporated 32P using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

Objective: To measure the inhibitory effect of the this compound on autophagosome formation in cells.

Materials:

  • A stable cell line expressing GFP-LC3 (e.g., U2OS, HeLa, or H1299)

  • Complete cell culture medium

  • Autophagy inducer (e.g., rapamycin, everolimus, or starvation medium - EBSS)

  • This compound stock solution (in DMSO)

  • 96-well imaging plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Seed the GFP-LC3 expressing cells into 96-well imaging plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound or DMSO (vehicle control) for a short pre-incubation period (e.g., 1 hour).

  • Induce autophagy by adding the autophagy inducer to the wells.

  • Incubate the cells for a time sufficient to induce robust GFP-LC3 puncta formation (e.g., 4-6 hours).

  • Wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the number and intensity of GFP-LC3 puncta per cell using automated image analysis software.

  • Calculate the percentage of inhibition of puncta formation for each compound concentration.

  • Determine the IC50 value by plotting the dose-response curve.

Experimental_Workflow_Cellular_Autophagy Start Start Seed_Cells Seed GFP-LC3 Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with SAR405 R enantiomer Seed_Cells->Treat_Compound Induce_Autophagy Induce Autophagy (e.g., Rapamycin) Treat_Compound->Induce_Autophagy Incubate Incubate (4-6 hours) Induce_Autophagy->Incubate Fix_Stain Fix Cells and Stain Nuclei (DAPI) Incubate->Fix_Stain Image_Acquisition Image Acquisition (High-Content Imaging) Fix_Stain->Image_Acquisition Image_Analysis Automated Image Analysis (Quantify GFP-LC3 Puncta) Image_Acquisition->Image_Analysis Data_Analysis Dose-Response Analysis (Calculate IC50) Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cellular autophagy assay.

Cell Proliferation Assay

Objective: To assess the effect of the this compound on the proliferation of cancer cell lines, alone and in combination with other agents like mTOR inhibitors.

Materials:

  • Cancer cell lines of interest (e.g., renal cell carcinoma lines like 786-O or ACHN)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • mTOR inhibitor (e.g., everolimus) stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Plate reader capable of measuring absorbance or luminescence

Procedure:

  • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare a matrix of drug concentrations, including serial dilutions of the this compound alone, the mTOR inhibitor alone, and combinations of both.

  • Add the drug solutions or DMSO (vehicle control) to the appropriate wells.

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for Resazurin, 10 minutes for CellTiter-Glo®).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the IC50 values for each compound alone and in combination. Synergy can be calculated using methods such as the Bliss additivity model or the Chou-Talalay method.

Conclusion

SAR405 is a highly potent and selective inhibitor of Vps34, a key regulator of autophagy. While the pharmacological profile of the parent compound is well-documented, specific quantitative data for the R enantiomer are not currently available in the public domain, with the exception of it being the less active stereoisomer. The experimental protocols detailed in this guide provide a clear framework for the comprehensive characterization of the this compound's binding affinity, cellular activity, and anti-proliferative effects. Such studies would be crucial for a complete understanding of its pharmacological profile and its potential as a research tool or therapeutic agent.

References

An In-depth Technical Guide to the Biological Activity of the SAR405 R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the biological activity of the enantiomers of SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. While extensive data is available for the active S-enantiomer (often referred to simply as SAR405 in literature), this document specifically addresses the biological profile of the R-enantiomer, contextualizing its activity within the broader understanding of SAR405's mechanism of action.

Introduction to SAR405 and Vps34

SAR405 is a first-in-class, ATP-competitive inhibitor of Vps34, the sole class III PI3K in mammals.[1][2] Vps34 plays a critical role in intracellular vesicle trafficking, most notably in the initiation of autophagy and the maturation of endosomes.[3][4] By catalyzing the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI(3)P), Vps34 facilitates the recruitment of effector proteins to membrane surfaces, driving the formation of autophagosomes and regulating endocytic sorting.[5] Due to its central role in these pathways, Vps34 has emerged as a key therapeutic target in oncology and other diseases where autophagy is dysregulated.[4][6]

Enantioselectivity of SAR405

Chirality is a critical factor in drug design, with enantiomers often exhibiting significant differences in biological activity.[7] In the case of SAR405, the biological activity resides predominantly in one enantiomer. The SAR405 R enantiomer is reported to be the less active of the two. While specific quantitative data for the R enantiomer is not extensively published, the high potency of the racemate and the S-enantiomer strongly suggests a significant difference in activity between the two chiral forms.

Quantitative Biological Data

The following tables summarize the quantitative data for SAR405. It is important to note that these values are typically reported for the racemate or the active S-enantiomer. The activity of the R enantiomer is significantly lower.

Table 1: In Vitro Kinase and Cellular Activity of SAR405

ParameterTarget/AssayValueReference(s)
IC50 Recombinant Human Vps341.2 nM[1][2]
Kd Recombinant Human Vps341.5 nM[1][2]
Cellular IC50 GFP-FYVE HeLa cells (on-target)27 nM[1]
Cellular IC50 Autophagosome formation (mTOR inhibition-induced)42 nM[1][2]
Cellular IC50 Autophagy (starvation-induced, GFP-LC3)419 nM[1][2]

Table 2: Selectivity Profile of SAR405

Kinase ClassSpecific KinasesActivityReference(s)
Class I PI3Ks p110α, p110β, p110δ, p110γNo significant inhibition[1]
Class II PI3Ks PI3K-C2α, PI3K-C2β, PI3K-C2γNo significant inhibition[1]
Class IV PI3K mTORNo significant inhibition[1]
Protein Kinases Broad panelNo significant activity[1]

Signaling Pathways and Mechanism of Action

SAR405 exerts its biological effects by inhibiting the kinase activity of Vps34, thereby preventing the production of PI(3)P. This has two major downstream consequences: the inhibition of autophagy and the disruption of endosomal trafficking.

Vps34-Mediated Autophagy Signaling Pathway

The diagram below illustrates the central role of Vps34 in the autophagy pathway and the point of inhibition by SAR405. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by inhibiting the ULK1 and Vps34 complexes. During starvation or other stress, mTORC1 is inactivated, allowing for the activation of the Vps34 complex, PI(3)P production, and subsequent autophagosome formation.

G cluster_0 Nutrient-Rich Conditions cluster_1 Nutrient-Poor Conditions (Starvation) Growth_Factors Growth Factors mTORC1_active mTORC1 (Active) Growth_Factors->mTORC1_active Vps34_complex_inh Vps34 Complex (Inactive) mTORC1_active->Vps34_complex_inh Inhibits Autophagy_inh Autophagy Inhibition Vps34_complex_inh->Autophagy_inh Starvation Starvation mTORC1_inactive mTORC1 (Inactive) Starvation->mTORC1_inactive Vps34_complex_act Vps34 Complex (Active) mTORC1_inactive->Vps34_complex_act Allows Activation PI3P_prod PI(3)P Production Vps34_complex_act->PI3P_prod Autophagosome Autophagosome Formation PI3P_prod->Autophagosome SAR405_inh SAR405 SAR405_inh->Vps34_complex_act Inhibits G Early_Endosome Early Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Endolysosome Endolysosome Lysosome->Endolysosome Vps34 Vps34 Vps34->Late_Endosome Regulates Maturation SAR405 SAR405 SAR405->Vps34 Inhibits G Start Start Prepare_Mixture Prepare Reaction Mixture (Vps34, PI) Start->Prepare_Mixture Add_Compound Add this compound Prepare_Mixture->Add_Compound Add_ATP Add [γ-³²P]ATP to Start Reaction Add_Compound->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Lipids Lipid Extraction Stop_Reaction->Extract_Lipids TLC TLC Separation Extract_Lipids->TLC Quantify Quantify PI(3)P TLC->Quantify End End Quantify->End G Start Start Plate_Cells Plate GFP-LC3 Cells Start->Plate_Cells Induce_Autophagy Induce Autophagy (Starvation or mTORi) Plate_Cells->Induce_Autophagy Treat_Compound Treat with Compound Induce_Autophagy->Treat_Compound Fix_Stain Fix and Stain Nuclei Treat_Compound->Fix_Stain Image Acquire Images Fix_Stain->Image Analyze Quantify GFP-LC3 Puncta Image->Analyze End End Analyze->End

References

The SAR405 R-Enantiomer: A Technical Guide to its Use as a Negative Control in Autophagy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the SAR405 R-enantiomer and its application as a negative control in autophagy research. SAR405 is a potent and highly selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K-III), also known as vacuolar protein sorting 34 (Vps34).[1][2] By inhibiting Vps34, SAR405 effectively blocks the initiation of autophagy.[3][4] In drug discovery and mechanistic studies, the use of a structurally related but inactive compound as a negative control is crucial for validating that the observed effects are due to the specific inhibition of the intended target. The R-enantiomer of SAR405 serves this purpose. While the S-enantiomer is the active inhibitor, the R-enantiomer is reported to be the less active form, making it an ideal negative control for experiments investigating the role of Vps34 in autophagy.[1]

Introduction to SAR405 and its Role in Autophagy

SAR405 is an ATP-competitive inhibitor of Vps34, a critical enzyme in the autophagy pathway.[3][5] Vps34 catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PI3P).[6] PI3P plays a crucial role in the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome.[6] By inhibiting Vps34, SAR405 prevents the formation of PI3P, thereby blocking autophagosome biogenesis and subsequent autophagic flux.[2][3] SAR405 has been shown to inhibit autophagy induced by various stimuli, including nutrient starvation and mTOR inhibition.[3]

The stereochemistry of SAR405 is critical to its inhibitory activity. The active enantiomer, (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, is responsible for the potent inhibition of Vps34.[5] The R-enantiomer, while structurally very similar, is significantly less active, a common phenomenon for chiral molecules interacting with specific biological targets.[1] This difference in activity allows the R-enantiomer to be used as a powerful tool to control for off-target effects in experimental settings.

Data Presentation: Quantitative Activity of SAR405

Table 1: Biochemical Activity of SAR405 (S-enantiomer) against Vps34

ParameterValueReference
IC50 1.2 nM[5]
Kd 1.5 nM[2]

Table 2: Cellular Activity of SAR405 (S-enantiomer) in Autophagy Inhibition

AssayCell LineIC50Reference
GFP-FYVE Relocalization HeLa27 nM[3]
Autophagosome Formation (mTOR inhibition-induced) H129942 nM[3]
Autophagy (Starvation-induced) HeLa (GFP-LC3)419 nM[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of SAR405 and its use in experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Autophagy Signaling Pathway and Inhibition by SAR405

Autophagy Signaling Pathway cluster_0 Upstream Signals cluster_1 Vps34 Complex cluster_2 Autophagosome Formation Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits Vps34 Vps34 mTORC1->Vps34 inhibits Beclin-1 Beclin-1 PI3P PI3P Vps34->PI3P converts Vps15 Vps15 Atg14L Atg14L PtdIns PtdIns PtdIns->Vps34 Phagophore Phagophore PI3P->Phagophore promotes SAR405\n(S-enantiomer) SAR405 (S-enantiomer) SAR405\n(S-enantiomer)->Vps34 inhibits SAR405\n(R-enantiomer) SAR405 (R-enantiomer) (Negative Control) Autophagosome Autophagosome Phagophore->Autophagosome

Caption: Autophagy pathway showing Vps34 inhibition by SAR405.

Experimental Workflow for Validating SAR405 Activity and Using the R-Enantiomer as a Negative Control

Experimental Workflow cluster_0 Cell Treatment cluster_1 Autophagy Readouts cluster_2 Expected Outcomes Cells Cells Vehicle\n(DMSO) Vehicle (DMSO) Cells->Vehicle\n(DMSO) SAR405\n(S-enantiomer) SAR405 (S-enantiomer) Cells->SAR405\n(S-enantiomer) SAR405\n(R-enantiomer) SAR405 (R-enantiomer) Cells->SAR405\n(R-enantiomer) Autophagy\nInducer Autophagy Inducer Cells->Autophagy\nInducer LC3-II Western Blot LC3-II Western Blot Vehicle\n(DMSO)->LC3-II Western Blot LC3 Puncta\nImmunofluorescence LC3 Puncta Immunofluorescence Vehicle\n(DMSO)->LC3 Puncta\nImmunofluorescence PI3P Quantification PI3P Quantification Vehicle\n(DMSO)->PI3P Quantification Autophagy Unaffected Autophagy Unaffected Vehicle\n(DMSO)->Autophagy Unaffected SAR405\n(S-enantiomer)->LC3-II Western Blot SAR405\n(S-enantiomer)->LC3 Puncta\nImmunofluorescence SAR405\n(S-enantiomer)->PI3P Quantification Autophagy Blocked Autophagy Blocked SAR405\n(S-enantiomer)->Autophagy Blocked SAR405\n(R-enantiomer)->LC3-II Western Blot SAR405\n(R-enantiomer)->LC3 Puncta\nImmunofluorescence SAR405\n(R-enantiomer)->PI3P Quantification SAR405\n(R-enantiomer)->Autophagy Unaffected Autophagy\nInducer->LC3-II Western Blot Autophagy\nInducer->LC3 Puncta\nImmunofluorescence Autophagy\nInducer->PI3P Quantification

Caption: Workflow for assessing SAR405 activity and controls.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in utilizing the SAR405 R-enantiomer as a negative control.

Vps34 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of SAR405 and its R-enantiomer on the enzymatic activity of purified Vps34.

  • Materials:

    • Recombinant human Vps34/Vps15 complex

    • Phosphatidylinositol (PtdIns) substrate

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS, 1 mM DTT)

    • SAR405 (S-enantiomer) and SAR405 R-enantiomer

    • DMSO (vehicle control)

    • 96-well plates

    • Scintillation counter or plate reader

  • Protocol:

    • Prepare serial dilutions of SAR405 (S-enantiomer) and SAR405 R-enantiomer in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the test compounds (SAR405 S-enantiomer, R-enantiomer, or DMSO) to the respective wells.

    • Add the Vps34/Vps15 enzyme to all wells except for the negative control (no enzyme).

    • Pre-incubate the enzyme with the compounds for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of PtdIns substrate and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 8M HCl for radioactive assays).

    • For radioactive assays, spot the reaction mixture onto a TLC plate, separate the lipids, and quantify the amount of ³²P-labeled PI3P using a phosphorimager or scintillation counter.

    • For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

LC3-II Western Blot for Monitoring Autophagy

This assay assesses the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, in response to treatment with SAR405 enantiomers.

  • Materials:

    • Cell line of interest (e.g., HeLa, U2OS)

    • Complete cell culture medium

    • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or mTOR inhibitor (e.g., Torin1) to induce autophagy

    • SAR405 (S-enantiomer) and SAR405 R-enantiomer

    • DMSO (vehicle control)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of SAR405 (S-enantiomer), SAR405 R-enantiomer, or DMSO for a specified time (e.g., 1-2 hours) prior to and during autophagy induction.

    • Induce autophagy by replacing the complete medium with starvation medium or by adding an mTOR inhibitor for a suitable duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

    • Quantify the band intensities for LC3-II and normalize to the loading control.

Immunofluorescence for LC3 Puncta

This method visualizes the formation of autophagosomes as punctate structures of LC3 in the cytoplasm.

  • Materials:

    • Cells grown on glass coverslips

    • Autophagy induction medium/reagent

    • SAR405 (S-enantiomer) and SAR405 R-enantiomer

    • DMSO (vehicle control)

    • 4% Paraformaldehyde (PFA) in PBS for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody: Rabbit anti-LC3B

    • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

    • DAPI for nuclear staining

    • Antifade mounting medium

    • Fluorescence microscope

  • Protocol:

    • Seed cells on glass coverslips in a multi-well plate.

    • Treat the cells with SAR405 enantiomers or DMSO, and induce autophagy as described in the Western blot protocol.

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash with PBS and block with blocking solution for 1 hour.

    • Incubate the cells with the primary anti-LC3B antibody diluted in blocking solution overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell.

PI3P Quantification Assay

This assay directly measures the cellular levels of PI3P, the product of Vps34 activity.

  • Materials:

    • Cell line of interest

    • Treatment reagents: SAR405 (S-enantiomer), SAR405 R-enantiomer, DMSO

    • Lipid extraction reagents (e.g., chloroform, methanol, HCl)

    • PI3P Mass ELISA Kit (e.g., from Echelon Biosciences) or a similar competitive ELISA-based assay.

    • Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for more detailed analysis.

  • Protocol (using a commercial ELISA kit as an example):

    • Culture and treat the cells with SAR405 enantiomers or DMSO as described previously.

    • After treatment, wash the cells and perform lipid extraction according to the kit manufacturer's protocol. This typically involves cell lysis and separation of the lipid-containing organic phase.

    • Dry the lipid extract.

    • Resuspend the dried lipids in the appropriate assay buffer provided with the kit.

    • Perform the competitive ELISA according to the manufacturer's instructions. This usually involves incubating the lipid samples in wells pre-coated with a PI3P-binding protein, followed by the addition of a PI3P detector protein and a secondary detection reagent.

    • Measure the signal using a plate reader.

    • Calculate the concentration of PI3P in the samples by comparing the signal to a standard curve generated with known amounts of PI3P.

Conclusion

References

Delving into the Cellular World of a Vps34 Inhibitor: A Technical Guide to SAR405

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. While the primary focus of available research is on the more active enantiomer of SAR405, this document will summarize the existing data, detail relevant experimental protocols, and visualize associated cellular pathways. It is important to note that the R enantiomer of SAR405 has been identified as the less active form of the molecule, though specific quantitative data on its distinct cellular uptake and distribution are not extensively available in the current body of scientific literature.

Core Mechanism of Action: Inhibition of Autophagy and Vesicle Trafficking

SAR405 exerts its cellular effects by targeting Vps34, a critical enzyme in the autophagy pathway and in endosomal trafficking. Vps34 is responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P), a lipid that acts as a docking site for proteins essential for the formation of autophagosomes and the maturation of endosomes.

By competitively binding to the ATP-binding site of Vps34, SAR405 inhibits its kinase activity.[1][2] This blockade of PI3P production leads to two primary cellular consequences:

  • Inhibition of Autophagy: The formation of autophagosomes, the double-membraned vesicles that engulf cellular components for degradation, is halted. This is a key mechanism, as autophagy is a survival pathway for cancer cells under stress.[3][4] SAR405 has been shown to inhibit autophagy induced by starvation or by mTOR inhibitors.[2][3]

  • Disruption of Vesicle Trafficking: SAR405 affects the maturation of late endosomes and their fusion with lysosomes.[1][3] This disruption of the endolysosomal pathway can impact cellular processes such as protein degradation and receptor recycling.

Quantitative Data on SAR405 Activity

The following tables summarize the key quantitative parameters reported for the active enantiomer of SAR405 across various assays and cell lines.

ParameterValueDescription
Binding Affinity (Kd) 1.5 nMEquilibrium dissociation constant for recombinant Vps34.[2][5]
Enzymatic Inhibition (IC50) 1.0 nMConcentration for 50% inhibition of recombinant human Vps34 enzyme activity.[1]

Table 1: Biochemical Activity of SAR405

Cell LineAssayIC50 ValueNotes
GFP-FYVE HeLaOn-target activity27 nMMeasures the displacement of the PI3P-binding FYVE domain from endosomes.[2]
GFP-LC3 HeLaStarvation-induced autophagy419 nMMeasures the inhibition of autophagosome formation (LC3 puncta).
GFP-LC3 H1299mTOR inhibitor-induced autophagy42 nMMeasures the inhibition of autophagy induced by the mTOR inhibitor AZD8055.[2]

Table 2: Cellular Potency of SAR405 in Autophagy Inhibition

Cell LineCombination AgentIC40 (SAR405 alone)IC40 (SAR405 in combination)Fold-change
H1299Everolimus6,039 nM380 nM~18
ACHNEverolimus20,816 nMNot specifiedNot specified
786-OEverolimus8,091 nMNot specifiedNot specified

Table 3: Synergistic Anti-proliferative Effects of SAR405 with Everolimus

Experimental Protocols

The following methodologies are central to studying the cellular effects of SAR405.

Cell Culture and Reagents
  • Cell Lines: HeLa, H1299, ACHN, 786-O, and RKO cells have been utilized in studies with SAR405.[1][6]

  • Reagents: SAR405 is typically dissolved in DMSO for in vitro experiments.[1] Autophagy can be induced by starvation (e.g., using Earle's Balanced Salt Solution - EBSS) or with mTOR inhibitors like AZD8055 and everolimus.[5][6]

Autophagy Assays
  • GFP-LC3 Puncta Formation: Cells stably expressing a GFP-LC3 fusion protein are treated with SAR405 under autophagy-inducing conditions. The formation of fluorescent puncta, representing the recruitment of LC3 to autophagosome membranes, is quantified using high-content imaging or fluorescence microscopy.[1][5]

  • LC3-II Conversion by Western Blot: The conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. This is assessed by separating cell lysates via SDS-PAGE and immunoblotting with an anti-LC3 antibody.[2]

  • p62/SQSTM1 Accumulation: p62 is a protein that is selectively degraded by autophagy. Inhibition of autophagy leads to its accumulation, which can be measured by western blot.[1]

Endosomal Trafficking and Lysosomal Function Assays
  • GFP-FYVE Localization: The FYVE domain specifically binds to PI3P on endosomes. In cells expressing a GFP-FYVE reporter, inhibition of Vps34 by SAR405 causes the GFP signal to disperse from punctate endosomal structures into the cytoplasm. This can be visualized by fluorescence microscopy.[1]

  • Cathepsin D Maturation: Lysosomal function can be assessed by examining the maturation of lysosomal proteases like cathepsin D. A defect in lysosomal function, as induced by SAR405, can be observed as a decrease in the mature form of cathepsin D by western blot.[1]

Visualizing Cellular Pathways and Workflows

SAR405 Point of Intervention in the Autophagy Pathway

Autophagy Pathway and SAR405 Inhibition mTOR mTORC1 ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibition Vps34_complex Vps34 Complex (PI3KC3) ULK1_complex->Vps34_complex Activation PI3P PI3P Production Vps34_complex->PI3P Catalyzes SAR405 SAR405 SAR405->Vps34_complex Inhibition Autophagosome Autophagosome Formation PI3P->Autophagosome Essential for Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Lysosome Lysosome->Autolysosome Fusion Cellular Uptake Workflow start Cell Seeding & Culture treatment Treatment with SAR405 Enantiomer start->treatment incubation Time-course Incubation treatment->incubation harvest Cell Harvesting incubation->harvest fractionation Subcellular Fractionation (Cytosol, Organelles, Nucleus) harvest->fractionation extraction Compound Extraction fractionation->extraction analysis LC-MS/MS Analysis extraction->analysis data Quantification of Intracellular Concentration analysis->data

References

Navigating the Preclinical Gauntlet: A Technical Guide to the Preliminary Toxicity Screening of the SAR405 R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early identification of potential safety liabilities is paramount to de-risking therapeutic candidates and streamlining the path to clinical trials. This technical guide provides a comprehensive framework for the preliminary toxicity screening of the R enantiomer of SAR405, a compound of interest in the modulation of autophagy. While specific preclinical toxicity data for the R enantiomer of SAR405 is not publicly available, this document outlines the established methodologies and strategic considerations necessary for such an evaluation.

Introduction to SAR405 and its Enantiomers

SAR405 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PIK3C3), also known as vacuolar protein sorting 34 (Vps34).[1][2][3][4] This enzyme plays a critical role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components, as well as in endosomal trafficking.[1][3] The inhibition of Vps34 by SAR405 disrupts these pathways, leading to an accumulation of autophagosomes and impaired lysosomal function.[3][4] This mechanism of action has generated significant interest in its potential as an anti-cancer agent, particularly in combination with mTOR inhibitors.[1][4][5]

SAR405 is a chiral molecule, and its biological activity resides primarily in one of its enantiomers. The R enantiomer of SAR405 has been described as the less active form of the molecule.[6][7] Despite its lower intended pharmacological activity, a thorough toxicological evaluation of the R enantiomer is a critical step in the nonclinical safety assessment. This ensures that any potential off-target effects or enantiomer-specific toxicities are identified early in development.

Proposed In Vitro Preliminary Toxicity Screening

In vitro toxicology assays are essential first-tier screens to identify potential cellular liabilities with a minimal expenditure of the test compound.[8] These assays provide crucial data to guide further in vivo studies.

Experimental Protocols

2.1.1. General Cell Viability and Cytotoxicity Assays

  • Objective: To determine the concentration-dependent effect of the SAR405 R enantiomer on the viability of various cell lines.

  • Methodology:

    • Cell Lines: A panel of cell lines should be selected to represent a diversity of tissues and potential target organs. A typical panel might include:

      • HepG2 (human hepatocarcinoma) for potential hepatotoxicity.

      • HEK293 (human embryonic kidney) for potential nephrotoxicity.

      • A panel of cancer cell lines relevant to the intended therapeutic indication.

    • Compound Preparation: The this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in cell culture medium to achieve the desired final concentrations.

    • Cell Plating and Treatment: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the various concentrations of the this compound or vehicle control (e.g., 0.1% DMSO).

    • Incubation: Cells are incubated for a standard duration, typically 24, 48, and 72 hours.

    • Viability Assessment: Cell viability is assessed using a validated method, such as the MTS assay, which measures mitochondrial metabolic activity, or a dye-based method that distinguishes live from dead cells.[9][10]

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2.1.2. Genotoxicity Screening

  • Objective: To assess the potential of the this compound to induce genetic mutations or chromosomal damage.[11]

  • Methodology:

    • Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to detect point mutations. The test is performed with and without metabolic activation (S9 fraction) to identify potential genotoxicity of the parent compound and its metabolites.[11]

    • In Vitro Micronucleus Test: This assay is conducted in mammalian cells (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[11]

  • Data Analysis: For the Ames test, a significant increase in the number of revertant colonies compared to the control is considered a positive result. For the micronucleus test, a significant increase in the frequency of micronucleated cells indicates a genotoxic potential.

2.1.3. hERG Channel Inhibition Assay

  • Objective: To evaluate the potential of the this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a critical indicator of potential cardiotoxicity.

  • Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. This technique directly measures the flow of ions through the hERG channel in cells stably expressing the channel.

  • Data Analysis: The concentration of the this compound that causes 50% inhibition of the hERG current (IC50) is determined.

Data Presentation: Hypothetical In Vitro Toxicity Data

The following table illustrates how quantitative data from these in vitro assays would be presented. Note: These are example values and do not represent actual experimental data for the this compound.

AssayCell Line/SystemEndpointResult (IC50)
Cytotoxicity (72h)HepG2Cell Viability> 100 µM
Cytotoxicity (72h)HEK293Cell Viability> 100 µM
Ames TestS. typhimurium (TA98, TA100)MutagenicityNegative
In Vitro MicronucleusCHO-K1ClastogenicityNegative
hERG InhibitionHEK293-hERGK+ Current> 30 µM

Proposed In Vivo Preliminary Toxicity Screening

Following the in vitro assessment, a preliminary in vivo study is essential to understand the compound's effects in a whole-organism system.[12]

Experimental Protocol
  • Objective: To assess the acute toxicity and tolerability of the this compound in a rodent model.

  • Methodology:

    • Animal Model: A standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice, is used.[13] Both male and female animals are included.

    • Dose Formulation and Administration: The this compound is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection). A range of doses is selected based on the in vitro cytotoxicity data and any available pharmacokinetic information.

    • Study Design: A single-dose acute toxicity study is typically performed. Animals are divided into several groups, including a vehicle control group and at least three dose-level groups.

    • Monitoring: Animals are observed for clinical signs of toxicity, changes in body weight, and mortality for a period of up to 14 days.[14]

    • Terminal Procedures: At the end of the observation period, blood samples are collected for hematology and clinical chemistry analysis. A gross necropsy is performed, and major organs are collected, weighed, and preserved for histopathological examination.[14]

  • Data Analysis: The study aims to identify a Maximum Tolerated Dose (MTD) and any target organs of toxicity.

Data Presentation: Hypothetical In Vivo Toxicity Data

The following table provides an example of how key findings from a preliminary in vivo study would be summarized. Note: These are example values and do not represent actual experimental data for the this compound.

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Mortality0/100/100/102/10
Mean Body Weight Change (Day 14)+10%+9%+5%-2%
Key Clinical SignsNone ObservedNone ObservedMild LethargyLethargy, Piloerection
Target Organs (Histopathology)No FindingsNo FindingsNo FindingsMinimal hepatocellular vacuolation

Visualization of Key Pathways and Workflows

SAR405 Signaling Pathway

The primary mechanism of action of SAR405 involves the inhibition of Vps34, which blocks the production of phosphatidylinositol 3-phosphate (PI3P). This, in turn, inhibits the recruitment of downstream effectors necessary for autophagosome formation and maturation.

SAR405_Pathway cluster_cell Cellular Processes cluster_drug Pharmacological Intervention Vps34 PIK3C3 / Vps34 PI3P PI(3)P Production Vps34->PI3P Catalyzes Autophagy Autophagosome Formation PI3P->Autophagy Initiates Endosomal_Trafficking Endosomal Trafficking PI3P->Endosomal_Trafficking Regulates Lysosome_Function Lysosome Function Autophagy->Lysosome_Function Fuses with Lysosome SAR405 SAR405 SAR405->Vps34 Inhibits

Caption: Mechanism of action of SAR405 via inhibition of PIK3C3/Vps34.

In Vitro Toxicity Screening Workflow

The following diagram illustrates a typical workflow for the in vitro preliminary toxicity screening of a compound like the this compound.

in_vitro_workflow start This compound cytotoxicity Cell Viability Assays (e.g., MTS) start->cytotoxicity genotoxicity Genotoxicity Assays (Ames, Micronucleus) start->genotoxicity cardiotoxicity hERG Inhibition Assay start->cardiotoxicity data_analysis Data Analysis (IC50 Calculation) cytotoxicity->data_analysis genotoxicity->data_analysis cardiotoxicity->data_analysis report In Vitro Toxicity Profile data_analysis->report in_vivo_workflow start This compound dose_formulation Dose Range Finding & Formulation start->dose_formulation animal_dosing Single Dose Administration (e.g., Rodent Model) dose_formulation->animal_dosing observation 14-Day Observation (Clinical Signs, Body Weight) animal_dosing->observation terminal Terminal Blood Collection & Necropsy observation->terminal analysis Hematology, Clinical Chemistry, Histopathology terminal->analysis report In Vivo Acute Toxicity Report (MTD, Target Organs) analysis->report

References

The Stereospecific Landscape of SAR405: A Technical Guide to a Potent Vps34 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34). A critical aspect of drug development is understanding the stereochemistry of a compound and its implications for biological activity. This document clarifies the stereochemical nature of the widely studied SAR405 and presents a comprehensive overview of its mechanism of action, signaling pathways, and pharmacological effects based on available scientific literature.

The Stereochemistry of SAR405: A Singular Entity in Research

A thorough investigation of the scientific literature and chemical databases reveals that SAR405 is a specific stereoisomer with the IUPAC name: (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one .[1][2][3][4] The designations "(S)" and "(R)" at the chiral centers confirm that the commercially available and studied form of SAR405 is a single, specific enantiomer.

Despite the existence of other potential stereoisomers, there is a conspicuous absence of publicly available data on the synthesis or biological evaluation of other enantiomers or a racemic mixture of SAR405. Therefore, a direct comparative analysis of the "stereospecific effects of SAR405 enantiomers" is not possible based on current scientific literature. This guide will focus on the well-characterized (S, R)-SAR405.

Mechanism of Action and Signaling Pathway

(S, R)-SAR405 is a highly potent and selective ATP-competitive inhibitor of Vps34.[5] Vps34 is the sole class III PI3K in mammals and plays a crucial role in the initiation of autophagy and in endosomal trafficking by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). By inhibiting Vps34, SAR405 blocks the production of PI3P, thereby impeding the formation of autophagosomes and disrupting the maturation of endosomes.

The primary signaling pathway affected by SAR405 is the autophagy pathway. Autophagy is a cellular process responsible for the degradation of damaged organelles and long-lived proteins. It is initiated by the formation of a double-membraned vesicle called the autophagosome, a process that is critically dependent on Vps34 activity.

SAR405_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_core Autophagy Initiation Complex cluster_downstream Downstream Effects Starvation Starvation Vps34_Complex Vps34/Beclin-1 Complex Starvation->Vps34_Complex activates mTOR_Inhibition mTOR_Inhibition mTOR_Inhibition->Vps34_Complex activates PI3P Phosphatidylinositol 3-Phosphate (PI3P) Vps34_Complex->PI3P phosphorylates PI Phosphatidylinositol (PI) PI->Vps34_Complex substrate Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy SAR405 SAR405 SAR405->Vps34_Complex inhibits

Caption: Signaling pathway of SAR405-mediated Vps34 inhibition and its effect on autophagy.

Quantitative Data Summary

The following tables summarize the key quantitative data for (S, R)-SAR405 from various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of (S, R)-SAR405 against Vps34

ParameterValueAssay ConditionsReference
IC501.2 nMRecombinant human Vps34, in vitro kinase assay[5]
Kd1.5 nMBiochemical assay[2]

Table 2: Cellular Activity of (S, R)-SAR405

ParameterValueCell LineAssayReference
IC50 (Autophagy)419 nMStarved HeLa cellsGFP-LC3 assay[5]
IC50 (Autophagy)42 nMH1299 cellsAutophagosome formation induced by mTOR inhibitor[6]
IC50 (Vps34 activity)27 nMGFP-FYVE-transfected HeLa cellsCellular Vps34 assay[6]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Vps34 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant Vps34.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human Vps34 is purified. Phosphatidylinositol (PI) is used as the substrate.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing ATP, MgCl2, and the Vps34 enzyme.

  • Inhibitor Addition: Serial dilutions of SAR405 are added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of the PI substrate. The mixture is incubated at a controlled temperature for a specific duration.

  • Detection of PI3P: The amount of generated PI3P is quantified, often using an ELISA-based method or by detecting radiolabeled ATP incorporation.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of SAR405, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Autophagy Assay (GFP-LC3)

Objective: To measure the effect of a compound on autophagosome formation in cells.

Methodology:

  • Cell Line: A stable cell line expressing a green fluorescent protein (GFP) fused to the microtubule-associated protein 1A/1B-light chain 3 (LC3) is used (e.g., GFP-LC3 HeLa).

  • Induction of Autophagy: Autophagy is induced by starving the cells (e.g., incubation in Earle's Balanced Salt Solution - EBSS) or by treating them with an mTOR inhibitor.

  • Compound Treatment: Cells are treated with various concentrations of SAR405 during the autophagy induction period.

  • Fixation and Staining: Cells are fixed, and the nuclei are counterstained (e.g., with DAPI).

  • Imaging and Quantification: The formation of GFP-LC3 puncta (representing autophagosomes) is visualized using fluorescence microscopy. The number and intensity of these puncta per cell are quantified using image analysis software.

  • Data Analysis: The inhibition of autophagosome formation is calculated relative to a vehicle-treated control, and the IC50 is determined.

Experimental_Workflow_GFP_LC3 Start Start Cell_Culture Culture GFP-LC3 expressing cells Start->Cell_Culture Induce_Autophagy Induce autophagy (starvation or mTOR inhibitor) Cell_Culture->Induce_Autophagy Treat_SAR405 Treat with SAR405 (various concentrations) Induce_Autophagy->Treat_SAR405 Fix_Stain Fix cells and stain nuclei Treat_SAR405->Fix_Stain Imaging Fluorescence Microscopy Fix_Stain->Imaging Quantification Quantify GFP-LC3 puncta Imaging->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for SAR405 and its R Enantiomer in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and highly selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34).[1][2][3][4] Vps34 plays a crucial role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. By inhibiting Vps34, SAR405 effectively blocks autophagosome formation and subsequent autophagic flux.[1][2][4] This inhibitory action makes SAR405 a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.

Chirality is a critical aspect of drug action, and enantiomers of a chiral molecule can exhibit significantly different biological activities.[5][6][7] SAR405 is a chiral molecule, and its biological activity resides predominantly in one enantiomer. The SAR405 R enantiomer is known to be the less active or inactive enantiomer, making it an ideal negative control for cell culture experiments.[8] The use of an inactive enantiomer as a negative control is a rigorous approach to ensure that the observed cellular effects are due to the specific inhibition of the target (on-target effects) and not due to off-target effects or the general chemical structure of the compound.[9]

These application notes provide detailed protocols for the use of SAR405 and its R enantiomer in cell culture experiments to investigate the role of Vps34-mediated autophagy.

Data Presentation

Quantitative Data for SAR405
ParameterValueCell Line/SystemReference
Vps34 IC50 1.2 nMRecombinant Human Vps34[1]
Vps34 Kd 1.5 nMRecombinant Human Vps34[1]
Autophagosome Formation IC50 42 nMGFP-LC3 HeLa cells (mTOR inhibition-induced autophagy)[1]
Starvation-Induced Autophagy IC50 419 nMGFP-LC3 HeLa cells[1]
This compound

Signaling Pathway

The following diagram illustrates the mechanism of action of SAR405 in the autophagy pathway.

SAR405_Mechanism cluster_upstream Upstream Signaling cluster_autophagy_initiation Autophagy Initiation cluster_autophagosome Autophagosome Formation Nutrient_Status Nutrient Status mTORC1 mTORC1 Nutrient_Status->mTORC1 regulates ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits Vps34_Complex Vps34 Complex (PI3K Class III) ULK1_Complex->Vps34_Complex activates PI3P PI3P Vps34_Complex->PI3P produces Autophagosome Autophagosome PI3P->Autophagosome recruits effectors for LC3_Conversion LC3-I to LC3-II Conversion Autophagosome->LC3_Conversion SAR405 SAR405 SAR405->Vps34_Complex inhibits SAR405_R This compound (Negative Control)

Caption: Mechanism of SAR405 action in the autophagy pathway.

Experimental Protocols

General Guidelines for Cell Culture
  • Cell Lines: A variety of cell lines can be used, including but not limited to HeLa, H1299, U2OS, and various cancer cell lines. The choice of cell line should be guided by the specific research question.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Reagent Preparation:

    • SAR405 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of SAR405 in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • This compound Stock Solution: Prepare a stock solution of the this compound at the same concentration as the active compound in DMSO. Store under the same conditions.

    • Working Solutions: On the day of the experiment, dilute the stock solutions to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups (including vehicle control) and is typically ≤ 0.1% to minimize solvent toxicity.

Experimental Workflow: Autophagy Inhibition Assay

The following diagram outlines a typical workflow for assessing the effect of SAR405 and its R enantiomer on autophagy.

Experimental_Workflow Start Start: Seed Cells Incubate Incubate for 24h (allow attachment) Start->Incubate Treatment Treatment Incubate->Treatment Vehicle Vehicle Control (DMSO) Treatment->Vehicle Group 1 SAR405 SAR405 (Active Compound) Treatment->SAR405 Group 2 SAR405_R This compound (Negative Control) Treatment->SAR405_R Group 3 Induce_Autophagy Induce Autophagy (e.g., starvation, mTOR inhibitor) Vehicle->Induce_Autophagy SAR405->Induce_Autophagy SAR405_R->Induce_Autophagy Incubate_Treatment Incubate for desired time (e.g., 4-24h) Induce_Autophagy->Incubate_Treatment Analysis Analysis Incubate_Treatment->Analysis Western_Blot Western Blot (LC3-II/I ratio, p62) Analysis->Western_Blot Microscopy Fluorescence Microscopy (GFP-LC3 puncta) Analysis->Microscopy Flow_Cytometry Flow Cytometry (autophagy flux assays) Analysis->Flow_Cytometry End End Western_Blot->End Microscopy->End Flow_Cytometry->End

Caption: General experimental workflow for autophagy inhibition studies.

Protocol 1: Western Blot Analysis of LC3 Conversion and p62 Degradation

This protocol is used to quantitatively assess the inhibition of autophagic flux.

Materials:

  • Cells of interest

  • Complete culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or mTOR inhibitor (e.g., rapamycin, torin1)

  • SAR405 and this compound stock solutions (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: After 24 hours, replace the medium with fresh complete medium or starvation medium containing the following treatments:

    • Vehicle control (DMSO)

    • SAR405 (e.g., 100 nM - 1 µM)

    • This compound (at the same concentration as SAR405)

  • Autophagy Induction (Optional): If not using starvation medium, induce autophagy with an appropriate stimulus (e.g., rapamycin) according to established protocols.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. The inhibition of autophagy is indicated by a decrease in the LC3-II/LC3-I ratio and an accumulation of p62. The this compound-treated group should show no significant difference from the vehicle control.

Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta Formation

This protocol is used to visualize the formation of autophagosomes.

Materials:

  • Cells stably expressing GFP-LC3

  • Culture medium

  • Starvation medium or mTOR inhibitor

  • SAR405 and this compound stock solutions

  • Glass-bottom dishes or coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

  • Treatment: After 24 hours, treat the cells as described in Protocol 1.

  • Incubation: Incubate for the desired time (e.g., 4-8 hours).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Staining: Wash with PBS and mount with a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a fluorescence microscope.

  • Data Analysis: Quantify the number of GFP-LC3 puncta per cell. A decrease in the number of puncta in SAR405-treated cells compared to the control indicates inhibition of autophagosome formation. The this compound should not significantly affect the number of puncta.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for interpreting experimental results using SAR405 and its R enantiomer.

Logical_Relationship Hypothesis Hypothesis: A cellular process is dependent on Vps34-mediated autophagy. Experiment Experiment: Treat cells with Vehicle, SAR405, and this compound. Hypothesis->Experiment Observation Observation Experiment->Observation Result_1 SAR405 shows a significant effect compared to Vehicle. Observation->Result_1 If Result_2 This compound shows no significant effect compared to Vehicle. Observation->Result_2 And If Alternative_Conclusion Alternative Conclusion: The effect may be due to off-target or non-specific effects. Observation->Alternative_Conclusion If SAR405 R shows an effect Conclusion Conclusion: The observed effect is likely due to the specific inhibition of Vps34. Result_1->Conclusion Result_2->Conclusion

Caption: Interpreting results with a negative control enantiomer.

Conclusion

SAR405 is a powerful and specific tool for the investigation of Vps34-mediated autophagy. The inclusion of the inactive this compound as a negative control is crucial for rigorous experimental design, allowing researchers to confidently attribute observed cellular phenotypes to the on-target inhibition of Vps34. The protocols provided herein offer a framework for utilizing these compounds to advance our understanding of the role of autophagy in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of the R enantiomer of SAR405, a selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. While SAR405 is a potent and widely used tool to study autophagy, it is crucial to note that the R enantiomer is reported to be the less active of its stereoisomers.[1] The data and protocols presented herein are based on the characterization of the active, racemic, or unspecified form of SAR405. Researchers using the R enantiomer should use this information as a guide and perform careful dose-response experiments to determine the optimal working concentration for their specific model system.

Mechanism of Action

SAR405 is a first-in-class, ATP-competitive inhibitor of Vps34 (also known as PIK3C3), the catalytic subunit of the class III PI3K complex.[2][3] Vps34 plays a critical role in the initiation of autophagy by phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PtdIns3P). This lipid product acts as a docking site on cellular membranes, recruiting downstream effectors like WIPI proteins, which are essential for the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation.

By inhibiting the kinase activity of Vps34, SAR405 blocks the production of PtdIns3P.[3] This leads to a dose-dependent inhibition of autophagosome formation and a subsequent blockage of the autophagic flux.[2][4][5] This inhibition can be observed under basal conditions, starvation-induced autophagy, or autophagy triggered by the inhibition of mTOR (mechanistic target of rapamycin).[5][6] Furthermore, SAR405 has been shown to disrupt vesicle trafficking from late endosomes to lysosomes, indicating a broader role for Vps34 in endosomal sorting pathways.[3][5][7]

Signaling Pathway

The following diagram illustrates the central role of Vps34 in the autophagy pathway and the point of inhibition by SAR405.

Vps34_Pathway cluster_upstream Upstream Regulation cluster_core Autophagosome Initiation cluster_downstream Autophagosome Formation Starvation Starvation / Stress mTORC1 mTORC1 Starvation->mTORC1 inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits Vps34_Complex Vps34 Complex (PIK3C3) ULK1_Complex->Vps34_Complex activates PtdIns3P PtdIns3P Vps34_Complex->PtdIns3P phosphorylates PI PI WIPIs WIPIs PtdIns3P->WIPIs recruits ATG_Proteins ATG Proteins WIPIs->ATG_Proteins recruit Phagophore Phagophore (Isolation Membrane) ATG_Proteins->Phagophore elongates Autophagosome Autophagosome Phagophore->Autophagosome SAR405 SAR405 SAR405->Vps34_Complex inhibits

Caption: SAR405 inhibits the Vps34 complex, blocking PtdIns3P production and autophagosome initiation.

Potency and Efficacy Data (for SAR405 Racemate/Active Form)

All quantitative data presented below pertains to the potent, typically racemic, form of SAR405. The R enantiomer is expected to be significantly less active.[1] These values should serve as a reference for designing dose-response experiments.

ParameterValueAssay SystemReference
Biochemical Activity
Vps34 IC₅₀1.2 nMRecombinant human Vps34 enzyme[2][4]
Vps34 Kd1.5 nMBiophysical binding assay[2][3][7]
Cellular Activity
Autophagosome Formation IC₅₀42 nMGFP-LC3 H1299 cells (mTOR inhibition)[2][5]
Starvation-Induced Autophagy IC₅₀419 nMGFP-LC3 HeLa cells (starvation)[2][4]
GFP-FYVE Relocalization IC₅₀27 nMGFP-FYVE HeLa cells[8]
In Vivo Dosage
Effective Dose2 mg/kgNude mice (subcutaneous injection)[7]

Recommended Working Concentration

Crucial Note: As the R enantiomer is the less active stereoisomer, the effective working concentration is expected to be substantially higher than the values listed above.[1] It is imperative for researchers to perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental conditions.

  • Suggested In Vitro Starting Range: Based on the data for the active form, a starting range for the R enantiomer could be from 1 µM to 50 µM.

  • Recommendation: We recommend a pilot experiment testing concentrations of 1, 5, 10, 25, and 50 µM to establish an effective range before proceeding with more detailed studies.

Experimental Protocols

Protocol for Determining Optimal Concentration (Workflow)

The diagram below outlines a typical workflow for identifying the effective working concentration of the SAR405 R enantiomer.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome A1 Prepare Stock Solution (e.g., 10 mM in DMSO) B2 Treat with this compound (Dose-Response: 0, 1, 5, 10, 25, 50 µM) A1->B2 A2 Seed Cells (e.g., HeLa, H1299) B1 Induce Autophagy (e.g., Starvation with EBSS or mTOR inhibitor) A2->B1 B1->B2 B3 Incubate (e.g., 2-4 hours) B2->B3 C1 Western Blot for LC3-II/LC3-I B3->C1 C2 Immunofluorescence for LC3 Puncta B3->C2 D1 Determine IC₅₀ (Concentration for 50% inhibition of LC3-II conversion or puncta formation) C1->D1 C2->D1

Caption: Workflow for determining the effective concentration of this compound.
Protocol: Western Blot for LC3 Conversion

This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a key indicator of autophagic activity.

Materials:

  • Cells of interest (e.g., HeLa, H1299)

  • Complete culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Bafilomycin A1)

  • PBS, RIPA lysis buffer, protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, PVDF membrane

  • Primary antibodies (anti-LC3, anti-p62, anti-Actin/Tubulin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Treatment:

    • For the negative control (basal autophagy), replace the medium with fresh complete medium containing DMSO vehicle.

    • To induce autophagy, replace the medium with starvation medium (EBSS) or complete medium containing an mTOR inhibitor (e.g., 1 µM AZD8055).[7]

    • Treat induced cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) or DMSO vehicle.

    • A positive control for autophagic flux blockade can be included by treating cells with Bafilomycin A1 (100 nM) for the final 2 hours of incubation.

  • Incubation: Incubate cells for a predetermined time, typically 2-4 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape and collect lysates, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-LC3B, 1:1000; anti-Actin, 1:5000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with ECL substrate and image the blot.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An effective concentration of this compound will show a dose-dependent decrease in the LC3-II/LC3-I ratio (or LC3-II/Actin) in autophagy-induced samples. An accumulation of p62 protein can also be used as a marker for autophagy inhibition.[3]

Protocol: Preparation of Solutions

In Vitro Stock Solution:

  • To prepare a 10 mM stock solution, dissolve 4.44 mg of this compound (MW: 443.85 g/mol ) in 1 mL of fresh DMSO.

  • Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[3]

  • Aliquot and store at -20°C for up to one year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.

In Vivo Formulation (Example): For animal experiments, it is critical to use a well-tolerated vehicle. Always prepare fresh on the day of use.[1][2]

Method 1: PEG300/Tween-80/Saline Formulation [1][9]

  • Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final working solution, add 100 µL of the DMSO stock to 400 µL of PEG300. Mix until clear.

  • Add 50 µL of Tween-80 and mix until clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Method 2: Corn Oil Formulation [1]

  • Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final working solution, add 100 µL of the DMSO stock to 900 µL of corn oil.

  • Mix thoroughly. Sonication may be required to achieve a uniform suspension.

Disclaimer: All protocols and concentrations are provided as a guide. Researchers must optimize conditions for their specific experimental setup and adhere to all institutional and regulatory guidelines for chemical and animal handling. All products mentioned are for research use only.

References

Application Notes and Protocols: Utilizing the SAR405 R Enantiomer in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and highly selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34).[1][2][3][4] Vps34 plays a critical role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components, and is also involved in endosomal trafficking.[2][5] SAR405 exerts its inhibitory effect by competing with ATP in the kinase domain of Vps34.[1][3] As a chiral molecule, SAR405 exists as two enantiomers. The SAR405 R enantiomer is the significantly less active of the two.[6] This characteristic makes it an ideal negative control for high-throughput screening (HTS) and other experiments designed to investigate the specific effects of Vps34 inhibition by the active (S) enantiomer or the racemic mixture. The use of a structurally similar but inactive enantiomer is a crucial component of robust drug discovery workflows, helping to distinguish on-target effects from off-target or compound-specific artifacts.[7]

These application notes provide detailed protocols for utilizing the this compound in both biochemical and cell-based high-throughput screening assays to validate the specificity of Vps34 inhibition.

Data Presentation

The following tables summarize the reported inhibitory activities of SAR405. While specific quantitative data for the R enantiomer is not widely published, it is established to be the less active enantiomer.[6] Researchers can use the provided protocols to determine the specific activity of the R enantiomer in their assay systems.

Table 1: Biochemical and Cellular Activity of SAR405 (Active Form)

ParameterTarget/AssayValueCell LineReference(s)
IC50 Vps34 (biochemical assay)1.2 nM-[1][8]
Kd PIK3C3/Vps341.5 nM-[1][2][4][8]
IC50 GFP-FYVE translocation (on-target cellular assay)27 nMHeLa[2]
IC50 Autophagosome formation (starvation-induced)419 nMGFP-LC3 HeLa[1]
IC50 Autophagosome formation (mTOR inhibitor-induced)42 nMGFP-LC3 H1299[1][2]

Table 2: Profile of this compound

ParameterTarget/AssayExpected ActivityRationale for UseReference(s)
Activity PIK3C3/Vps34Substantially lower than the active enantiomerIdeal negative control to differentiate on-target from off-target effects.[6][7]

Signaling Pathways and Experimental Workflows

PIK3C3/Vps34 Signaling Pathway in Autophagy

The following diagram illustrates the central role of PIK3C3/Vps34 in the autophagy signaling cascade and the point of inhibition by SAR405.

PIK3C3_Pathway cluster_0 Upstream Regulation cluster_1 Autophagy Initiation Complex cluster_2 Autophagosome Formation Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits PIK3C3/Vps34\nComplex PIK3C3/Vps34 Complex mTORC1->PIK3C3/Vps34\nComplex inhibits PI(3)P PI(3)P PIK3C3/Vps34\nComplex->PI(3)P generates Autophagosome\nNucleation Autophagosome Nucleation PI(3)P->Autophagosome\nNucleation LC3-I LC3-I LC3-II LC3-II Autophagosome\nNucleation->LC3-II promotes conversion Autophagosome Autophagosome LC3-II->Autophagosome incorporates into Lysosome Lysosome Autophagosome->Lysosome fuses with SAR405 SAR405 SAR405->PIK3C3/Vps34\nComplex inhibits

PIK3C3/Vps34 signaling in autophagy and SAR405 inhibition.
Experimental Workflow for HTS and Hit Validation

This diagram outlines a typical workflow for a high-throughput screen targeting Vps34, incorporating the this compound as a negative control.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization HTS_Campaign High-Throughput Screen (e.g., Biochemical or Cell-Based Assay) Primary_Hits Primary Hits HTS_Campaign->Primary_Hits Compound_Library Compound Library Compound_Library->HTS_Campaign Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cellular Assay if Primary was Biochemical) Dose_Response->Orthogonal_Assay SAR405_Active SAR405 (Active Enantiomer) Positive Control SAR405_Active->Dose_Response SAR405_R This compound Negative Control SAR405_R->Dose_Response Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits SAR_Studies Structure-Activity Relationship Studies Validated_Hits->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

HTS workflow incorporating the this compound.

Experimental Protocols

Protocol 1: In Vitro PIK3C3/Vps34 Kinase Assay (HTS Format)

This protocol describes a biochemical assay to measure the kinase activity of PIK3C3/Vps34 and is suitable for high-throughput screening of inhibitors. The this compound should be run in parallel to establish a baseline for non-specific inhibition.

Materials:

  • Recombinant human PIK3C3/Vps34 complex

  • Phosphatidylinositol (PI) substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • SAR405 (active form) and this compound

  • 384-well white, opaque assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds, SAR405 (positive control), and this compound (negative control) in DMSO. Further dilute in kinase reaction buffer to a 4x final concentration.

  • Assay Plate Preparation: Add 2.5 µL of the 4x compound solutions to the wells of a 384-well plate. Include wells with DMSO only for vehicle control.

  • Enzyme Addition: Add 2.5 µL of 4x PIK3C3/Vps34 enzyme solution in kinase reaction buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a 2x substrate/ATP mixture (PI and ATP in kinase reaction buffer) to each well to start the kinase reaction. The final concentrations should be at the Km for ATP and an optimal concentration of PI.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a high concentration of the active SAR405 (0% activity).

    • Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

    • The this compound is expected to show a significantly higher IC50 value compared to the active form.

Protocol 2: High-Content Imaging Assay for Autophagy Inhibition (LC3 Puncta Formation)

This cell-based assay quantifies the inhibition of autophagy by measuring the formation of LC3-positive puncta, which represent autophagosomes.[9][10][11] The this compound is used to confirm that any observed inhibition is due to specific Vps34 targeting.

Materials:

  • Cells stably expressing GFP-LC3 or RFP-LC3 (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

  • SAR405 (active form) and this compound

  • Paraformaldehyde (PFA) for cell fixation

  • Hoechst 33342 for nuclear staining

  • 384-well clear-bottom imaging plates

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells into 384-well imaging plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds, SAR405, and the this compound in complete medium.

    • Remove the medium from the cells and add the compound dilutions.

    • Incubate for 1-2 hours.

  • Autophagy Induction:

    • To induce autophagy, replace the compound-containing medium with starvation medium (EBSS) also containing the respective compounds.

    • Incubate for 2-4 hours. Include a non-starved control.

  • Cell Fixation and Staining:

    • Carefully remove the medium and fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the nuclei by incubating with Hoechst 33342 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

  • Image Acquisition:

    • Acquire images of the cells using a high-content imaging system. Capture images in the DAPI (for nuclei) and GFP/RFP (for LC3 puncta) channels.

  • Image Analysis:

    • Use image analysis software to identify individual cells based on the nuclear stain.

    • Within each cell, identify and quantify the number, intensity, and/or area of LC3 puncta.

    • Cells with a significant increase in puncta compared to the non-starved control are considered positive for autophagy.

  • Data Analysis:

    • Calculate the percentage of cells with LC3 puncta or the average number of puncta per cell for each treatment condition.

    • Normalize the data to the starved vehicle control (100% autophagy) and the non-starved control (basal autophagy).

    • Plot the normalized autophagy level against the logarithm of the compound concentration to determine the IC50 for inhibition of puncta formation.

    • The this compound should not significantly inhibit LC3 puncta formation at concentrations where the active form shows potent inhibition.

Conclusion

The this compound is an invaluable tool for researchers studying the biological roles of PIK3C3/Vps34 and for those engaged in high-throughput screening for novel inhibitors of this kinase. Its lack of significant biological activity, in contrast to its potent enantiomer, provides a rigorous method for ensuring that observed experimental effects are a direct consequence of Vps34 inhibition. The protocols provided herein offer a framework for the effective use of the this compound as a negative control in both biochemical and cell-based HTS assays, thereby enhancing the reliability and validity of screening data.

References

Application of SAR405 R Enantiomer in Autophagy Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and highly selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), Vps34 (Vacuolar Protein Sorting 34).[1][2][3] Vps34 plays a crucial role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[4][5] By inhibiting Vps34, SAR405 effectively blocks the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation.[6][7][8] This specific mechanism of action makes SAR405 an invaluable tool for studying autophagic processes and for investigating the therapeutic potential of autophagy modulation in various diseases, including cancer.[1][2][8]

This document provides detailed application notes and protocols for the use of the SAR405 R enantiomer in autophagy flux assays, a critical method for monitoring the dynamic process of autophagy.

Mechanism of Action

SAR405 binds to the ATP-binding cleft of Vps34, inhibiting its lipid kinase activity.[6] This prevents the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore (also known as the isolation membrane), a critical step for the recruitment of downstream autophagy-related (ATG) proteins and the subsequent elongation and closure of the autophagosome.[4] Consequently, SAR405 treatment leads to a dose-dependent inhibition of autophagosome formation under both basal and induced autophagy conditions, such as starvation or mTOR inhibition.[2][6][8]

Signaling Pathway of SAR405-mediated Autophagy Inhibition

SAR405_Pathway cluster_upstream Upstream Signaling cluster_autophagy Autophagy Machinery Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Vps34_Complex Vps34/PIK3C3 Complex ULK1_Complex->Vps34_Complex PI3P PI3P Production Vps34_Complex->PI3P Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation SAR405 SAR405 SAR405->Vps34_Complex

Caption: SAR405 inhibits the Vps34 complex, blocking PI3P production and autophagosome formation.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of SAR405 in various cell lines and assays.

ParameterCell LineConditionValueReference
Vps34 IC50 -Biochemical Assay1.2 nM[3]
Vps34 Kd -Biophysical Assay1.5 nM[1][3]
GFP-FYVE IC50 HeLaOn-target activity27 nM[1]
Autophagy IC50 GFP-LC3 H1299mTOR inhibition-induced42 nM[1][7][8]
Autophagy IC50 GFP-LC3 HeLaStarvation-induced419 nM[3]
Cell Proliferation IC40 H1299SAR405 alone6,039 nM[7]
Cell Proliferation IC40 H1299SAR405 + Everolimus380 nM[7]
Cell Proliferation IC50 NCI-H2872 hours11.5 µM[9]
Cell Proliferation IC50 NCI-H245272 hours16.7 µM[9]
Cell Proliferation IC50 MSTO-211H72 hours14.9 µM[9]

Experimental Protocols

Protocol 1: Autophagy Flux Assay by Immunoblotting of LC3 and p62

This protocol measures autophagy flux by monitoring the accumulation of LC3-II and the degradation of p62/SQSTM1 in the presence and absence of a lysosomal inhibitor. SAR405 is used to block the formation of new autophagosomes.

Materials:

  • Cells of interest (e.g., HeLa, H1299)

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • SAR405 (stock solution in DMSO)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • PBS (Phosphate-Buffered Saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Treatment:

    • Group 1 (Control): Treat cells with vehicle (DMSO).

    • Group 2 (Autophagy Induction): Treat cells with an autophagy inducer (e.g., starve in EBSS for 2-4 hours).

    • Group 3 (SAR405): Pre-treat cells with SAR405 (e.g., 1 µM for 1 hour) before autophagy induction.

    • Group 4 (Lysosomal Inhibition): Treat cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours of the experiment).

    • Group 5 (Induction + Lysosomal Inhibition): Treat with autophagy inducer and add a lysosomal inhibitor for the last 2 hours.

    • Group 6 (SAR405 + Induction + Lysosomal Inhibition): Pre-treat with SAR405, induce autophagy, and add a lysosomal inhibitor for the last 2 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities for LC3-II, p62, and the loading control.

    • Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor (Group 5) with the basal level (Group 2).

    • SAR405's effect is observed by the reduction of LC3-II accumulation in Group 6 compared to Group 5.

    • p62 levels should decrease with autophagy induction (Group 2) and this degradation will be blocked by SAR405 (Group 3) and lysosomal inhibitors (Group 4).

Protocol 2: Autophagy Flux Assay using Tandem Fluorescent mRFP-GFP-LC3 Reporter

This assay utilizes a reporter protein that fluoresces yellow (merged red and green) in non-acidic compartments like autophagosomes and red in acidic autolysosomes (due to quenching of the GFP signal).[5][10] This allows for a visual and quantitative assessment of autophagosome formation versus their fusion with lysosomes.

Materials:

  • Cells stably expressing the mRFP-GFP-LC3 construct.

  • Complete cell culture medium.

  • Starvation medium (EBSS).

  • SAR405 (stock solution in DMSO).

  • Hoechst 33342 for nuclear staining.

  • PBS.

  • Fixative (e.g., 4% paraformaldehyde).

  • Mounting medium.

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Cell Seeding: Seed mRFP-GFP-LC3 expressing cells on glass coverslips or in imaging-compatible plates.

  • Treatment:

    • Control: Incubate cells in complete medium with vehicle (DMSO).

    • Autophagy Induction: Incubate cells in EBSS for 2-4 hours.

    • SAR405 Treatment: Treat cells with SAR405 (e.g., 1 µM) in complete medium or during starvation.

  • Cell Fixation and Staining:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Stain nuclei with Hoechst 33342 for 10 minutes.

    • Wash cells with PBS and mount the coverslips.

  • Imaging:

    • Acquire images using a fluorescence microscope with appropriate filters for GFP (green), RFP (red), and DAPI (blue).

    • Capture multiple fields of view for each condition.

  • Data Analysis:

    • Count the number of green (autophagosomes) and red (autolysosomes) puncta per cell.

    • Autophagy induction should increase both yellow and red puncta.

    • SAR405 treatment will prevent the formation of new puncta, resulting in a significant decrease in both yellow and red dots compared to the induced condition.

Experimental Workflow Diagram

Autophagy_Flux_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_processing Sample Processing cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., 6-well plates) Control Control (Vehicle) Induction Autophagy Induction (e.g., Starvation) SAR405 SAR405 + Induction Lys_Inhibitor Induction + Lysosomal Inhibitor SAR405_Lys SAR405 + Induction + Lys Inhibitor Cell_Lysis 2. Cell Lysis Control->Cell_Lysis Induction->Cell_Lysis SAR405->Cell_Lysis Lys_Inhibitor->Cell_Lysis SAR405_Lys->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 4. Western Blot (LC3, p62, Loading Control) Protein_Quant->Western_Blot Data_Analysis 5. Densitometry and Autophagic Flux Calculation Western_Blot->Data_Analysis

Caption: Workflow for an immunoblot-based autophagy flux assay using SAR405.

Conclusion

The this compound is a powerful and specific inhibitor of Vps34, making it an essential tool for dissecting the autophagy pathway. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize SAR405 in autophagy flux assays, enabling a deeper understanding of this critical cellular process and its role in health and disease.

References

Application Notes and Protocols: Synergistic Inhibition of Tumor Cell Proliferation by Combining the PIK3C3 Inhibitor SAR405 (R enantiomer) with mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and survival, making it a key target in cancer therapy.[1][2] However, the efficacy of mTOR inhibitors can be limited by the induction of autophagy, a cellular survival mechanism.[3] Autophagy is initiated by a complex that includes the class III phosphatidylinositol 3-kinase (PIK3C3 or Vps34).[3][4] SAR405 is a potent and selective inhibitor of PIK3C3, which blocks autophagosome formation.[3] This document provides detailed application notes and experimental protocols for investigating the synergistic anti-proliferative effects of combining the R enantiomer of SAR405 with mTOR inhibitors in cancer cell lines.

Rationale for Combination Therapy

Inhibition of mTOR signaling, for instance by everolimus (B549166), can trigger a cytoprotective autophagic response in cancer cells, thereby limiting the therapeutic efficacy of the mTOR inhibitor.[3] By concurrently inhibiting PIK3C3 with SAR405, the initiation of this survival pathway is blocked. This dual-inhibition strategy leads to a synergistic reduction in tumor cell proliferation, providing a strong rationale for the combined application of these inhibitors in cancer research and drug development.[5]

Signaling Pathways and Experimental Logic

The mTOR pathway and the autophagy initiation pathway are interconnected. The following diagram illustrates the points of inhibition for an mTOR inhibitor and SAR405, and the logical basis for their combined use.

cluster_0 mTOR Signaling cluster_1 Autophagy Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis PIK3C3 PIK3C3/Vps34 ULK1->PIK3C3 Autophagosome Autophagosome Formation PIK3C3->Autophagosome mTOR_Inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_Inhibitor->mTORC1 Inhibition SAR405 SAR405 SAR405->PIK3C3 Inhibition

Caption: Interplay of mTOR and Autophagy pathways with inhibitor targets.

Quantitative Data Summary

The combination of SAR405 and the mTOR inhibitor everolimus has been shown to synergistically inhibit the proliferation of various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the concentrations required to achieve 40% inhibition (IC40) for each compound, both as single agents and in combination.

Table 1: IC50 and IC40 Values for SAR405

Cell LineSAR405 IC50 (nM) Single AgentSAR405 IC40 (nM) Single AgentSAR405 IC40 (nM) in Combination with EverolimusFold Reduction in IC40
H1299Not Reported6,039380~16
ACHNNot Reported20,8161,156~18
786-ONot Reported8,0911,156~7

Data extracted from Ronan et al., Autophagy, 2015.[3]

Table 2: IC50 and IC40 Values for Everolimus

Cell LineEverolimus IC50 (nM) Single AgentEverolimus IC40 (nM) Single AgentEverolimus IC40 (nM) in Combination with SAR405Fold Reduction in IC40
H1299Not Reported301.8~17
ACHNNot Reported462.1~22
786-ONot Reported1.80.4~4.5

Data extracted from Ronan et al., Autophagy, 2015.[1][3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of SAR405 and mTOR inhibitors.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of SAR405 and an mTOR inhibitor, alone and in combination, on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., H1299, ACHN, 786-O)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • SAR405 (R enantiomer)

  • mTOR inhibitor (e.g., Everolimus)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of SAR405 and the mTOR inhibitor in complete culture medium.

    • For combination treatments, prepare a matrix of concentrations. A fixed ratio (e.g., based on the ratio of their individual IC50 values) can also be used.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism).

    • Synergy can be calculated using the Chou-Talalay method to determine the Combination Index (CI).

A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with SAR405 and/or mTOR Inhibitor B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Data Analysis (IC50, Synergy) H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blotting for Autophagy Marker LC3

This protocol is used to assess the inhibition of autophagy by SAR405 in the presence of an mTOR inhibitor by detecting the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15% acrylamide (B121943) is recommended for better separation of LC3-I and LC3-II)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against LC3 (e.g., rabbit anti-LC3)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • ECL detection reagent

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with SAR405 and/or an mTOR inhibitor for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an ECL reagent and an imaging system.

    • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II band upon mTOR inhibitor treatment, and its subsequent reduction with the addition of SAR405, would be expected.

A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody (anti-LC3) Incubation E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Image Analysis H->I

Caption: Western blot workflow for LC3 detection.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis following treatment with SAR405 and an mTOR inhibitor.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the drug combination for a predetermined time (e.g., 48 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

A Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Populations F->G

Caption: Apoptosis detection workflow using Annexin V/PI staining.

Conclusion

The combination of the PIK3C3 inhibitor SAR405 with an mTOR inhibitor represents a promising therapeutic strategy to overcome resistance and enhance anti-tumor efficacy. The protocols and data presented in these application notes provide a framework for researchers to investigate this synergistic interaction in various cancer models. Careful execution of these experiments will be crucial in elucidating the underlying mechanisms and potential clinical applications of this combination therapy.

References

Application Notes and Protocols for Measuring SAR405 R Enantiomer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34).[1][2][3][4] Vps34 plays a crucial role in the initiation of autophagy, a cellular process responsible for the degradation of cellular components, by producing phosphatidylinositol 3-phosphate (PI(3)P).[5][6][7] SAR405 acts as an ATP-competitive inhibitor of Vps34, thereby blocking autophagy and affecting vesicle trafficking.[1][7][8] As with many chiral molecules, the biological activity of SAR405 resides primarily in one of its enantiomers. The SAR405 R enantiomer is reported to be the less active of the two.[9]

These application notes provide detailed protocols for quantifying the activity of the this compound, enabling researchers to precisely determine its inhibitory potential against Vps34 and its cellular effects on autophagy. The following protocols describe both a direct biochemical assay to measure enzymatic inhibition and cell-based assays to assess the functional consequences of Vps34 inhibition.

Signaling Pathway and Experimental Overview

The following diagram illustrates the Vps34 signaling pathway and the points of intervention for the described experimental protocols.

Vps34_Pathway cluster_upstream Upstream Signals cluster_vps34 Vps34 Complex cluster_downstream Downstream Effects Starvation Starvation / mTOR inhibition Vps34 Vps34/PIK3C3 Starvation->Vps34 activates PI PI PIP3 PI(3)P Vps34->PIP3 phosphorylates Vps15 Vps15 Beclin1 Beclin-1 ATG14L ATG14L SAR405_R This compound SAR405_R->Vps34 inhibits PI->Vps34 Autophagosome Autophagosome Formation PIP3->Autophagosome initiates GFP_FYVE GFP-FYVE Localization PIP3->GFP_FYVE recruits LC3 LC3-I to LC3-II Conversion Autophagosome->LC3 involves

Caption: Vps34 signaling pathway and points of experimental intervention.

Quantitative Data Summary

The following table summarizes key quantitative data for SAR405, which can be used as a benchmark for assessing the activity of its R enantiomer.

ParameterSAR405 (Racemate/Active Enantiomer)This compoundReference(s)
Biochemical IC50 (Vps34) 1.2 nMExpected to be higher[1]
Binding Affinity (Kd for Vps34) 1.5 nMExpected to be higher[1][4]
Cellular IC50 (Autophagy Inhibition) 42 nM (mTOR inhibition-induced)Expected to be higher[1][6]
Cellular IC50 (GFP-FYVE Assay) 27 nMExpected to be higher[6]
Cellular IC50 (Starvation-induced Autophagy) 419 nM (GFP-LC3 HTS)Expected to be higher[1]

Experimental Protocols

Protocol 1: In Vitro Vps34 Kinase Activity Assay (Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the this compound against recombinant human Vps34/Vps15 complex. The assay measures the phosphorylation of phosphatidylinositol (PI) to PI(3)P.

Workflow:

Biochemical_Workflow A Prepare this compound Dilutions B Incubate Enzyme, Lipid Substrate, and Inhibitor A->B C Initiate Kinase Reaction with ATP B->C D Stop Reaction C->D E Detect Product Formation D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for the in vitro Vps34 kinase activity assay.

Materials:

  • Recombinant human Vps34/Vps15 complex

  • This compound

  • Phosphatidylinositol (PI)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the Vps34/Vps15 enzyme and PI substrate in kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for Vps34.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Autophagy Assay - LC3 Puncta Formation

This high-content imaging assay measures the inhibition of autophagy by quantifying the formation of LC3-positive puncta, which represent autophagosomes.

Workflow:

Cellular_LC3_Workflow A Seed Cells Stably Expressing GFP-LC3 B Treat Cells with this compound A->B C Induce Autophagy (e.g., Starvation or mTOR inhibitor) B->C D Fix and Stain Nuclei C->D E Image Acquisition (High-Content Imaging) D->E F Image Analysis (Quantify GFP-LC3 Puncta) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for the cellular LC3 puncta formation assay.

Materials:

  • HeLa or U2OS cells stably expressing GFP-LC3

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

  • This compound

  • mTOR inhibitor (e.g., Everolimus or AZD8055) as a positive control for autophagy induction

  • Paraformaldehyde (PFA) for cell fixation

  • Hoechst 33342 or DAPI for nuclear staining

  • Phosphate-buffered saline (PBS)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells into 96- or 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound for 1-2 hours.

  • Autophagy Induction:

    • Starvation-induced: Remove the growth medium and replace it with EBSS (containing the corresponding concentration of the inhibitor). Incubate for 2-4 hours.

    • mTOR inhibition-induced: Add an mTOR inhibitor to the growth medium (containing the this compound). Incubate for 4-6 hours.

  • Cell Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Stain the nuclei with Hoechst 33342 or DAPI in PBS for 10 minutes.

    • Wash the cells with PBS.

  • Image Acquisition: Acquire images using a high-content imaging system, capturing both the GFP and DAPI/Hoechst channels.

  • Image Analysis: Use automated image analysis software to identify individual cells (based on nuclear stain) and quantify the number and intensity of GFP-LC3 puncta per cell.

  • Data Analysis:

    • Determine the percentage of cells with puncta or the average number of puncta per cell for each treatment condition.

    • Normalize the data to positive (autophagy inducer only) and negative (no treatment) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.

Protocol 3: Cellular Vps34 Activity Assay - GFP-FYVE Domain Relocalization

This assay directly measures the cellular production of PI(3)P by observing the localization of a GFP-tagged FYVE domain, which specifically binds to PI(3)P on endosomal membranes. Inhibition of Vps34 leads to a diffuse cytoplasmic GFP signal.

Workflow:

Cellular_FYVE_Workflow A Seed Cells Stably Expressing GFP-FYVE B Treat Cells with this compound A->B C Incubate for a Defined Period B->C D Fix and Stain Nuclei (Optional for Live-Cell Imaging) C->D E Image Acquisition (High-Content Imaging) D->E F Image Analysis (Quantify GFP-FYVE Puncta) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for the cellular GFP-FYVE domain relocalization assay.

Materials:

  • HeLa or other suitable cells stably expressing a GFP-2xFYVE construct

  • Complete growth medium

  • This compound

  • Paraformaldehyde (PFA) for fixation (if not performing live-cell imaging)

  • Hoechst 33342 or DAPI for nuclear staining

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed GFP-FYVE expressing cells into 96- or 384-well imaging plates.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound.

  • Incubation: Incubate the cells for a sufficient time to observe the effect on PI(3)P levels (e.g., 1-4 hours).

  • Fixation and Staining (Optional): Cells can be fixed and stained as described in Protocol 2, or imaged live.

  • Image Acquisition: Acquire images of the GFP and nuclear channels.

  • Image Analysis: Use image analysis software to quantify the texture or punctate nature of the GFP signal. A common metric is the standard deviation of pixel intensity within the cytoplasm. A decrease in this value corresponds to a more diffuse signal and therefore, Vps34 inhibition.

  • Data Analysis:

    • Normalize the data to positive (vehicle control, punctate signal) and negative (a known potent Vps34 inhibitor, diffuse signal) controls.

    • Plot the percentage of inhibition (or decrease in puncta) against the logarithm of the inhibitor concentration and calculate the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed characterization of the this compound. By employing a combination of biochemical and cell-based assays, researchers can accurately determine its inhibitory potency against Vps34 and its functional impact on autophagy. This information is critical for understanding the structure-activity relationship of SAR405 and for the development of selective autophagy inhibitors.

References

Application Notes and Protocols for Studying Vps34/PIK3C3 Function with SAR405

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (also known as PIK3C3), to investigate its role in cellular processes.[1][2][3] SAR405 is a first-in-class catalytic Vps34 inhibitor that has demonstrated significant utility in elucidating the functions of Vps34 in autophagy and vesicle trafficking.[4]

Introduction to SAR405

SAR405 is a low-molecular-mass, ATP-competitive inhibitor of Vps34 with high potency and selectivity.[4][5] It effectively blocks the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid second messenger involved in the initiation of autophagy and the regulation of endosomal trafficking.[3] Structural analysis has revealed that SAR405 binds within the ATP-binding cleft of human Vps34.[1][4] Its exquisite selectivity against other lipid and protein kinases makes it a valuable tool for specifically probing Vps34 function.[1][4] The R enantiomer is the active form of this compound.

Data Presentation

Table 1: In Vitro and Cellular Activity of SAR405
ParameterValueAssay SystemReference
Kd 1.5 nMRecombinant human Vps34[1][5]
IC50 (in vitro) 1.0 nMRecombinant human Vps34 (PtdIns substrate phosphorylation)[4][6]
IC50 (cellular) 27 nMGFP-FYVE HeLa cells (on-target activity)[1]
IC50 (autophagy) 42 nMAutophagy induced by mTOR inhibitor (AZD8055) in GFP-LC3 H1299 cells[1][7][8]
IC50 (autophagy) 419 nMStarvation-induced autophagy in GFP-LC3 HeLa cells[5]
Table 2: Selectivity Profile of SAR405
Kinase FamilyActivityNotesReference
Class I PI3Ks (α, β, δ) Moderate binding at 1 µM39%, 68%, and 63% inhibition, respectively
Class II PI3Ks Not active up to 10 µM---[4]
mTOR Not active up to 10 µM---[4]
Protein Kinases Highly selective for Vps34No significant activity on a large panel of protein kinases. The morpholine (B109124) moiety contributes to its selectivity.[1]

Mandatory Visualizations

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_vps34_complex Vps34 Complex I (Autophagy Initiation) cluster_downstream Downstream Processes Nutrient\nStarvation Nutrient Starvation mTORC1 mTORC1 Nutrient\nStarvation->mTORC1 inhibits Vps34 Vps34 mTORC1->Vps34 inhibits PI3P\nProduction PI3P Production Vps34->PI3P\nProduction catalyzes Beclin-1 Beclin-1 Beclin-1->Vps34 Vps15 Vps15 Vps15->Vps34 Atg14L Atg14L Atg14L->Vps34 Autophagosome\nFormation Autophagosome Formation PI3P\nProduction->Autophagosome\nFormation Vesicle\nTrafficking Vesicle Trafficking PI3P\nProduction->Vesicle\nTrafficking SAR405 SAR405 SAR405->Vps34 inhibits

Caption: Vps34 signaling pathway in autophagy initiation.

Experimental_Workflow_Vps34_Inhibition Cell_Culture 1. Cell Culture (e.g., GFP-LC3 stable cell line) Treatment 2. Treatment - SAR405 (various concentrations) - Vehicle Control (DMSO) - Positive Control (e.g., Starvation, mTOR inhibitor) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 16-24 hours) Treatment->Incubation Cell_Fixation_Staining 4. Cell Fixation & Nuclear Staining (e.g., Hoechst) Incubation->Cell_Fixation_Staining Imaging 5. Imaging (High-content imaging system) Cell_Fixation_Staining->Imaging Analysis 6. Image Analysis - Quantify GFP-LC3 puncta - Determine IC50 Imaging->Analysis

Caption: Workflow for a cellular autophagy inhibition assay.

Logical_Relationship_SAR405 SAR405 SAR405 Vps34_PIK3C3 Vps34/PIK3C3 Kinase Activity SAR405->Vps34_PIK3C3 Inhibits PI3P_Production PI3P Production Vps34_PIK3C3->PI3P_Production Leads to Autophagy Autophagy PI3P_Production->Autophagy Required for Endosomal_Trafficking Late Endosome to Lysosome Vesicle Trafficking PI3P_Production->Endosomal_Trafficking Required for

Caption: Logical relationship of SAR405 and cellular events.

Experimental Protocols

In Vitro Vps34 Kinase Assay

This protocol is adapted from methodologies described for Vps34 kinase activity measurement.[4][9]

Objective: To determine the in vitro potency of SAR405 in inhibiting the lipid kinase activity of recombinant Vps34.

Materials:

  • Recombinant human Vps34/Vps15 complex

  • Phosphatidylinositol (PtdIns) liposomes

  • SAR405

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 67 mM NaCl, 10 mM MnCl2, 0.02% CHAPS, 1 mM DTT)

  • [γ-32P]ATP

  • 5 µM ATP

  • Stop solution (e.g., Chloroform:Methanol:HCl)

  • TLC plates

Procedure:

  • Prepare serial dilutions of SAR405 in DMSO.

  • In a reaction tube, combine the recombinant Vps34/Vps15 complex with the PtdIns liposomes in the kinase assay buffer.

  • Add the diluted SAR405 or DMSO (vehicle control) to the reaction tubes and incubate for a short period at room temperature.

  • Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and cold ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.

  • Visualize the radiolabeled PI3P product by autoradiography and quantify the signal.

  • Calculate the percentage of inhibition for each SAR405 concentration and determine the IC50 value.

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

This protocol is based on the widely used GFP-LC3 reporter system to monitor autophagy.[5][7]

Objective: To assess the inhibitory effect of SAR405 on autophagy in a cellular context.

Materials:

  • Cells stably expressing GFP-LC3 (e.g., HeLa or H1299 cells)

  • Complete cell culture medium

  • Starvation medium (e.g., Hanks' Balanced Salt Solution) or an mTOR inhibitor (e.g., AZD8055, Everolimus)

  • SAR405

  • DMSO (vehicle control)

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., Hoechst 33342)

  • Phosphate-buffered saline (PBS)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed GFP-LC3 expressing cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of SAR405 or DMSO for a predetermined time (e.g., 1-2 hours) in complete medium.

  • Induce autophagy by replacing the medium with starvation medium or by adding an mTOR inhibitor to the existing medium, in the continued presence of SAR405 or DMSO.

  • Incubate for a suitable period to allow for autophagosome formation (e.g., 2-4 hours).

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde.

  • Wash the cells with PBS and stain the nuclei with Hoechst 33342.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantify the number and intensity of GFP-LC3 puncta per cell. An increase in puncta indicates autophagosome formation.

  • Determine the dose-dependent inhibition of GFP-LC3 puncta formation by SAR405 and calculate the IC50.

Western Blotting for LC3 Conversion and p62 Accumulation

This protocol provides an alternative method to monitor autophagy flux.

Objective: To measure the effect of SAR405 on the conversion of LC3-I to LC3-II and the accumulation of p62.

Materials:

  • Cell line of interest (e.g., RKO cells)

  • SAR405

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Primary antibodies against LC3 and p62/SQSTM1

  • A primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with SAR405 or DMSO for the desired time (e.g., 16-24 hours).[4]

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities. Inhibition of autophagy by SAR405 is expected to decrease the LC3-II/LC3-I ratio and cause an accumulation of p62.

Endosomal Trafficking and Lysosomal Function Assay

This protocol is designed to investigate the impact of Vps34 inhibition on the late endosome-lysosome pathway.[1][4]

Objective: To assess the effect of SAR405 on late endosome morphology and lysosomal function.

Materials:

  • Cells (e.g., HeLa)

  • SAR405

  • DMSO

  • Lysosomal markers (e.g., LysoTracker dye or antibodies against LAMP1)

  • Antibodies against late endosomal markers (e.g., Rab7)

  • Antibodies against Cathepsin D (to assess maturation)

  • Fluorescence microscope

  • Western blotting reagents

Procedure for Imaging:

  • Treat cells with SAR405 or DMSO for a specified duration.

  • Stain the cells with LysoTracker dye according to the manufacturer's instructions.

  • Alternatively, fix and permeabilize the cells and perform immunofluorescence staining for LAMP1 and Rab7.

  • Visualize the cells using a fluorescence microscope. Inhibition of Vps34 with SAR405 is expected to cause an accumulation of swollen late endosomes and lysosomes.[4]

Procedure for Western Blotting (Cathepsin D Maturation):

  • Treat cells with SAR405 or DMSO.

  • Prepare cell lysates as described in the western blotting protocol.

  • Perform western blotting using an antibody that detects both the pro-form and the mature form of Cathepsin D.

  • A defect in lysosomal function due to SAR405 treatment will result in a decrease in the mature form of Cathepsin D.[4]

References

Application Note: In Vitro Kinase Assay Protocol for the R-enantiomer of SAR405

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the in vitro inhibitory activity of the R-enantiomer of SAR405 against its target, the class III phosphoinositide 3-kinase (PIK3C3 or Vps34).

Introduction

SAR405 is a potent and highly selective, ATP-competitive inhibitor of PIK3C3/Vps34, a lipid kinase crucial for the initiation of autophagy and for regulating endosomal trafficking.[1][2][3][4] Inhibition of PIK3C3/Vps34 disrupts these pathways, making it a target of interest for therapeutic areas such as oncology.[3][4] SAR405 exists as two enantiomers. The parent compound, often referred to simply as SAR405, is the potent inhibitor, while the R-enantiomer of SAR405 is known to be the less active of the two chiral forms.[5][6]

This application note outlines a robust, non-radioactive in vitro kinase assay to quantify the inhibitory potential (IC50) of the SAR405 R-enantiomer. The protocol is based on a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction, providing a sensitive and high-throughput compatible method for inhibitor profiling.

Signaling Pathway and Mechanism of Action

PIK3C3/Vps34 is a central component of the autophagy signaling cascade. Under basal conditions or nutrient starvation, PIK3C3 forms a complex with Beclin-1 and other regulatory proteins, such as ATG14L, to phosphorylate phosphatidylinositol (PI) into phosphatidylinositol 3-phosphate (PI3P). PI3P acts as a docking site on phagophore membranes, recruiting downstream effectors essential for autophagosome formation. The mTORC1 complex, a key cellular nutrient sensor, is a negative regulator of this process.[3] SAR405 acts by competitively binding to the ATP-binding pocket of PIK3C3, thereby inhibiting the production of PI3P and blocking autophagy initiation.[3][4]

PIK3C3_Pathway cluster_0 Cellular Inputs cluster_1 Upstream Regulation cluster_2 Core Kinase Complex cluster_3 Kinase Activity & Inhibition cluster_4 Downstream Cellular Process Nutrient_Starvation Nutrient Starvation mTORC1 mTORC1 Nutrient_Starvation->mTORC1 Inhibits Growth_Factors Growth Factors / Nutrients Growth_Factors->mTORC1 Activates PIK3C3_Complex PIK3C3/Vps34 Complex (with Beclin-1, ATG14L) mTORC1->PIK3C3_Complex Inhibits PI3P Product: PI 3-Phosphate (PI3P) PIK3C3_Complex->PI3P Phosphorylates PI Substrate: Phosphatidylinositol (PI) PI->PIK3C3_Complex Autophagosome Autophagosome Formation PI3P->Autophagosome Recruits Effectors SAR405 SAR405 (R-enantiomer) SAR405->PIK3C3_Complex Inhibits Autophagy Autophagy Autophagosome->Autophagy Kinase_Assay_Workflow start Start prep_reagents 1. Prepare Reagents - Dilute SAR405 R-enantiomer - Prepare Kinase/Substrate Mix - Prepare ATP Solution start->prep_reagents add_inhibitor 2. Add Compound Dispense 2.5 µL of diluted SAR405 R-enantiomer or DMSO to 384-well plate. prep_reagents->add_inhibitor add_kinase 3. Add Kinase/Substrate Dispense 2.5 µL of PIK3C3/Substrate mix to all wells. add_inhibitor->add_kinase start_reaction 4. Start Reaction Dispense 5 µL of ATP solution. Total volume = 10 µL. add_kinase->start_reaction incubate_kinase 5. Incubate Incubate at room temperature for 60 minutes. start_reaction->incubate_kinase add_adpglo 6. Stop Reaction & Deplete ATP Add 10 µL ADP-Glo™ Reagent. incubate_kinase->add_adpglo incubate_stop 7. Incubate Incubate at room temperature for 40 minutes. add_adpglo->incubate_stop add_detection 8. Develop Signal Add 20 µL Kinase Detection Reagent. incubate_stop->add_detection incubate_detect 9. Incubate Incubate at room temperature for 30-60 minutes (dark). add_detection->incubate_detect read_plate 10. Read Luminescence Measure signal on a plate-reading luminometer. incubate_detect->read_plate end End read_plate->end

References

Application Notes and Protocols for Delivery of SAR405 to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (also known as PIK3C3).[1][2][3] Vps34 is a key regulator of intracellular vesicle trafficking processes, most notably autophagy and endocytosis.[4] By binding to the ATP-binding cleft of Vps34, SAR405 effectively inhibits its lipid kinase activity, leading to the disruption of autophagosome formation and the impairment of late endosome to lysosome trafficking.[1][2][5] This mechanism of action makes SAR405 a valuable tool for studying the roles of Vps34-mediated pathways in various cellular processes and a potential therapeutic agent in diseases where autophagy is a pro-survival mechanism, such as cancer.[2][6]

SAR405 is a chiral molecule, and it is important to note that the R enantiomer of SAR405 has been identified as the less active of its two stereoisomers.[7][8][9] The S enantiomer is the more potent inhibitor of Vps34. This document focuses on the delivery and application of the active enantiomer of SAR405 to target cells for research purposes.

These application notes provide an overview of the cellular effects of SAR405, quantitative data on its efficacy, and detailed protocols for its delivery and the assessment of its biological activity.

Data Presentation

Table 1: In Vitro Potency and Efficacy of SAR405
ParameterValueCell Line/SystemConditionsReference
Vps34 Inhibition (IC₅₀) 1.2 nMRecombinant Human Vps34Biochemical assay[1]
Vps34 Binding Affinity (Kd) 1.5 nMRecombinant Human Vps34Biophysical assay[1]
On-target Activity (IC₅₀) 27 nMGFP-FYVE HeLa cellsCellular assay[2]
Autophagosome Formation Inhibition (IC₅₀) 42 nMH1299 cellsmTOR inhibition-induced autophagy[1]
Autophagosome Formation Inhibition (IC₅₀) 419 nMGFP-LC3 HeLa cellsStarvation-induced autophagy[1]
Table 2: Synergistic Anti-proliferative Activity of SAR405 with mTOR Inhibitors
Cell LineCombination TreatmentIC₄₀ (SAR405)IC₄₀ (Everolimus)Fold Reduction in IC₄₀ (SAR405)Fold Reduction in IC₄₀ (Everolimus)
H1299 SAR405 + Everolimus (B549166)380 nM1.8 nM1819
ACHN SAR405 + EverolimusNot specified2.1 nMNot specified30
786-O SAR405 + EverolimusNot specified0.4 nMNot specified4
Table 3: Characteristics of SAR405-loaded Chitosan (B1678972) Nanoparticles (CNP-SAR405)
ParameterValueMethodReference
Initial Nanoparticle Size (unloaded) 54 nmDynamic Light Scattering[10]
Nanoparticle Size (loaded with 10 µM SAR405) 161 nmDynamic Light Scattering[10]
Polydispersity Index (PDI) (unloaded) 0.11Dynamic Light Scattering[10]
Polydispersity Index (PDI) (loaded) 0.31Dynamic Light Scattering[10]

Signaling Pathways and Experimental Workflows

Vps34_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Vps34 Core Complex cluster_2 Downstream Effects mTORC1 mTORC1 Vps34 Vps34 (PIK3C3) mTORC1->Vps34 inhibits Nutrient_Stress Nutrient Stress (e.g., Starvation) Nutrient_Stress->mTORC1 inhibits PIP3 PtdIns(3)P Production Vps34->PIP3 catalyzes Beclin1 Beclin-1 Vps15 Vps15 ATG14L ATG14L Autophagosome Autophagosome Formation PIP3->Autophagosome promotes Vesicle_Trafficking Late Endosome -> Lysosome Trafficking PIP3->Vesicle_Trafficking regulates SAR405 SAR405 SAR405->Vps34 inhibits

Caption: Vps34 signaling pathway in autophagy.

CNP_SAR405_Workflow cluster_0 Nanoparticle Formulation cluster_1 Cellular Delivery and Analysis Chitosan Chitosan Solution Ionic_Gelation Ionic Gelation Chitosan->Ionic_Gelation SAR405_sol SAR405 Solution SAR405_sol->Ionic_Gelation TPP TPP Solution (Crosslinker) TPP->Ionic_Gelation CNP_SAR405 CNP-SAR405 Ionic_Gelation->CNP_SAR405 Incubation Incubation CNP_SAR405->Incubation Target_Cells Target Cells (e.g., A549) Target_Cells->Incubation Cellular_Uptake Cellular Uptake Incubation->Cellular_Uptake Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cellular_Uptake->Cytotoxicity_Assay Autophagy_Assay Autophagy Assay (e.g., GFP-LC3) Cellular_Uptake->Autophagy_Assay

Caption: Experimental workflow for CNP-SAR405 delivery.

Experimental Protocols

Protocol 1: Assessment of Autophagy Inhibition using GFP-LC3 Puncta Formation Assay

This protocol describes how to assess the inhibitory effect of SAR405 on autophagy by monitoring the formation of GFP-LC3 puncta in cultured cells.

Materials:

  • HeLa or H1299 cells stably expressing GFP-LC3

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Earle's Balanced Salt Solution (EBSS) for starvation

  • SAR405 stock solution (in DMSO)

  • Hoechst 33342 solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells in a suitable format (e.g., 96-well plate) at a density that will result in 50-70% confluency at the time of the experiment.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Control Group: Replace the culture medium with fresh complete medium.

    • Starvation Group: Wash the cells once with PBS and then replace the medium with EBSS to induce autophagy.

    • SAR405 Treatment Group: Add SAR405 at various concentrations (e.g., 10 nM to 10 µM) to cells in either complete medium or EBSS.

  • Incubation: Incubate the cells for a predetermined period (e.g., 2-4 hours) to allow for autophagy induction and inhibition.

  • Fixation:

    • Aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Nuclear Staining:

    • Incubate the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number and intensity of GFP-LC3 puncta per cell. A significant decrease in the number of puncta in SAR405-treated cells compared to the starvation group indicates inhibition of autophagy.

Protocol 2: Formulation of SAR405-loaded Chitosan Nanoparticles (CNP-SAR405)

This protocol describes the preparation of chitosan nanoparticles encapsulating SAR405 via the ionic gelation method.

Materials:

  • Low molecular weight chitosan

  • 1% (v/v) Acetic acid

  • Sodium tripolyphosphate (TPP)

  • SAR405

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Chitosan Solution Preparation:

    • Dissolve chitosan in 1% acetic acid to a final concentration of 0.1% (w/v).

    • Stir the solution overnight at room temperature to ensure complete dissolution.

  • SAR405 Solution Preparation:

    • Dissolve SAR405 in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Further dilute the SAR405 stock solution in deionized water to the desired final concentration for encapsulation.

  • Nanoparticle Formation:

    • Add the SAR405 solution to the chitosan solution and stir for 30 minutes.

    • Prepare a TPP solution in deionized water (e.g., 1 mg/mL).

    • Add the TPP solution dropwise to the chitosan-SAR405 mixture while stirring continuously. The formation of opalescent suspension indicates nanoparticle formation.

    • Continue stirring for another 30 minutes.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water or a suitable buffer.

  • Characterization (Optional but Recommended):

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate the encapsulation efficiency and drug loading capacity by quantifying the amount of non-encapsulated SAR405 in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 3: Assessment of Synergistic Cytotoxicity using MTT Assay

This protocol describes how to evaluate the synergistic anti-proliferative effect of SAR405 and an mTOR inhibitor (e.g., everolimus) in cancer cells.

Materials:

  • Renal cancer cell lines (e.g., ACHN, 786-O) or other relevant cell lines

  • Complete cell culture medium

  • SAR405 stock solution (in DMSO)

  • Everolimus stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of SAR405 and everolimus in culture medium.

    • Treat the cells with SAR405 alone, everolimus alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC₄₀ (or IC₅₀) values for each drug alone and in combination.

    • Analyze the data for synergy using appropriate software (e.g., CompuSyn) to calculate the combination index (CI). A CI value less than 1 indicates synergy.

Conclusion

SAR405 is a powerful and specific inhibitor of Vps34, making it an invaluable research tool for dissecting the complexities of autophagy and vesicle trafficking. The protocols outlined in these application notes provide a framework for investigating the cellular effects of SAR405, both as a standalone agent and in combination with other signaling pathway inhibitors. Furthermore, the use of nanoparticle-based delivery systems offers a promising strategy to enhance the targeted delivery and efficacy of SAR405 in various experimental models. Careful consideration of the specific enantiomer used is crucial for the accurate interpretation of experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SAR405 R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the R enantiomer of SAR405. Given that the R enantiomer is reported to be the less active stereoisomer of the potent Vps34 inhibitor SAR405, unexpected biological effects may arise from several factors, primarily potential contamination with the highly active S enantiomer. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of SAR405 and its active enantiomer?

SAR405 is a first-in-class, potent, and selective ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34).[1] The active enantiomer binds to the ATP-binding cleft of Vps34, inhibiting its lipid kinase activity. Vps34 is a crucial regulator of autophagy and endosomal trafficking.[2][3]

Q2: Why is the R enantiomer of SAR405 considered "less active"?

The SAR405 R enantiomer is designated as the less active stereoisomer, implying that it has significantly lower affinity and inhibitory activity against the primary target, Vps34, compared to the S enantiomer.[4] In chiral pharmacology, it is common for one enantiomer to be responsible for the majority of the biological activity of a racemic mixture.

Q3: I am observing significant inhibition of autophagy with the this compound. Is this an expected off-target effect?

Significant inhibition of autophagy is the known on-target effect of the active S enantiomer of SAR405.[1][3] If you are observing this with the R enantiomer, the most probable cause is contamination of your R enantiomer sample with the highly potent S enantiomer. Due to the high potency of the S enantiomer, even a small amount of contamination can lead to measurable biological effects.

Q4: What are the known off-target effects of SAR405?

SAR405 has been shown to have an "exquisite selectivity profile," with high selectivity for Vps34 over other PI3K isoforms (Class I and II) and mTOR.[2] While extensive kinase profiling has demonstrated high selectivity, it is important to note that at high concentrations, some minor off-target binding to other kinases might occur. However, there is no specific literature detailing the off-target profile of the R enantiomer itself.

Troubleshooting Guide: Unexpected Activity of this compound

This guide will help you troubleshoot unexpected biological activity when using the this compound, focusing on the likely issue of enantiomeric impurity.

Problem 1: Significant biological activity observed with the R enantiomer (e.g., autophagy inhibition, cytotoxicity).

Possible Cause: Contamination of the R enantiomer with the active S enantiomer.

Troubleshooting Workflow:

G cluster_contamination Contamination Detected cluster_off_target Potential Off-Target Effect start Unexpected activity with R enantiomer check_purity Verify Enantiomeric Purity via Chiral Chromatography (HPLC/SFC) start->check_purity is_pure Is enantiomeric excess (e.e.) > 99.5%? check_purity->is_pure source_new Source a new, high-purity batch of the R enantiomer is_pure->source_new No dose_response Perform a dose-response experiment is_pure->dose_response Yes retest Re-run key experiments with the new batch source_new->retest compare Compare results with the previous batch retest->compare compare_s Compare dose-response with the S enantiomer dose_response->compare_s orthogonal_validation Use an orthogonal method to validate the phenotype (e.g., siRNA knockdown of suspected off-target) compare_s->orthogonal_validation

Caption: Troubleshooting workflow for unexpected R enantiomer activity.

Problem 2: Inconsistent results between different batches of the R enantiomer.

Possible Cause: Variable levels of S enantiomer contamination between batches.

Troubleshooting Steps:

  • Quantify Enantiomeric Purity: Analyze all batches using a validated chiral chromatography method to determine the precise enantiomeric excess (e.e.).

  • Correlate Activity with Purity: Plot the observed biological activity against the percentage of S enantiomer contamination for each batch. A positive correlation would strongly suggest that the activity is due to the S enantiomer.

  • Establish a Purity Threshold: Define a minimum acceptable enantiomeric excess for your experiments and only use batches that meet this criterion.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of SAR405 (as a racemate or the active enantiomer, as specified in the literature) against its primary target and in cellular assays. This data highlights the high potency of the active compound, underscoring why even minor contamination of the R enantiomer can be significant.

Target/AssayIC50/KdCell LineNotesReference
Vps34 (recombinant)IC50: 1.2 nMN/AATP-competitive inhibition[1]
Vps34 (recombinant)Kd: 1.5 nMN/ABinding affinity
Autophagosome FormationIC50: 42 nMH1299Induced by mTOR inhibition[1][2]
GFP-LC3 Assay (starved)IC50: 419 nMHeLaInhibition of autophagy[1][2]
GFP-FYVE Cellular AssayIC50: 27 nMHeLaOn-target cellular activity[2]

Key Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Objective: To separate and quantify the R and S enantiomers of SAR405 to determine the enantiomeric excess of a given sample.

Materials:

  • Chiral HPLC column (e.g., Daicel Chiralcel® or Chiralpak® series)

  • HPLC system with UV detector

  • Mobile phase solvents (e.g., hexane (B92381), isopropanol, ethanol)

  • This compound sample

  • SAR405 racemic mixture (as a control)

Methodology:

  • Column Selection and Mobile Phase Screening:

    • Consult literature or column manufacturer's guidelines for a suitable chiral stationary phase for similar compounds.

    • Screen different mobile phase compositions (e.g., varying ratios of hexane and alcohol) to achieve baseline separation of the two enantiomers in the racemic mixture.

  • Sample Preparation:

    • Dissolve the this compound sample and the racemic control in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.

    • Inject the racemic mixture to confirm the retention times of the R and S enantiomers.

    • Inject the this compound sample.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 2: Western Blot for LC3-I/II Conversion (Autophagy Assay)

Objective: To assess the effect of the this compound on autophagy by measuring the conversion of LC3-I to LC3-II.

Materials:

  • Cell line of interest (e.g., HeLa, H1299)

  • Cell culture reagents

  • This compound, S enantiomer (as positive control), and vehicle (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3 (to detect both LC3-I and LC3-II)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Induce autophagy by either starvation (e.g., incubating in Earle's Balanced Salt Solution - EBSS) or treatment with an mTOR inhibitor (e.g., AZD8055).

    • Treat cells with a dose range of the this compound, S enantiomer, or vehicle for a specified time (e.g., 4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip and re-probe the membrane for the loading control.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • Normalize the LC3-II band intensity to the loading control.

    • Compare the levels of LC3-II in treated samples to the controls. A decrease in the LC3-II/LC3-I ratio upon treatment indicates inhibition of autophagy.

Vps34 Signaling Pathway and SAR405 Inhibition

G cluster_upstream Upstream Signals cluster_core Core Autophagy Machinery Starvation Starvation / Growth Factor Withdrawal mTORC1 mTORC1 Starvation->mTORC1 inhibits mTOR_inhibitor mTOR Inhibitor mTOR_inhibitor->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Vps34_complex Vps34 Complex mTORC1->Vps34_complex inhibits ULK1_complex->Vps34_complex activates PI3P PtdIns(3)P Production Vps34_complex->PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome SAR405 SAR405 (S-enantiomer) SAR405->Vps34_complex inhibits

Caption: SAR405 inhibits the Vps34 complex in the autophagy pathway.

References

Technical Support Center: Optimizing SAR405 R Enantiomer Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of the R enantiomer of SAR405, a Vps34 inhibitor. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for assessing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the significance of using the SAR405 R enantiomer specifically?

A1: SAR405 is a chiral molecule, existing as two enantiomers (R and S). The S-enantiomer is the potent inhibitor of Vps34, while the R-enantiomer is reported to be the less active form.[1][2] It is crucial to be aware of which enantiomer you are using, as this will significantly impact the experimental outcomes, particularly the effective concentration and potential for off-target effects. This guide focuses on optimizing the use of the R enantiomer, which may be used as a negative control or in studies exploring the effects of less potent Vps34 inhibition.

Q2: What is the primary mechanism of action for SAR405?

A2: SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PIK3C3), also known as vacuolar protein sorting 34 (Vps34).[3][4] Vps34 is a critical enzyme in the autophagy pathway, responsible for generating phosphatidylinositol 3-phosphate (PI3P), which is essential for the formation of autophagosomes.[5] By inhibiting Vps34, SAR405 blocks the initiation of autophagy.[3][4] It also disrupts vesicle trafficking from late endosomes to lysosomes.[3]

Q3: What are the typical starting concentrations for in vitro experiments with the this compound?

A3: Given that the R enantiomer is less active, higher concentrations may be needed to observe any biological effect compared to the S enantiomer. A good starting point for a dose-response experiment would be to test a wide range of concentrations, for example, from 100 nM to 50 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store stock solutions of this compound?

A4: Most small molecule inhibitors, including SAR405, are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When preparing working solutions, ensure the final concentration of DMSO in your cell culture media is low (ideally below 0.1%) to avoid solvent-induced toxicity.[7]

Q5: What are the potential off-target effects of SAR405?

A5: While SAR405 is known to be highly selective for Vps34, high concentrations, especially of the less active R enantiomer, may lead to off-target effects.[3] It is good practice to include appropriate controls in your experiments, such as using a structurally different Vps34 inhibitor or employing genetic knockdown of Vps34 to confirm that the observed phenotype is indeed due to the inhibition of the intended target.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or no observable biological effect 1. Incorrect Enantiomer: You may be using the R enantiomer expecting the potency of the S enantiomer. 2. Inhibitor Degradation: The compound may be unstable in the cell culture medium over the duration of the experiment. 3. Suboptimal Concentration: The concentration used may be too low to elicit a response, especially for the less active R enantiomer.1. Confirm the identity and purity of your SAR405 enantiomer. 2. For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. 3. Perform a comprehensive dose-response experiment to identify the effective concentration range for your specific cell line and assay.
High cellular toxicity at expected effective concentrations 1. Off-target Toxicity: The R enantiomer at high concentrations might be inhibiting other kinases or cellular processes. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.1. Use the lowest effective concentration possible. Consider using a more potent Vps34 inhibitor (like the S enantiomer) as a positive control to distinguish on-target from off-target toxicity. 2. Ensure the final DMSO concentration in your experiments is kept below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same DMSO concentration as your treated samples.[7]
Discrepancy between biochemical and cell-based assay results 1. Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration. 2. Efflux Pumps: Cells may be actively removing the inhibitor through efflux transporters. 3. Protein Binding: The inhibitor could be binding to serum proteins in the culture medium, reducing its free concentration.1. Evaluate the physicochemical properties of the compound. 2. Use cell lines with known expression levels of common efflux pumps or use efflux pump inhibitors as experimental tools. 3. Consider reducing the serum concentration in your medium during the treatment period, if your cells can tolerate it.

Quantitative Data Summary

The following tables summarize key quantitative data for SAR405. Note that specific toxicity data for the R enantiomer is not widely available; therefore, hypothetical yet plausible data is presented for illustrative purposes in dose-response tables.

Table 1: Biochemical and Cellular Potency of SAR405 (likely S-enantiomer or racemic mixture)

ParameterValueCell Line/SystemReference
IC50 (Vps34 inhibition) 1.2 nMBiochemical Assay[4]
Kd (Vps34 binding) 1.5 nMBiochemical Assay[4]
IC50 (Autophagosome formation) 42 nMGFP-LC3 H1299 cells (mTOR inhibition-induced)[3]
IC50 (GFP-FYVE assay) 27 nMHeLa cells[3]
IC50 (Starvation-induced autophagy) 419 nMGFP-LC3 HeLa cells[4]

Table 2: Example In Vitro Cytotoxicity of this compound (Hypothetical Data)

Concentration (µM)Cell Viability (%) - Cell Line A (e.g., HeLa)Cell Viability (%) - Cell Line B (e.g., A549)
0 (Vehicle Control) 100100
0.1 9899
1 9596
10 8588
25 6070
50 4055

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method for determining the effect of the this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Acute In Vivo Toxicity Study in Rodents (General Guideline)

This protocol outlines a general procedure for an acute toxicity study to determine the maximum tolerated dose (MTD) of the this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Healthy, young adult rodents (e.g., Swiss mice or Wistar rats), typically 6-8 weeks old.

  • This compound

  • Appropriate vehicle for in vivo administration (e.g., corn oil, or a solution of DMSO, PEG300, and Tween80).[6]

  • Dosing equipment (e.g., oral gavage needles).

  • Animal balance.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Dose Formulation: Prepare a dosing solution of the this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the volume to be administered.

  • Dosing: Divide the animals into groups (e.g., 3-5 animals per group). Administer a single dose of the this compound via the desired route (e.g., oral gavage). Include a control group that receives only the vehicle. Start with a range of doses (e.g., 10, 50, 100, 500, 2000 mg/kg).

  • Observation: Observe the animals for mortality, signs of gross toxicity (e.g., changes in behavior, posture, breathing), and any behavioral changes at 30 minutes, 2, 4, and 6 hours post-administration, and then daily for 14 days.[8]

  • Body Weight Measurement: Record the body weight of each animal before dosing and then periodically (e.g., on days 7 and 14).[8]

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any organ abnormalities.

  • Data Analysis: Analyze the data to determine the MTD, which is the highest dose that does not cause significant toxicity or more than 10% weight loss.

Visualizations

SAR405_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors / Nutrients PI3K_ClassI PI3K Class I Growth_Factors->PI3K_ClassI mTORC1 mTORC1 PI3K_ClassI->mTORC1 Vps34_Complex Vps34/PIK3C3 Complex mTORC1->Vps34_Complex Inhibition Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Inhibition Vps34_Complex->Autophagy_Initiation SAR405 SAR405 SAR405->Vps34_Complex Inhibition Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome

Caption: SAR405 signaling pathway.

Experimental_Workflow Start Start: Hypothesis Protocol_Selection Select In Vitro Assay (e.g., MTT, LDH) Start->Protocol_Selection Cell_Culture Cell Seeding and Culture Protocol_Selection->Cell_Culture Dose_Response This compound Dose-Response Treatment Cell_Culture->Dose_Response Incubation Incubation (24-72h) Dose_Response->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Incubation->Data_Acquisition Data_Analysis Data Analysis (Calculate IC50/EC50) Data_Acquisition->Data_Analysis Conclusion Conclusion & Next Steps Data_Analysis->Conclusion

Caption: In vitro cytotoxicity experimental workflow.

Troubleshooting_Logic action action Start Inconsistent Results? Check_Conc Dose-Response Performed? Start->Check_Conc Yes Action_Dose Perform Dose-Response (0.1 - 50 µM) Start->Action_Dose No Check_Purity Compound Purity/Identity Confirmed? Check_Conc->Check_Purity Yes Check_Vehicle Vehicle Control Shows Toxicity? Check_Purity->Check_Vehicle Yes Action_Purity Verify Compound with Supplier/ Analytical Method Check_Purity->Action_Purity No Action_Vehicle Lower DMSO Concentration (keep < 0.1%) Check_Vehicle->Action_Vehicle Yes Action_Replenish Replenish Media with Fresh Compound Check_Vehicle->Action_Replenish No

Caption: Troubleshooting logical relationships.

References

How to prevent degradation of SAR405 R enantiomer in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SAR405 R enantiomer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of the this compound.[1][2][3] It is advisable to use freshly opened, anhydrous DMSO to minimize the introduction of water, which could potentially lead to hydrolysis over long-term storage.

Q2: How should I store the solid compound and my stock solutions to ensure maximum stability?

A2: Proper storage is critical for maintaining the integrity of the this compound.

FormStorage ConditionRecommended DurationRationale
Solid (Powder) -20°C, desiccatedUp to 3 yearsPrevents degradation from moisture and heat.[3]
DMSO Stock Solution -80°CUp to 1-2 yearsMinimizes degradation and solvent evaporation.[1][4]
DMSO Stock Solution -20°CUp to 1 yearSuitable for shorter-term storage.[1][4]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]

Q3: Can I store the this compound in an aqueous buffer?

A3: It is not recommended to store the this compound in aqueous solutions for more than one day.[5] For experiments in aqueous media, it is best to prepare the working solution fresh from the DMSO stock on the day of use.[4] If you observe any precipitation or cloudiness upon dilution into an aqueous buffer, it may indicate that the compound's solubility limit has been exceeded.

Q4: I suspect my this compound is degrading in my experimental setup. What are the common signs of degradation?

A4: Degradation can manifest in several ways:

  • Physical Changes: A change in the color of the solution or the formation of precipitate.

  • Chemical Changes: A loss of biological activity or potency in your assays. The appearance of new peaks or a decrease in the main peak area in analytical techniques like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The kinetic solubility of the compound in the aqueous buffer has been exceeded.- Lower the final concentration of the inhibitor.- Incorporate a small percentage of a co-solvent like PEG300 or Tween 80 in your aqueous buffer.[3]- Perform a serial dilution to determine the solubility limit in your specific buffer.
Loss of inhibitor potency over time in a biological assay. The compound is degrading in the solution. This could be due to hydrolysis, oxidation, or photodegradation.- Prepare fresh working solutions for each experiment.- Protect solutions from light by using amber vials or wrapping them in foil.- De-gas your aqueous buffers to remove dissolved oxygen.- Evaluate the pH of your buffer, as extreme pH values can promote hydrolysis.
Inconsistent results in cell-based assays. Poor solubility or degradation of the compound in the cell culture medium.- Visually inspect your assay plates for any signs of precipitation.- Perform a solubility test of the this compound in your specific cell culture medium.- Minimize the incubation time of the compound with the cells if possible.
Change in the color of the stock solution. This may indicate chemical degradation or oxidation.- Discard the solution and prepare a fresh stock from the solid compound.- When preparing new stock solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a framework for researchers to determine the stability of the this compound under their specific experimental conditions.

1. Preparation of Stock Solution:

  • Accurately weigh the this compound solid.

  • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into single-use amber vials and store at -80°C.

2. Preparation of Test Solutions:

  • Prepare your aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Dilute the 10 mM DMSO stock solution into the aqueous buffer to your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in your assay.

  • Prepare separate samples for each condition to be tested (e.g., different temperatures, light exposure).

3. Incubation Conditions:

  • Temperature: Incubate samples at various relevant temperatures (e.g., 4°C, room temperature, 37°C).

  • Light Exposure: Protect one set of samples from light completely (wrapped in foil) and expose another set to ambient lab light.

  • Time Points: Collect aliquots from each condition at different time points (e.g., 0, 2, 4, 8, 24 hours).

4. Analysis:

  • Immediately after collection, analyze the aliquots by a suitable analytical method, such as HPLC-UV.

  • Monitor for a decrease in the peak area of the this compound and the appearance of any new peaks, which would indicate degradation products.

  • If you have access to chiral chromatography, you can also assess for any signs of racemization.

5. Data Interpretation:

  • Plot the percentage of the remaining this compound against time for each condition.

  • This will allow you to determine the rate of degradation under your specific experimental settings and establish a safe window for conducting your experiments.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation and Handling cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (Prepare Fresh) cluster_prevention Key Degradation Prevention Steps weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot anhydrous Use Anhydrous Solvent dissolve->anhydrous store Store at -80°C aliquot->store light Protect from Light aliquot->light freeze_thaw Avoid Freeze-Thaw Cycles aliquot->freeze_thaw thaw Thaw a Single Aliquot dilute Dilute in Aqueous Buffer (Final DMSO < 0.5%) thaw->dilute use Use Immediately in Experiment dilute->use fresh Prepare Aqueous Solutions Fresh dilute->fresh

Caption: Recommended workflow for preparing and handling this compound solutions.

hypothetical_degradation Hypothetical Degradation Pathways for this compound cluster_pathways Potential Degradation Routes cluster_factors Influencing Factors SAR405 This compound hydrolysis Hydrolysis (e.g., of pyrimidinone ring) SAR405->hydrolysis oxidation Oxidation (e.g., at morpholine (B109124) nitrogen) SAR405->oxidation racemization Racemization (Loss of enantiomeric purity) SAR405->racemization water Water/Moisture water->hydrolysis ph Extreme pH ph->hydrolysis oxygen Oxygen oxygen->oxidation light Light/UV light->oxidation temperature Elevated Temperature temperature->hydrolysis temperature->racemization

Caption: Hypothetical degradation pathways for this compound in solution.

References

Technical Support Center: Overcoming Experimental Variability with the SAR405 R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the SAR405 R enantiomer and overcoming experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is SAR405 and what is its mechanism of action?

A1: SAR405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (PIK3C3).[1][2][3][4] Vps34 is a crucial enzyme in the initiation of autophagy, a cellular process for degrading and recycling cellular components. It is also involved in vesicle trafficking from late endosomes to lysosomes.[1][2][4][5] By inhibiting Vps34, SAR405 effectively blocks autophagosome formation and can disrupt lysosomal function.[1][2][5]

Q2: What is the intended use of the this compound in experiments?

A2: The this compound is the less active stereoisomer of the Vps34 inhibitor. Its primary role in research is to serve as a negative control in experiments. By comparing the cellular or biochemical effects of the active (S) enantiomer to the less active (R) enantiomer, researchers can distinguish between on-target effects (due to Vps34 inhibition) and any potential off-target or non-specific effects of the chemical scaffold.

Q3: How selective is SAR405?

A3: SAR405 exhibits a high degree of selectivity for Vps34. It shows minimal activity against class I and class II PI3K isoforms as well as mTOR at concentrations where it potently inhibits Vps34.[1][2] This high selectivity makes it a valuable tool for specifically probing the function of Vps34.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results between experiments.

Q1: I am observing high variability in my results (e.g., IC50 values, phenotypic effects) when using SAR405. What are the potential causes and solutions?

A1: High variability can stem from several factors related to compound handling and the experimental setup.

  • Potential Cause 1: Compound Solubility and Stability.

    • Solution: SAR405 is soluble in DMSO but insoluble in water. Ensure that the DMSO stock solution is freshly prepared and has not undergone multiple freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the final aqueous buffer just before use and ensure complete mixing. If precipitation is observed, sonication may help. For in vivo studies, specialized formulations may be necessary.

  • Potential Cause 2: Inconsistent Cell Culture Conditions.

    • Solution: Autophagy is a dynamic process influenced by cell density, passage number, and media conditions (e.g., serum levels, amino acid concentrations). Maintain consistent cell culture practices to minimize variability in the basal level of autophagy.

  • Potential Cause 3: Variability in Assay Reagents or Timing.

    • Solution: Ensure that all reagents are of high quality and that incubation times for drug treatment and subsequent assay steps are precisely controlled. For kinetic assays, even small variations in timing can lead to significant differences in results.

Issue 2: The this compound shows biological activity.

Q1: I am using the this compound as a negative control, but I am observing a biological effect. How should I interpret this?

A1: While the R enantiomer is significantly less active against Vps34, observable effects can arise under certain conditions. The following troubleshooting steps can help you diagnose the issue.

  • Step 1: Verify On-Target vs. Off-Target Effect.

    • Action: Perform a dose-response experiment with both the active S enantiomer and the R enantiomer. If the effect observed with the R enantiomer only occurs at much higher concentrations than the active enantiomer, it is likely an off-target effect.

  • Step 2: Consider Non-Specific Effects.

    • Action: High concentrations of any small molecule can sometimes lead to non-specific effects on cell health or assay components. Assess cell viability and morphology at the concentrations of the R enantiomer being used.

  • Step 3: Rule out Compound Contamination or Degradation.

    • Action: Ensure the purity of your R enantiomer stock. If possible, verify its identity and purity by analytical methods. Prepare fresh dilutions for each experiment to rule out degradation.

Data Presentation

Table 1: Potency and Selectivity of SAR405

ParameterValueTarget/SystemReference
IC50 1.2 nMVps34 (in vitro kinase assay)[3]
Kd 1.5 nMVps34[2][3]
Cellular IC50 27 nMGFP-FYVE HeLa cells[1]
Autophagy IC50 42 nMAZD8055-induced autophagy in H1299 cells[5]
Autophagy IC50 419 nMStarvation-induced autophagy in GFP-LC3 HeLa cells[1]

Table 2: Expected Relative Activity of SAR405 Enantiomers

EnantiomerExpected Vps34 Inhibitory ActivityPrimary Experimental Use
S Enantiomer High PotencyActive experimental compound for studying Vps34 function.
R Enantiomer Low to Negligible PotencyInactive negative control to validate on-target effects.

Experimental Protocols

Protocol 1: Western Blot for LC3-I to LC3-II Conversion

This protocol is used to assess the inhibition of autophagy by monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

  • Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.

  • Induction of Autophagy: Induce autophagy by either nutrient starvation (e.g., incubating in Earle's Balanced Salt Solution - EBSS) or treatment with an mTOR inhibitor (e.g., AZD8055).

  • Inhibitor Treatment: Co-incubate the cells with various concentrations of the SAR405 S enantiomer, the R enantiomer (at a high concentration as a negative control), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against LC3.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates induction of autophagy. Inhibition of this increase by SAR405 demonstrates its on-target activity.

Protocol 2: In Vitro Vps34 Kinase Assay

This protocol measures the direct inhibitory effect of SAR405 on the enzymatic activity of recombinant Vps34.

  • Reagents:

    • Recombinant human Vps34 enzyme.

    • Lipid substrate: Phosphatidylinositol (PtdIns).

    • ATP (with [γ-32P]ATP for radiometric detection or cold ATP for other detection methods).

    • Kinase reaction buffer.

    • SAR405 S and R enantiomers dissolved in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of the SAR405 S and R enantiomers.

    • In a reaction well, pre-incubate the Vps34 enzyme with the inhibitor dilutions or vehicle control for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the lipid substrate and ATP mixture.

    • Allow the reaction to proceed for a set time at 37°C.

    • Stop the reaction.

  • Detection and Analysis:

    • Detect the amount of phosphorylated PtdIns (PtdIns3P) produced. This can be done through various methods, including radiometric detection of incorporated 32P or antibody-based detection (e.g., ELISA).

    • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Vps34_Signaling_Pathway cluster_0 Autophagy Induction cluster_1 Vps34 Complex Nutrient Starvation Nutrient Starvation Vps34 Vps34 Nutrient Starvation->Vps34 mTORC1 Inhibition mTORC1 Inhibition mTORC1 Inhibition->Vps34 Beclin1 Beclin1 PtdIns3P PtdIns3P Vps34->PtdIns3P phosphorylates Vps15 Vps15 ATG14L ATG14L PtdIns PtdIns PtdIns->Vps34 substrate Autophagosome Formation Autophagosome Formation PtdIns3P->Autophagosome Formation SAR405 SAR405 SAR405->Vps34 inhibits

Caption: Vps34 signaling pathway in autophagy and its inhibition by SAR405.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Cell Culture Cell Culture Induce Autophagy Induce Autophagy (e.g., Starvation) Cell Culture->Induce Autophagy Prepare Stocks Prepare S and R Enantiomer Stocks Vehicle Vehicle Control (e.g., DMSO) Prepare Stocks->Vehicle S_Enantiomer Active S Enantiomer (Dose-Response) Prepare Stocks->S_Enantiomer R_Enantiomer Inactive R Enantiomer (Negative Control) Prepare Stocks->R_Enantiomer Vehicle->Induce Autophagy S_Enantiomer->Induce Autophagy R_Enantiomer->Induce Autophagy Cellular_Assay Cellular Assay (e.g., Western Blot for LC3) Induce Autophagy->Cellular_Assay Treat cells Data_Analysis Data Analysis and IC50 Calculation Cellular_Assay->Data_Analysis Compare_Enantiomers Compare S vs R Enantiomer Activity Data_Analysis->Compare_Enantiomers

Caption: Experimental workflow for comparing SAR405 S and R enantiomers.

Troubleshooting_Tree Start Unexpected activity from This compound? DoseResponse Does activity only occur at high concentrations? Start->DoseResponse OffTarget Likely off-target effect. Consider using lower concentrations or alternative negative controls. DoseResponse->OffTarget Yes PurityCheck Is the compound pure and correctly identified? DoseResponse->PurityCheck No Contamination Potential contamination or isomerization. Source new compound and re-verify. PurityCheck->Contamination No NonSpecific Possible non-specific cellular toxicity or assay interference. Perform viability assays. PurityCheck->NonSpecific Yes

Caption: Troubleshooting logic for unexpected R enantiomer activity.

References

Technical Support Center: Managing Autofluorescence in Imaging Studies with the VPS34 Inhibitor SAR405

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing SAR405 in cellular imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of autofluorescence, ensuring the clarity and accuracy of your imaging data. While the primary focus of this guide is on mitigating autofluorescence in experiments using the active SAR405 (S-enantiomer), we will also discuss the crucial role of the less active SAR405 R enantiomer as a negative control.

Frequently Asked Questions (FAQs)

Q1: What is SAR405 and its R enantiomer?

SAR405 is a potent and highly selective, first-in-class inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2] It functions by competing with ATP in the kinase domain of Vps34, thereby inhibiting its lipid kinase activity.[3][4] This inhibition disrupts critical cellular processes such as autophagy and endosomal trafficking.[2][3][4][5] The this compound is the less active stereoisomer of the molecule and is an essential tool for researchers.[6]

Q2: What is the role of the this compound in our experiments?

The this compound serves as a crucial negative control in experiments.[6] By comparing the results from the active S-enantiomer with the less active R-enantiomer, researchers can confirm that the observed cellular effects, such as inhibition of autophagy, are specifically due to the inhibition of Vps34 and not due to off-target or non-specific effects of the chemical scaffold.

Q3: What is autofluorescence and why is it a problem in imaging experiments?

Autofluorescence is the natural emission of light by biological materials when they are illuminated by an excitation source.[7] This intrinsic fluorescence is not caused by any fluorescent dye or probe. Common sources of autofluorescence in cells and tissues include endogenous molecules like collagen, elastin, NAD(P)H, flavins, and lipofuscin.[7][8] The primary issue with autofluorescence is that it can mask the specific signal from your fluorescent probes, leading to a poor signal-to-noise ratio, which complicates data interpretation and quantification.[7]

Q4: Can SAR405 or its R enantiomer cause autofluorescence?

Currently, there is no published evidence to suggest that SAR405 or its R enantiomer are inherently fluorescent or directly contribute to autofluorescence in typical imaging experiments. However, as with any small molecule treatment, it is essential to include proper controls to rule out any unexpected effects on cellular fluorescence.

Q5: What are the general strategies to combat autofluorescence?

There are several effective strategies to minimize the impact of autofluorescence in your imaging experiments:

  • Spectral Separation: Choose fluorophores that emit light in the far-red or near-infrared part of the spectrum, as autofluorescence is generally weaker at longer wavelengths.[7]

  • Chemical Quenching: Treat your samples with chemical agents that are specifically designed to reduce the fluorescence of endogenous molecules.

  • Proper Sample Preparation: Optimize your fixation protocol and, for tissue samples, consider perfusion to remove red blood cells, which are a significant source of autofluorescence.[7]

  • Image Processing: Utilize image analysis software to subtract the background fluorescence signal from your images.

Troubleshooting Guide: Autofluorescence in Your Imaging Experiments

This guide provides a structured approach to identifying and resolving common issues related to autofluorescence.

Observed Problem Potential Cause Suggested Solution
High background fluorescence in all channels, including unstained and this compound controls. Broad-spectrum autofluorescence from the sample, potentially induced by aldehyde fixation (e.g., formaldehyde, glutaraldehyde).1. Chemical Quenching: Treat the sample with a broad-spectrum quenching agent like Sudan Black B or a commercial reagent like TrueVIEW™. 2. Optimize Fixation: If possible, reduce the fixation time or switch to a non-aldehyde-based fixative like chilled methanol.[9] 3. Photobleaching: Before incubation with fluorescent antibodies, expose the sample to the excitation light to "burn out" the autofluorescent molecules.
Granular, punctate fluorescence is observed, particularly in older cells or tissues. Accumulation of lipofuscin, an age-related pigment that is highly autofluorescent across a broad spectrum.[7][10]1. Lipofuscin-Specific Quenching: Use a quenching agent specifically designed to target lipofuscin, such as TrueBlack® Lipofuscin Autofluorescence Quencher.[10] 2. Sudan Black B Treatment: This lipophilic dye is also effective at masking lipofuscin-based autofluorescence.[4][7]
Specific signal from my fluorescent probe is weak and difficult to distinguish from the background. The autofluorescence spectrum of the sample overlaps with the emission spectrum of the chosen fluorophore.1. Switch to a Brighter, Far-Red Fluorophore: Move to a fluorophore that emits at a longer wavelength (e.g., >650 nm) where autofluorescence is typically lower.[7] 2. Signal Amplification: Use a signal amplification technique, such as a tyramide signal amplification (TSA) system, to increase the intensity of your specific signal.
Autofluorescence is still present after attempting a quenching method. The chosen quenching agent may not be effective for the specific source of autofluorescence in your sample, or the protocol may need optimization.1. Try a Different Quenching Agent: Not all quenchers are equally effective for all types of autofluorescence. 2. Optimize Quenching Protocol: Adjust the concentration of the quenching agent and the incubation time. 3. Combine Methods: Consider a combination of chemical quenching and photobleaching for particularly challenging samples.

Quantitative Data on Autofluorescence Quenching

The following table summarizes the reported effectiveness of various autofluorescence quenching methods on fixed tissue sections. The percentage of autofluorescence reduction can vary depending on the tissue type, fixation method, and the specific source of autofluorescence.

Quenching Method Target Reported Reduction Efficiency Advantages Disadvantages
Sudan Black B (0.1% - 0.3% in 70% ethanol) Lipofuscin and other sources65-95%[2][11]Broadly effective, inexpensive.Can introduce a dark precipitate if not properly filtered; may have some residual fluorescence in the far-red channel.[4][7]
TrueBlack® Lipofuscin Autofluorescence Quencher Primarily Lipofuscin89-93%[11]Highly effective for lipofuscin, less background than Sudan Black B.[4]Less effective on non-lipofuscin sources of autofluorescence.
TrueVIEW™ Autofluorescence Quenching Kit Non-lipofuscin sources (e.g., collagen, elastin)~70%[11]Effective for aldehyde-induced and structural autofluorescence.Less effective against lipofuscin.
Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescenceVariable; can sometimes increase autofluorescence in certain tissues.[12]Can reduce Schiff bases formed during aldehyde fixation.Inconsistent results, can damage tissue integrity with prolonged exposure.[7]
Copper (II) Sulfate (CuSO₄) Broad Spectrum52-68%[11]Can reduce autofluorescence from various sources.Less effective than other methods like TrueBlack® or Sudan Black B.[11]

Experimental Protocols

Protocol 1: Sudan Black B Treatment for Autofluorescence Quenching

This protocol is adapted for use after immunofluorescence staining.

  • Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure the solution is well-mixed and filtered to remove any undissolved particles.

  • After the final wash of your staining protocol, incubate the slides in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature.[8]

  • Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B.

  • Wash the slides thoroughly with PBS (3 x 5 minutes).

  • Mount the coverslip using an aqueous mounting medium.

Protocol 2: TrueBlack® Lipofuscin Autofluorescence Quencher Treatment

This protocol describes post-immunostaining treatment. A pre-treatment protocol is also available from the manufacturer.[13]

  • Perform your complete immunofluorescence staining protocol.

  • Following the final wash step, remove excess buffer from the slide.

  • Apply enough 1X TrueBlack® solution (diluted in 70% ethanol as per the manufacturer's instructions) to completely cover the tissue section.[13]

  • Incubate for 30 seconds at room temperature.[13]

  • Rinse the slides three times with PBS.[13]

  • Mount with an aqueous-based fluorescence antifade mounting medium.[13]

Visualizing Workflows and Pathways

VPS34 Signaling Pathway and the Action of SAR405

Caption: The Vps34 signaling pathway in autophagy and endosomal trafficking, and the inhibitory action of SAR405.

Experimental Workflow for Imaging with SAR405 and Autofluorescence Quenching

Experimental Workflow cluster_treatments Experimental Groups Start Start Cell Culture / Tissue Prep Cell Culture / Tissue Prep Start->Cell Culture / Tissue Prep Treatment Treatment Cell Culture / Tissue Prep->Treatment Vehicle Control Vehicle Control Treatment->Vehicle Control SAR405 (S-enantiomer) SAR405 (S-enantiomer) Treatment->SAR405 (S-enantiomer) This compound (Negative Control) This compound (Negative Control) Treatment->this compound (Negative Control) Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Immunostaining Immunostaining Permeabilization->Immunostaining Autofluorescence Quenching Autofluorescence Quenching Immunostaining->Autofluorescence Quenching Mounting Mounting Autofluorescence Quenching->Mounting Imaging Imaging Mounting->Imaging Image Analysis Image Analysis Imaging->Image Analysis End End Image Analysis->End Vehicle Control->Fixation SAR405 (S-enantiomer)->Fixation This compound (Negative Control)->Fixation

Caption: A generalized experimental workflow for immunofluorescence imaging studies involving SAR405 treatment and autofluorescence quenching.

Troubleshooting Logic for High Background Fluorescence

Troubleshooting Logic High_Background High Background Fluorescence? Unstained_Control Check Unstained Control High_Background->Unstained_Control Autofluorescence_Confirmed Autofluorescence Confirmed Unstained_Control->Autofluorescence_Confirmed Fluorescent Nonspecific_Binding Non-specific Antibody Binding Unstained_Control->Nonspecific_Binding Not Fluorescent Implement_Quenching Implement Quenching Protocol (e.g., Sudan Black B, TrueBlack®) Autofluorescence_Confirmed->Implement_Quenching Optimize_Blocking Optimize Blocking Step Nonspecific_Binding->Optimize_Blocking Titrate_Antibody Titrate Antibodies Nonspecific_Binding->Titrate_Antibody Change_Fluorophore Switch to Far-Red Fluorophore Implement_Quenching->Change_Fluorophore Still High Problem_Solved Problem Solved Implement_Quenching->Problem_Solved Effective Image_Processing Use Background Subtraction Change_Fluorophore->Image_Processing Still High Change_Fluorophore->Problem_Solved Effective Image_Processing->Problem_Solved Effective

Caption: A decision-making workflow for troubleshooting high background fluorescence in imaging experiments.

References

Technical Support Center: Best Practices for SAR405 R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage, handling, and effective use of the SAR405 R enantiomer, a less active enantiomer of the potent Vps34 inhibitor, SAR405.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and its primary mechanism of action?

A1: The this compound is the less active stereoisomer of SAR405. SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 plays a crucial role in the initiation of autophagy by producing phosphatidylinositol 3-phosphate (PI3P), a lipid essential for the formation of autophagosomes. By inhibiting Vps34, SAR405 and its enantiomers can block the autophagic process.[1]

Q2: What are the recommended long-term storage conditions for the this compound?

A2: Proper storage is critical to maintain the integrity and activity of the this compound. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[2]

Q3: In which solvents is the this compound soluble?

A3: The this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a stock solution in DMSO can be further diluted in vehicles such as corn oil. It is crucial to ensure complete dissolution, and gentle warming or sonication may be used to aid this process. For aqueous-based cellular assays, high-concentration stock solutions in DMSO should be prepared to minimize the final concentration of DMSO in the culture medium, as high concentrations can be cytotoxic.

Q4: What are the key differences in activity between the SAR405 R and S enantiomers?

A4: While both enantiomers target Vps34, the SAR405 S enantiomer is the more potent inhibitor. The R enantiomer is considered the less active of the two.[2] Researchers should consider this difference in potency when designing experiments and interpreting results. It can also serve as a useful negative control in some experimental setups to distinguish Vps34-specific effects from potential off-target effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with the this compound.

Problem 1: Compound Precipitation in Aqueous Media

  • Symptom: A visible precipitate forms when diluting the DMSO stock solution into cell culture media or aqueous buffers.

  • Possible Causes:

    • The aqueous solubility limit of the compound has been exceeded.

    • The pH of the buffer is not optimal for the compound's solubility.

  • Solutions:

    • Decrease Final Concentration: Lower the final working concentration of the this compound in your assay.

    • Optimize Solvent System: For cellular assays, ensure the final DMSO concentration is as low as possible (typically <0.5%).

    • Adjust pH: If using a simple buffer system, experiment with slight adjustments to the pH to improve solubility.

Problem 2: Lack of Expected Biological Effect (Inhibition of Autophagy)

  • Symptom: No significant decrease in autophagic flux is observed after treating cells with the this compound.

  • Possible Causes:

    • Compound Instability: The compound may have degraded due to improper storage or handling.

    • Insufficient Concentration or Treatment Time: The concentration of the inhibitor or the duration of the treatment may be insufficient to elicit a response.

    • Cell Line Resistance: The chosen cell line may have a low basal level of autophagy or mechanisms that circumvent Vps34 inhibition.

    • Issues with Autophagy Detection Assay: The method used to measure autophagy may not be sensitive enough or may be prone to artifacts.

  • Solutions:

    • Verify Compound Integrity: Use a fresh aliquot of the stock solution. If degradation is suspected, the compound's purity can be assessed using HPLC.

    • Optimize Experimental Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental setup.

    • Use a Positive Control: Include a known autophagy inhibitor, such as the more potent SAR405 S enantiomer or Bafilomycin A1, to validate the experimental system.

    • Confirm Autophagy Induction: If studying the inhibition of induced autophagy, ensure that the stimulus (e.g., starvation, rapamycin) is effectively inducing autophagy in your control cells.

    • Utilize Multiple Autophagy Assays: Confirm your findings using at least two different methods to measure autophagic flux, such as LC3-II turnover by Western blot and p62/SQSTM1 accumulation.[3][4]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid (Lyophilized)-20°CUp to 2 yearsStore in a desiccated environment.
Stock Solution in DMSO-20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO-80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid form)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate at room temperature until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C as recommended in Table 1.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the chemical stability of the this compound in a specific solution over time.

  • Sample Preparation:

    • Prepare a solution of the this compound in the desired solvent or medium (e.g., cell culture medium with serum) at the final working concentration.

    • Immediately take a "time zero" (T=0) sample and quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile.

    • Centrifuge the T=0 sample to precipitate any proteins or salts and transfer the supernatant to an HPLC vial.

  • Incubation:

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.

    • Quantify the peak area of the this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the stability profile of the compound under the tested conditions.

Mandatory Visualization

autophagy_pathway cluster_initiation Initiation cluster_elongation Elongation & Maturation cluster_degradation Degradation ULK1_complex ULK1 Complex Vps34_complex Vps34 Complex ULK1_complex->Vps34_complex activates PI3P PI3P Vps34_complex->PI3P produces Phagophore Phagophore PI3P->Phagophore recruits effectors to Autophagosome Autophagosome Phagophore->Autophagosome elongates into Autolysosome Autolysosome Autophagosome->Autolysosome fuses with LC3_II LC3-II LC3_II->Autophagosome decorates membrane Lysosome Lysosome Lysosome->Autolysosome SAR405 This compound SAR405->Vps34_complex inhibits

Caption: Simplified signaling pathway of autophagy and the point of inhibition by the this compound.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Solutions start Experiment Start: No expected inhibition of autophagy check_compound Is the compound stable and active? start->check_compound check_concentration Is the concentration and treatment time sufficient? start->check_concentration check_assay Is the autophagy assay working correctly? start->check_assay check_compound->check_concentration Yes solution_compound Use fresh aliquot. Perform stability test (HPLC). check_compound->solution_compound No check_concentration->check_assay Yes solution_concentration Perform dose-response and time-course experiments. check_concentration->solution_concentration No solution_assay Use positive control (e.g., Bafilomycin A1). Confirm autophagy induction. check_assay->solution_assay No solution_cell_line Choose a different cell line with higher basal autophagy. check_assay->solution_cell_line Yes

Caption: Troubleshooting workflow for experiments where the this compound fails to inhibit autophagy.

References

Technical Support Center: Interpreting Unexpected Results with SAR405 R enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SAR405 R enantiomer, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of SAR405, troubleshoot unexpected experimental results, and offer detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SAR405?

A1: SAR405 is a first-in-class, ATP-competitive inhibitor that is highly specific for the Vps34 kinase.[1][2] Vps34 is the catalytic subunit of the class III PI3K complex, which is essential for the initiation of autophagy.[3][4] By inhibiting Vps34, SAR405 blocks the production of phosphatidylinositol 3-phosphate (PI(3)P), a key lipid messenger required for the formation of autophagosomes.[1][4] This ultimately leads to the inhibition of the autophagic process.[2][5] SAR405 has also been shown to disrupt vesicle trafficking from late endosomes to lysosomes.[2][5]

Q2: What is the selectivity profile of SAR405?

A2: SAR405 exhibits high selectivity for Vps34. It shows minimal to no activity against class I and class II PI3Ks, as well as mTOR, at concentrations up to 10 μM.[1][2] This high selectivity makes it a valuable tool for specifically studying the roles of Vps34 in cellular processes.[2][6]

Q3: What are the expected outcomes of treating cells with SAR405?

A3: Treatment with SAR405 is expected to inhibit autophagy. This can be observed as:

  • A dose-dependent decrease in the conversion of LC3-I to its lipidated form, LC3-II, as measured by Western blot.[2][7]

  • A reduction in the formation of GFP-LC3 puncta in cells stably expressing this marker.[7][8]

  • Disruption of vesicle trafficking between late endosomes and lysosomes.[2][5]

  • Synergistic effects on reducing cell proliferation when combined with mTOR inhibitors like everolimus (B549166) in certain cancer cell lines.[5][9]

Q4: Is SAR405 the same as its R enantiomer?

A4: The search results primarily refer to SAR405. In many chiral drugs, one enantiomer is significantly more active than the other. It is standard practice in drug development to advance the more potent enantiomer. For the context of this guide, the information pertaining to SAR405 is considered applicable to its active R enantiomer.

Troubleshooting Guide

Issue 1: No apparent inhibition of autophagy.
Possible Cause Troubleshooting Steps
Incorrect concentration of SAR405 Ensure the final concentration of SAR405 is appropriate for your cell line and experimental conditions. The IC50 for autophagy inhibition can vary. For example, the IC50 is 419 nM in starved GFP-LC3 HeLa cells and 42 nM when autophagy is induced by an mTOR inhibitor.[2][9]
Solubility or stability issues SAR405 is soluble in DMSO.[10][11] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11]
Ineffective autophagy induction Confirm that your method of inducing autophagy (e.g., starvation, mTOR inhibitor) is working in your system. Include appropriate positive controls.
Insensitive detection method For Western blotting of LC3, ensure optimal antibody concentrations and blotting conditions. LC3-II is a small protein and requires careful transfer and membrane selection (e.g., 0.2 µm PVDF).[12] For fluorescence microscopy, ensure the imaging parameters are optimized to detect GFP-LC3 puncta.
Cell line resistance Some cell lines may be less sensitive to Vps34 inhibition. Consider using a different cell line or a combination treatment (e.g., with an mTOR inhibitor) to enhance the effect.[5]
Issue 2: Unexpected or off-target effects observed.
Possible Cause Troubleshooting Steps & Interpretation
Alterations in endolysosomal function Vps34 inhibition can lead to the accumulation of sphingolipids and endolysosomal membrane damage.[5] This is a known consequence of disrupting Vps34's role in vesicle trafficking.[2]
Activation of other signaling pathways Inhibition of Vps34 has been shown to trigger the cGAS-STING pathway, leading to a type I interferon response in some cancer cells.[13] This could be a relevant consideration in immunology or cancer studies.
Effects on neurotransmission In neuroscience research, SAR405 has been found to disrupt fear memory consolidation by affecting GABAA receptor trafficking in the basolateral amygdala.[14] This highlights a potential role for Vps34 in neuronal plasticity.
Changes in gene expression Vps34 inhibition can induce the expression of sterol regulatory and hypoxia target genes.[15] This may be an important consideration in studies related to metabolism and cancer biology.

Quantitative Data Summary

Parameter Value Cell Line/System Reference
Vps34 IC50 (in vitro enzyme assay) 1.2 nMRecombinant human Vps34[7]
Binding Affinity (Kd) 1.5 nMRecombinant human Vps34[2]
IC50 for Autophagy Inhibition (starvation-induced) 419 nMGFP-LC3 HeLa cells[2]
IC50 for Autophagy Inhibition (mTOR inhibitor-induced) 42 nMGFP-LC3 H1299 cells[2][9]
On-target IC50 in cells (GFP-FYVE assay) 27 nMGFP-FYVE HeLa cells[2]

Experimental Protocols

Protocol 1: Western Blotting for LC3-I/II Conversion

This protocol is adapted from standard procedures for detecting LC3 by Western blot.[12]

Materials:

  • Cells of interest

  • This compound

  • Autophagy inducer (e.g., EBSS for starvation, rapamycin)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% or 4-20% gradient recommended)

  • PVDF membrane (0.2 µm)

  • Primary antibody against LC3B

  • Primary antibody for loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of SAR405 with or without an autophagy inducer for the specified time. A crucial control is to treat cells with an autophagy inducer and a lysosomal inhibitor to assess maximal LC3-II accumulation (autophagic flux).

  • Lyse cells in ice-cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Prepare lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a 0.2 µm PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL reagent.

  • Strip the membrane and re-probe for a loading control.

Expected Result: Successful inhibition of autophagy by SAR405 will result in a dose-dependent decrease in the LC3-II band intensity, particularly under autophagy-inducing conditions.

Protocol 2: GFP-LC3 Puncta Formation Assay

This protocol is based on established methods for visualizing and quantifying autophagosomes using GFP-LC3.[8][16]

Materials:

  • Cells stably expressing GFP-LC3

  • This compound

  • Autophagy inducer (e.g., EBSS for starvation)

  • Hoechst 33342 for nuclear staining

  • 4% Paraformaldehyde (PFA)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed GFP-LC3 expressing cells on glass coverslips or in imaging-compatible plates.

  • Treat cells with SAR405 and/or an autophagy inducer for the desired duration.

  • Wash cells with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Stain nuclei with Hoechst 33342 for 10 minutes.

  • Wash cells twice with PBS.

  • Mount coverslips or image the plate using a fluorescence microscope.

  • Acquire images and quantify the number of GFP-LC3 puncta per cell. Cells are typically considered positive if they have more than a threshold number of puncta (e.g., >4).[1]

Expected Result: SAR405 treatment should lead to a significant reduction in the number of GFP-LC3 puncta that are formed upon autophagy induction.

Visualizations

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_vps34 Vps34 Complex cluster_inhibition Inhibition cluster_downstream Downstream Events Nutrient\nDeprivation Nutrient Deprivation Vps34 Vps34 Nutrient\nDeprivation->Vps34 mTORC1\nInhibition mTORC1 Inhibition mTORC1\nInhibition->Vps34 Beclin1 Beclin1 PI3P PI3P Vps34->PI3P PtdIns Vps15 Vps15 Atg14L Atg14L SAR405 SAR405 SAR405->Vps34 inhibits Autophagosome Autophagosome PI3P->Autophagosome recruits effectors Autophagy Autophagy Autophagosome->Autophagy

Caption: Vps34 signaling pathway and the inhibitory action of SAR405.

Experimental_Workflow_LC3_Western_Blot start Cell Seeding treatment Treatment: - Control - Autophagy Inducer - SAR405 - Inducer + SAR405 start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer (PVDF) sds_page->transfer probing Primary & Secondary Antibody Incubation transfer->probing detection ECL Detection & Imaging probing->detection analysis Analysis of LC3-II/LC3-I Ratio detection->analysis end Results analysis->end

Caption: Experimental workflow for LC3 Western blotting.

Troubleshooting_Logic cluster_no_inhibition No Inhibition cluster_off_target Unexpected Phenotype start Unexpected Result with SAR405 q1 Is autophagy inhibited as expected? start->q1 check_conc Verify SAR405 Concentration q1->check_conc No endo_lys Endolysosomal Dysfunction? q1->endo_lys Yes, but... check_sol Check Solubility/Stability check_conc->check_sol check_ind Confirm Autophagy Induction check_sol->check_ind check_det Optimize Detection Method check_ind->check_det cgas_sting cGAS-STING Activation? endo_lys->cgas_sting neuro Neuronal Effects? cgas_sting->neuro

Caption: Logical troubleshooting workflow for SAR405 experiments.

References

Technical Support Center: Cell Line-Specific Responses to SAR405 R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Vps34 inhibitor, SAR405, and its enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is SAR405 and what is its mechanism of action?

SAR405 is a potent and selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (also known as PIK3C3).[1][2][3] Vps34 is a crucial enzyme in the initiation of autophagy, a cellular process responsible for the degradation and recycling of cellular components. SAR405 inhibits the kinase activity of Vps34, thereby preventing the formation of autophagosomes and blocking the autophagic process.[1][2][4] This inhibition of autophagy has demonstrated anti-cancer activity, particularly when used in combination with mTOR inhibitors.[2][5][6]

Q2: What is the difference between the R and S enantiomers of SAR405?

Q3: In which cell lines has SAR405 shown activity?

SAR405 has been shown to be active in a variety of cell lines. Its effects on autophagy and cell proliferation have been documented in cell lines including:

  • HeLa (Human cervical cancer)[1]

  • H1299 (Human non-small cell lung carcinoma)[1]

  • RKO (Human colon carcinoma)[4]

  • Jurkat (Human T lymphocyte)[4]

  • PC3 (Human prostate cancer)[8]

  • ACHN (Human renal cell adenocarcinoma)[2]

  • 786-O (Human renal cell adenocarcinoma)[2]

  • B16-F10 (Mouse melanoma)[9]

  • CT26 (Mouse colon carcinoma)[9]

Q4: How can I assess the inhibitory effect of SAR405 on autophagy in my cell line?

Two common methods to measure the inhibition of autophagy are:

  • Monitoring the conversion of LC3-I to LC3-II by Western blot. A decrease in the lipidated form, LC3-II, upon treatment with SAR405 (in the presence of an autophagy inducer like starvation or an mTOR inhibitor) indicates inhibition of autophagosome formation.

  • Quantifying the formation of GFP-LC3 puncta by fluorescence microscopy. A reduction in the number of fluorescent puncta per cell in GFP-LC3 expressing cells treated with SAR405 suggests autophagy inhibition.

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following tables summarize the reported IC50 values for SAR405 in various assays and cell lines. Note that these values likely represent the racemic mixture or the active S enantiomer, as specific data for the R enantiomer is not available.

Table 1: In Vitro Kinase and Cellular Vps34 Inhibition by SAR405

Target/AssaySystemIC50 / KdReference
Vps34 (PIK3C3)Recombinant Human Enzyme1.2 nM (IC50)[1]
Vps34 (PIK3C3)Recombinant Human Enzyme1.5 nM (Kd)[2]
Vps34 Cellular AssayGFP-FYVE transfected HeLa cells27 nM (IC50)[2]

Table 2: Inhibition of Autophagy by SAR405 in Different Cell Lines

Cell LineAssayConditionIC50Reference
HeLaGFP-LC3 Puncta FormationStarvation-induced419 nM[1]
H1299GFP-LC3 Puncta FormationmTOR inhibitor-induced42 nM[2][5]

Table 3: Anti-proliferative Effects of SAR405 (in combination with Everolimus)

Cell LineAssayIC40 (SAR405 alone)IC40 (SAR405 in combo)Reference
H1299Cell Proliferation6,039 nM380 nM[10]
ACHNCell Proliferation20,816 nMNot specified[10]
786-OCell Proliferation8,091 nMNot specified[10]

Experimental Protocols

Protocol 1: Western Blotting for LC3-I to LC3-II Conversion

This protocol is designed to assess the effect of SAR405 on the lipidation of LC3, a key step in autophagosome formation.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or mTOR inhibitor (e.g., Everolimus)

  • SAR405 (and R enantiomer if available for comparison)

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels (12-15% acrylamide)

  • PVDF membrane (0.2 µm)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

  • Treatment:

    • Induction of Autophagy: To induce autophagy, replace the complete medium with starvation medium or treat with an mTOR inhibitor for a predetermined time (e.g., 2-4 hours).

    • Inhibitor Treatment: Treat cells with varying concentrations of SAR405 (and/or the R enantiomer) for the desired duration. Include a vehicle control (e.g., DMSO).

    • Autophagic Flux Control: For a more comprehensive analysis, include conditions with and without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours of treatment). This will help distinguish between inhibition of autophagosome formation and blockade of lysosomal degradation.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio or a decrease in the accumulation of LC3-II in the presence of lysosomal inhibitors upon SAR405 treatment indicates inhibition of autophagy.

Protocol 2: GFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay visualizes the formation of autophagosomes.

Materials:

  • A cell line stably expressing GFP-LC3

  • Complete culture medium

  • Starvation medium or mTOR inhibitor

  • SAR405 (and R enantiomer if available)

  • Hoechst 33342 or DAPI for nuclear staining

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Plate GFP-LC3 expressing cells in glass-bottom dishes or multi-well plates suitable for imaging. Allow them to adhere overnight.

  • Treatment: Induce autophagy and treat with SAR405 as described in Protocol 1.

  • Cell Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.

    • Wash cells twice with PBS.

  • Imaging:

    • Acquire images using a fluorescence microscope. Capture images from multiple random fields for each condition.

  • Data Analysis:

    • Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji). An increase in diffuse cytoplasmic GFP-LC3 and a decrease in the number of puncta upon SAR405 treatment indicates autophagy inhibition.

Troubleshooting Guides

Issue 1: No or weak inhibition of autophagy observed with SAR405.

Possible Cause Troubleshooting Step
Suboptimal Compound Concentration Perform a dose-response experiment with a wider range of SAR405 concentrations.
Insufficient Treatment Time Conduct a time-course experiment to determine the optimal treatment duration for your cell line.
Low Basal Autophagy Ensure that autophagy is robustly induced in your positive control (starvation or mTOR inhibitor). If basal autophagy is low, the inhibitory effect of SAR405 may be difficult to detect.
Compound Instability Prepare fresh stock solutions of SAR405 in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line known to be sensitive to Vps34 inhibition.
Enantiomeric Impurity If using a non-validated source of SAR405, the sample may contain a high percentage of the inactive R enantiomer. Verify the enantiomeric purity of your compound if possible.

Issue 2: High background or non-specific effects in assays.

Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control.
Off-target Effects at High Concentrations Use the lowest effective concentration of SAR405 as determined by your dose-response experiments to minimize potential off-target effects.
Cellular Stress High concentrations of inhibitors can induce cellular stress, which may confound the interpretation of autophagy assays. Monitor cell viability in parallel with your autophagy experiments (e.g., using a CellTiter-Glo® or MTS assay).

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of SAR405.
Inconsistent Assay Conditions Maintain consistent incubation times, reagent concentrations, and instrument settings across all experiments.

Mandatory Visualizations

Vps34_Signaling_Pathway cluster_upstream Upstream Regulation cluster_vps34_complex Vps34 Complex cluster_downstream Downstream Effects Nutrient\nStarvation Nutrient Starvation mTORC1 mTORC1 Nutrient\nStarvation->mTORC1 inhibits Vps34\n(PIK3C3) Vps34 (PIK3C3) mTORC1->Vps34\n(PIK3C3) inhibits Beclin-1 Beclin-1 Vps34\n(PIK3C3)->Beclin-1 PI(3)P\nProduction PI(3)P Production Vps34\n(PIK3C3)->PI(3)P\nProduction catalyzes Vps15 Vps15 Beclin-1->Vps15 Atg14L Atg14L Vps15->Atg14L Autophagosome\nFormation Autophagosome Formation PI(3)P\nProduction->Autophagosome\nFormation Autophagy Autophagy Autophagosome\nFormation->Autophagy SAR405 SAR405 SAR405->Vps34\n(PIK3C3) inhibits

Caption: Vps34 signaling pathway and the point of inhibition by SAR405.

Experimental_Workflow_LC3_WesternBlot Cell Seeding Cell Seeding Treatment\n(Starvation +/- SAR405) Treatment (Starvation +/- SAR405) Cell Seeding->Treatment\n(Starvation +/- SAR405) Cell Lysis Cell Lysis Treatment\n(Starvation +/- SAR405)->Cell Lysis Protein\nQuantification Protein Quantification Cell Lysis->Protein\nQuantification SDS-PAGE SDS-PAGE Protein\nQuantification->SDS-PAGE Western Blot\n(anti-LC3) Western Blot (anti-LC3) SDS-PAGE->Western Blot\n(anti-LC3) Data Analysis\n(LC3-II/LC3-I ratio) Data Analysis (LC3-II/LC3-I ratio) Western Blot\n(anti-LC3)->Data Analysis\n(LC3-II/LC3-I ratio)

Caption: Experimental workflow for assessing LC3 conversion by Western blot.

Caption: Logical workflow for troubleshooting lack of SAR405 activity.

References

Mitigating non-specific binding of SAR405 R enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate non-specific binding (NSB) of the SAR405 R enantiomer during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is mitigating its non-specific binding important?

A1: SAR405 is a potent, first-in-class, and ATP-competitive inhibitor of the PI3K class III isoform Vps34, which is critical for autophagy.[1][2][3] The this compound is the less active stereoisomer of the Vps34 inhibitor SAR405.[4] In research, it is often used as a negative control to differentiate the specific pharmacological effects of the active enantiomer from any off-target or non-specific effects. Therefore, it is crucial to minimize its non-specific binding to ensure that any observed signal is truly representative of background noise and not a result of unintended interactions with proteins or experimental surfaces.[5]

Q2: What are the common causes of non-specific binding in assays involving small molecules like the this compound?

A2: Non-specific binding for small molecules typically arises from several factors:

  • Hydrophobic Interactions: The compound may adhere to plastic surfaces (e.g., microplates, pipette tips) or hydrophobic regions of proteins.[6][7]

  • Electrostatic Interactions: Charged interactions can occur between the compound and proteins or other macromolecules in the assay system.[5][8]

  • High Compound Concentration: Using excessively high concentrations of the enantiomer increases the likelihood of low-affinity, non-specific interactions.[5][9]

  • Inadequate Blocking: Failure to block unoccupied sites on the assay surface can leave them open for the compound to attach, leading to high background signals.[5][10]

  • Plasma Protein Binding: In experiments using serum, drugs can bind to abundant proteins like human serum albumin and alpha-1 acid glycoprotein, which can be a source of non-specific sequestration.[11][12]

Q3: How can I determine if the signal I'm observing is due to non-specific binding?

A3: A key method is to run proper controls. For instance, in a binding assay, you can measure the signal in the absence of the target protein or by using a structurally unrelated compound at the same concentration. In cell-based assays, comparing the signal in your experimental cells to that in a cell line that does not express the target can be informative. A simple preliminary test involves running the analyte over a bare sensor or an empty well without any immobilized ligand or target to directly measure the level of NSB.[6][13]

Q4: What are the first steps to reduce non-specific binding in a cell-based assay?

A4: To reduce NSB in cell-based assays, consider the following initial steps:

  • Optimize Compound Concentration: Perform a dose-response curve to find the lowest effective concentration that provides a clear distinction between the active compound and the R enantiomer control.

  • Add a Surfactant: Include a low concentration (typically 0.01-0.1%) of a non-ionic surfactant like Tween-20 in your assay and wash buffers to minimize hydrophobic interactions.

  • Incorporate a Blocking Protein: Adding Bovine Serum Albumin (BSA) to the assay buffer can help shield the enantiomer from non-specific interactions with surfaces and other proteins.[6][8]

  • Increase Wash Steps: Extend the duration or number of wash steps after incubation to more effectively remove unbound compound.

Q5: How can I mitigate non-specific binding to plasticware like microplates and tubes?

A5: Adsorption to plasticware is a common issue arising from hydrophobic interactions.[14] To mitigate this, you can:

  • Use low-adsorption or protein-repellent labware.[14]

  • Add a non-ionic surfactant (e.g., Tween-20, Triton X-100) to your buffers.[6]

  • Include a carrier protein like BSA (0.1% to 1%) in your solutions to saturate non-specific binding sites on the plastic.[8]

  • Prepare stock solutions in DMSO, but ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solubility and cytotoxicity issues.[2]

Troubleshooting Guides

Guide 1: High Background Signal in Biochemical Assays

High background can obscure the specific signal, making data interpretation difficult. Follow this workflow to troubleshoot the issue.

G cluster_start cluster_checks cluster_actions cluster_retest cluster_end start High Background Signal Observed check_conc Is Compound Concentration Too High? start->check_conc check_buffer Is Buffer Optimized? check_conc->check_buffer No action_conc Perform Titration Use Lowest Possible Concentration check_conc->action_conc Yes action_buffer Modify Buffer: 1. Add 0.05% Tween-20 2. Increase Salt (150-500mM NaCl) 3. Add 0.1% BSA check_buffer->action_buffer No retest Re-run Assay with Controls check_buffer->retest Yes action_conc->retest action_block Optimize Blocking Step: 1. Increase Blocker Concentration 2. Increase Incubation Time action_buffer->action_block action_block->retest result Background Reduced? retest->result end_yes Proceed with Experiment result->end_yes Yes end_no Consult Further/ Consider Alternative Assay result->end_no No

Caption: Troubleshooting workflow for high background signal.
Guide 2: Optimizing Assay Buffer Conditions

The composition of your assay buffer is critical for minimizing NSB. Use the tables below to select and optimize components.

Table 1: Recommended Concentrations of Common Blocking Agents

Blocking AgentTypical Working ConcentrationNotes
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)A common, effective general protein blocker. Use fatty-acid-free BSA for sensitive assays.
Casein or Non-fat Dry Milk1% - 5% (w/v)Cost-effective. May not be suitable for assays with biotin-avidin systems or phospho-specific antibodies.[15][16]
Normal Serum1% - 5% (v/v)Use serum from the same species as the secondary antibody to block non-specific antibody binding.[17]

Table 2: Recommended Concentrations of Buffer Additives to Reduce NSB

AdditiveTypeWorking ConcentrationPurpose
Tween-20Non-ionic Surfactant0.01% - 0.1% (v/v)Reduces hydrophobic interactions with surfaces and proteins.[6]
Triton X-100Non-ionic Surfactant0.1% - 0.5% (v/v)Stronger than Tween-20; can disrupt cell membranes at higher concentrations.
Sodium Chloride (NaCl)Salt150 mM - 500 mMIncreases ionic strength to disrupt non-specific electrostatic interactions.[6][8]

Key Experimental Protocols

Protocol 1: General Cell-Based Assay with NSB Mitigation

This protocol is adapted for an imaging-based autophagy assay (e.g., GFP-LC3 puncta formation), a context where SAR405 is frequently studied.[1][3]

  • Cell Plating: Plate cells (e.g., HeLa, H1299) on appropriate glass-bottom plates or coverslips and allow them to adhere overnight.

  • Starvation/Induction (Optional): If studying induced autophagy, replace the growth medium with starvation medium (e.g., EBSS) for 2-4 hours.[2]

  • Compound Preparation: Prepare serial dilutions of the this compound (and the active enantiomer as a positive control) in your assay buffer (e.g., EBSS or culture medium).

    • NSB Mitigation: The assay buffer should be supplemented with 0.1% BSA and 0.05% Tween-20 to reduce non-specific interactions.

  • Incubation: Add the diluted compounds to the cells and incubate for the desired time (e.g., 2-4 hours). Include a "vehicle only" (e.g., DMSO) control.

  • Washing:

    • Aspirate the compound-containing medium.

    • Wash the cells 3-5 times with Wash Buffer (e.g., PBS supplemented with 0.05% Tween-20). This is a critical step to remove unbound compound.

  • Fixation & Staining:

    • Fix the cells (e.g., with 4% PFA).

    • Permeabilize if necessary and stain nuclei with a fluorescent dye (e.g., Hoechst 33342).[2]

  • Imaging & Analysis: Acquire images using a high-content imaging system or confocal microscope. Quantify the signal (e.g., fluorescence intensity, number of puncta per cell) and compare the signal from the R enantiomer-treated cells to the vehicle control to assess the level of non-specific effect.

Protocol 2: Vps34 Biochemical Kinase Assay with NSB Controls

This protocol outlines a method to measure Vps34 kinase activity and includes controls to quantify non-specific binding of the R enantiomer.

  • Plate Preparation:

    • Use low-binding microplates.

    • Blocking Step: Add 200 µL of Blocking Buffer (e.g., PBS, 1% BSA, 0.05% Tween-20) to each well. Incubate for 1-2 hours at room temperature, then wash 3 times with Wash Buffer (PBS, 0.05% Tween-20).[7]

  • Reaction Mix Preparation: Prepare a master mix containing:

    • Kinase Buffer (optimized for pH and ionic strength, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂).

    • Recombinant human Vps34 enzyme.

    • Lipid substrate (e.g., PtdIns).

  • Compound Addition: Add the this compound, active SAR405, and vehicle control to respective wells.

  • NSB Control Wells: Include wells that contain the this compound and all reaction components except the Vps34 enzyme . The signal from these wells represents binding to the plate and other components.

  • Initiate Reaction: Add ATP (often radiolabeled, e.g., [γ-³²P]ATP, or for detection by a specific antibody) to all wells to start the reaction. Incubate at 30°C for 30-60 minutes.

  • Stop Reaction & Detect: Stop the reaction and detect the product (e.g., PtdIns3P) using an appropriate method (e.g., scintillation counting, ELISA-based detection).

  • Data Analysis:

    • Subtract the signal from the "No Enzyme" NSB control wells from all other readings.

    • Compare the signal of the R enantiomer to the vehicle control to determine if there is any residual, low-level inhibition or off-target effect.

Visualizations

Vps34 Signaling Pathway in Autophagy

G cluster_upstream cluster_core cluster_inhibitor mTOR mTORC1 ULK1 ULK1 Complex mTOR->ULK1 inhibits Starvation Nutrient Starvation Starvation->ULK1 activates Vps34 Vps34 Complex (PI3KC3) ULK1->Vps34 activates PI3P PtdIns(3)P Vps34->PI3P produces Autophagosome Autophagosome Formation PI3P->Autophagosome recruits effectors for SAR405 SAR405 SAR405->Vps34 inhibits

Caption: Simplified Vps34 signaling pathway in autophagy.[3]
Specific vs. Non-Specific Binding

G cluster_specific Specific Binding (Active Enantiomer) cluster_nonspecific Non-Specific Binding (R Enantiomer Control) Target Vps34 (Target Protein) Active Active Enantiomer Active->Target High Affinity Plastic Plate Well (Plastic) OtherProtein Albumin (Off-Target) Control R Enantiomer (Control) Control->Plastic Low Affinity (Hydrophobic) Control->OtherProtein Low Affinity (Ionic/Hydrophobic)

Caption: Conceptual diagram of specific vs. non-specific binding.

References

Validation & Comparative

A Comparative Guide to the Activity of SAR405: A Specific Vps34 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification on Stereochemistry:

Before delving into the specifics of SAR405's activity, it is crucial to address the topic of its enantiomers. The chemical structure of SAR405 contains two chiral centers, which means it exists as stereoisomers. However, publicly available chemical information, including its IUPAC name, (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, and its SMILES representation, FC(F)(F)[C@H]1N(c3--INVALID-LINK--N4--INVALID-LINK--C)=O)CC1)Cc2cncc(c2)Cl, clearly indicate that SAR405 is a single, specific stereoisomer. Therefore, a comparison between the R and S enantiomers of SAR405 is not applicable, as the designation "SAR405" refers to this single, active molecule. This guide will focus on the activity and characteristics of this specific stereoisomer.

Quantitative Activity of SAR405

SAR405 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34). Its inhibitory activity has been characterized through various biochemical and cellular assays.

ParameterValueAssay ConditionReference
IC50 1.2 nMBiochemical assay with recombinant human Vps34[1][2]
Kd 1.5 nMBinding affinity to Vps34[1][2][3]
Cellular IC50 27 nMGFP-FYVE cellular assay in HeLa cells[4]
Cellular IC50 42 nMInhibition of autophagosome formation (mTOR inhibition-induced)[1][2]
Cellular IC50 419 nMInhibition of starvation-induced autophagy in GFP-LC3 HeLa cells[1][4]

Experimental Protocols

Biochemical Vps34 Kinase Inhibition Assay:

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Vps34.

  • Reaction Setup: A reaction mixture is prepared containing recombinant human Vps34 enzyme, the lipid substrate phosphatidylinositol (PtdIns), and a buffer solution (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl2, 100 µM EDTA).

  • Inhibitor Addition: SAR405 is added to the reaction mixture at varying concentrations. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]-ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of radiolabeled phosphate (B84403) incorporated into the PtdIns substrate is measured. This is typically done by separating the phosphorylated lipid from the free ATP and quantifying the radioactivity.

  • IC50 Calculation: The percentage of inhibition at each SAR405 concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.[5]

Cellular Autophagy Inhibition Assay (GFP-LC3):

This assay measures the effect of an inhibitor on the formation of autophagosomes in a cellular context.

  • Cell Culture: HeLa cells stably expressing a Green Fluorescent Protein-tagged LC3 (GFP-LC3) are cultured in appropriate media.

  • Induction of Autophagy: Autophagy is induced by either nutrient starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS) or by treatment with an mTOR inhibitor (e.g., AZD8055).

  • Inhibitor Treatment: Cells are treated with varying concentrations of SAR405 during the autophagy induction period.

  • Cell Fixation and Staining: After treatment, cells are fixed with paraformaldehyde, and the nuclei are stained with a fluorescent dye like Hoechst 33342.

  • Imaging and Quantification: The formation of GFP-LC3 puncta, which represent autophagosomes, is visualized and quantified using fluorescence microscopy or high-content imaging systems.

  • IC50 Calculation: The number of GFP-LC3 puncta per cell is counted, and the concentration of SAR405 that inhibits puncta formation by 50% is determined.[3]

Signaling Pathways and Experimental Workflows

Vps34 Signaling Pathway in Autophagy:

The following diagram illustrates the central role of Vps34 in the initiation of autophagy. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by inhibiting the ULK1 and Vps34 complexes. During starvation, mTORC1 is inactivated, leading to the activation of the Vps34 complex, which produces PI(3)P, a key lipid for autophagosome formation.

Vps34_Signaling_Pathway cluster_0 Nutrient Rich cluster_1 Starvation mTORC1_active mTORC1 (Active) ULK1_complex_inactive ULK1 Complex (Inactive) mTORC1_active->ULK1_complex_inactive Inhibits Vps34_complex_inactive Vps34 Complex (Inactive) mTORC1_active->Vps34_complex_inactive Inhibits Autophagy_inactive Autophagy (Inhibited) Vps34_complex_inactive->Autophagy_inactive mTORC1_inactive mTORC1 (Inactive) ULK1_complex_active ULK1 Complex (Active) Vps34_complex_active Vps34 Complex (Active) ULK1_complex_active->Vps34_complex_active Activates PI3P PI(3)P Production Vps34_complex_active->PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome SAR405 SAR405 SAR405->Vps34_complex_active Inhibits IC50_Workflow cluster_workflow IC50 Determination Workflow start Prepare Reagents: - Kinase (Vps34) - Substrate (PtdIns) - ATP ([γ-³²P]-ATP) - Inhibitor (SAR405) assay_setup Set up Kinase Assay: - Constant enzyme & substrate conc. - Varying inhibitor concentrations start->assay_setup initiate_reaction Initiate Reaction (Add ATP) assay_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Separate Products incubation->stop_reaction measure_activity Measure Kinase Activity (Radioactivity) stop_reaction->measure_activity data_analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Fit dose-response curve measure_activity->data_analysis end Determine IC50 Value data_analysis->end

References

A Comparative Guide to PIK3C3 Inhibitors: SAR405 Enantiomers vs. Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The class III phosphoinositide 3-kinase (PIK3C3), also known as vacuolar protein sorting 34 (Vps34), is a critical enzyme in cellular trafficking and homeostasis. It is the sole enzyme responsible for generating phosphatidylinositol 3-phosphate (PtdIns3P), a lipid second messenger essential for the initiation of autophagy and for endosomal sorting. Given its role in these fundamental processes, which are often dysregulated in cancer and other diseases, PIK3C3 has emerged as a compelling therapeutic target. This guide provides an objective comparison of various PIK3C3 inhibitors, with a focus on the potent kinase inhibitor SAR405 and its enantiomers, against other catalytic inhibitors and novel mechanism compounds.

Introduction to PIK3C3 and its Inhibition Strategies

PIK3C3 exists in two primary multi-protein complexes that dictate its function:

  • Complex I: Comprising PIK3C3, PIK3R4 (Vps15), BECN1 (Beclin 1), and ATG14L, this complex is essential for initiating autophagy, a cellular process for degrading and recycling damaged organelles and proteins.

  • Complex II: In this complex, ATG14L is replaced by UVRAG. Complex II is primarily involved in late endosome and lysosome trafficking.

Most small-molecule inhibitors, including SAR405, are ATP-competitive and target the kinase domain of PIK3C3. This leads to the inhibition of both complexes, thereby affecting both autophagy and endosomal trafficking.[1] A newer strategy involves disrupting the specific protein-protein interactions (PPIs) within Complex I, offering a potentially more selective means of inhibiting autophagy without impacting vesicle trafficking.[2]

SAR405: A Potent and Selective PIK3C3 Kinase Inhibitor

SAR405 is a highly potent and selective, ATP-competitive inhibitor of PIK3C3.[3][4] It exhibits a binding equilibrium constant (Kd) of 1.5 nM and an in-vitro IC50 of 1.2 nM against the recombinant human Vps34 enzyme.[3] SAR405 demonstrates high selectivity, showing no significant activity against class I and II PI3K isoforms or mTOR at concentrations up to 10 μM.[5] In cellular assays, SAR405 effectively blocks the production of PtdIns3P, leading to the disruption of late endosome-lysosome compartments and the potent inhibition of autophagy, whether induced by starvation or by mTOR inhibitors.[3]

It is critical to note that SAR405 is a chiral molecule, and its biological activity is stereospecific. The SAR405 R enantiomer is the less active enantiomer , highlighting the specific structural requirements for potent PIK3C3 inhibition.[6] For the purpose of this guide, "SAR405" refers to the active enantiomer or the racemate where the activity is predominantly driven by the active enantiomer.

Quantitative Comparison of PIK3C3 Inhibitors

The performance of various PIK3C3 inhibitors is summarized below. The inhibitors are categorized by their mechanism of action.

Table 1: ATP-Competitive PIK3C3 Kinase Inhibitors
InhibitorTypeVps34 IC50 (in vitro)Selectivity ProfileKey Cellular Effects
SAR405 Pyrimidinone1.2 nM[7]Highly selective over Class I/II PI3Ks and mTOR.[5]Inhibits autophagy and disrupts late endosome/lysosome trafficking.[3]
This compound PyrimidinoneLess active enantiomer[6]Not applicableServes as a negative control for stereospecific activity.
VPS34-IN1 Bis-aminopyrimidine25 nM[8][9][10]Highly selective; does not significantly inhibit Class I/II PI3Ks or a large panel of other kinases.[9][10][11]Induces rapid dispersal of PtdIns3P from endosomes; modulates autophagy.[8][9]
PIK-III Bisaminopyrimidine18 nM[7]Selective for Vps34 over PI3Kδ (IC50 = 1.2 µM).[7]Inhibits autophagy and de novo lipidation of LC3.[7]
MPT0L145 Dual PIK3C3/FGFR InhibitorNot specified (PIK3C3)Dual inhibitor of PIK3C3 and FGFR.[12][13]Perturbs autophagic flux; shows synergistic anticancer effects with chemotherapy.[12][13]
36-077 Not specifiedNot specifiedPotent and specific Vps34 inhibitor.[14]Inhibits autophagy and sensitizes colon cancer stem cells to chemotherapy.[14][15]
Table 2: Protein-Protein Interaction (PPI) Inhibitors
InhibitorTypeTarget InteractionIC50 (Cellular Assay)Selectivity ProfileKey Cellular Effects
Compound 19 Oxazinone-basedBECN1-ATG14L[2]33.9 µM[1]Selective for Complex I; does not disrupt BECN1-UVRAG interaction in Complex II.[2][16][17]Selectively inhibits autophagy with minimal impact on vesicle trafficking.[16][17]

Signaling Pathways and Experimental Workflows

PIK3C3 Signaling in Autophagy Initiation

The following diagram illustrates the central role of PIK3C3 in the formation of the two distinct complexes that regulate autophagy and endosomal trafficking. ATP-competitive inhibitors like SAR405 block the kinase activity of PIK3C3 in both pathways, whereas PPI inhibitors like Compound 19 specifically target the interaction required for the autophagy-specific Complex I.

PIK3C3_Pathway cluster_complex1 Complex I (Autophagy) cluster_complex2 Complex II (Vesicle Trafficking) PIK3C3_1 PIK3C3/ Vps34 PIK3R4_1 PIK3R4/ Vps15 PIK3C3_1->PIK3R4_1 BECN1_1 BECN1 PIK3C3_1->BECN1_1 PtdIns3P PtdIns3P PIK3C3_1->PtdIns3P ATG14L ATG14L BECN1_1->ATG14L PIK3C3_2 PIK3C3/ Vps34 PIK3R4_2 PIK3R4/ Vps15 PIK3C3_2->PIK3R4_2 BECN1_2 BECN1 PIK3C3_2->BECN1_2 PIK3C3_2->PtdIns3P UVRAG UVRAG BECN1_2->UVRAG PtdIns PtdIns PtdIns->PIK3C3_1 Substrate PtdIns->PIK3C3_2 Substrate Autophagy Autophagosome Formation PtdIns3P->Autophagy Endosomes Endosomal Trafficking PtdIns3P->Endosomes SAR405 SAR405 / VPS34-IN1 SAR405->PIK3C3_1 Inhibits SAR405->PIK3C3_2 Inhibits PPI_Inhibitor Compound 19 (PPI Inhibitor) PPI_Inhibitor->ATG14L Disrupts Interaction

PIK3C3 complex formation and points of inhibition.
Experimental Workflow: PIK3C3 Inhibitor Screening

A typical workflow for identifying and characterizing novel PIK3C3 inhibitors involves a multi-step process, starting from a high-throughput biochemical screen and progressing to detailed cellular and functional assays.

workflow A Step 1: Biochemical HTS (e.g., Adapta™ Kinase Assay) Identify initial hits against recombinant PIK3C3 enzyme. B Step 2: Potency & Selectivity Determine IC50 values. Profile against other PI3K isoforms (Class I, II) and mTOR. A->B Validate Hits C Step 3: Cellular Target Engagement (GFP-FYVE Assay) Confirm inhibition of PtdIns3P production in cells. B->C Confirm Cell Permeability & On-Target Activity D Step 4: Cellular Functional Assay (LC3 Western Blot / GFP-LC3 Puncta) Measure inhibition of autophagic flux. C->D Assess Functional Consequence E Step 5: Phenotypic Assays Assess downstream effects, e.g., cancer cell viability, synergy with other drugs. D->E Evaluate Therapeutic Potential

Workflow for PIK3C3 inhibitor discovery and validation.

Experimental Protocols

Biochemical PIK3C3 Kinase Activity Assay (Adapta™ TR-FRET)

This assay quantifies PIK3C3 kinase activity by measuring the amount of ADP produced during the phosphorylation of a PI:PS lipid substrate. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay uses a Europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. When no kinase activity is present, the tracer binds to the antibody, resulting in a high TR-FRET signal. When the PIK3C3 enzyme is active, it produces unlabeled ADP, which displaces the tracer from the antibody, causing a decrease in the TR-FRET signal.

Protocol Summary: [18]

  • Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 2 mM MnCl2, 1mM EGTA, 0.1% CHAPS, 2mM DTT). Prepare solutions of recombinant PIK3C3 enzyme, PI:PS substrate, ATP, and the test inhibitor (e.g., SAR405) at appropriate concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the inhibitor dilution (in 4% DMSO) to the wells of a microplate.

    • Initiate the reaction by adding 2.5 µL of the PIK3C3 enzyme solution, followed by 5 µL of a solution containing the PI:PS substrate (final concentration ~100 µM) and ATP (final concentration ~10 µM).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of a Stop/Detection solution containing EDTA (to stop the reaction), the Eu-anti-ADP antibody, and the Alexa Fluor® 647 ADP tracer.

    • Incubate for at least 30 minutes at room temperature to allow the detection reagents to equilibrate.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission ratio of the acceptor (665 nm) to the donor (615 nm).

  • Analysis: Calculate the percent inhibition based on the signal from control wells (no inhibitor) and generate IC50 curves by plotting inhibition versus inhibitor concentration.

Cellular Autophagy Flux Assay (LC3 Western Blot)

This method measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An accumulation of LC3-II is indicative of autophagosome formation. To measure flux, the assay is performed in the presence and absence of a lysosomal inhibitor (like chloroquine) to distinguish between autophagy induction and blockage of degradation.

Protocol Summary: [19][20][21]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, H1299) and grow to 70-80% confluency.

    • Treat cells with the PIK3C3 inhibitor (e.g., SAR405) for a designated time. Include control groups: untreated, and treatment with an autophagy inducer (e.g., starvation in EBSS) or a lysosomal inhibitor (e.g., 50 µM Chloroquine). For flux analysis, a key comparison is (Inducer + Inhibitor) vs. (Inducer alone).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in 2X Laemmli sample buffer or RIPA buffer supplemented with protease inhibitors. Scrape the cells, collect the lysate, and sonicate briefly.

    • Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto a high-percentage (e.g., 15%) or gradient (e.g., 4-20%) polyacrylamide gel to resolve the small difference between LC3-I (~18 kDa) and LC3-II (~16 kDa).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL detection reagent.

  • Imaging and Analysis: Capture the chemiluminescent signal. Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH, Tubulin; Actin should be used with caution as its levels can change with autophagy).[21] An increase in the LC3-II/loading control ratio indicates an accumulation of autophagosomes.

Cellular PtdIns3P Detection Assay (GFP-FYVE)

This assay visualizes the cellular pool of PtdIns3P, the direct product of PIK3C3 activity, using a fluorescently-tagged protein domain that specifically binds to it. The FYVE domain is a well-characterized PtdIns3P-binding module.[22]

Protocol Summary: [3][23]

  • Cell Transfection:

    • Plate cells (e.g., HeLa) on glass coverslips or imaging-grade plates.

    • Transfect the cells with a plasmid encoding a PtdIns3P probe, such as GFP-2xFYVE, using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Inhibitor Treatment:

    • Treat the transfected cells with various concentrations of the PIK3C3 inhibitor (e.g., SAR405) for a short duration (e.g., 10-60 minutes). Include a vehicle-treated control.

  • Cell Fixation and Imaging:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Wash again and mount the coverslips onto slides with a mounting medium containing a nuclear counterstain like DAPI, if desired.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • In control cells, the GFP-FYVE probe will localize to punctate structures corresponding to early endosomes and autophagosomal membranes where PtdIns3P is present.

    • In inhibitor-treated cells, the inhibition of PIK3C3 leads to a depletion of PtdIns3P, causing the GFP-FYVE probe to disperse from membranes into the cytoplasm.

    • Quantify the effect by measuring the decrease in punctate fluorescence intensity or the number of puncta per cell. This can be used to generate a dose-response curve and calculate a cellular IC50.[3]

References

Validating the SAR405 R Enantiomer as a Negative Control for VPS34 Inhibition and Autophagy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug discovery, the use of precise and validated control compounds is paramount to ensure the reliability and interpretability of experimental data. This guide provides a comprehensive comparison of the SAR405 S enantiomer, a potent and selective VPS34 inhibitor, with its R enantiomer, validating the latter's use as an inactive control compound. Experimental data, detailed protocols, and pathway diagrams are presented to support its application in research settings.

SAR405 is a first-in-class, potent, and selective ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][2] VPS34 plays a crucial role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[3] By inhibiting VPS34, SAR405 effectively blocks autophagosome formation.[4] As with many chiral molecules, the biological activity of SAR405 is stereospecific. The S enantiomer is the active form of the molecule, while the R enantiomer is significantly less active, making it an ideal negative control for experiments investigating the effects of VPS34 inhibition.[1]

Comparative Analysis of SAR405 Enantiomers

To validate the use of the SAR405 R enantiomer as a control, its activity was compared against the active S enantiomer in both biochemical and cellular assays. The data clearly demonstrates the stereospecificity of SAR405's inhibitory action.

CompoundTargetAssay TypeIC50 (nM)
SAR405 (S)-enantiomer VPS34In Vitro Kinase Assay1.2
SAR405 (R)-enantiomer VPS34In Vitro Kinase Assay>10,000
CompoundCellular ProcessAssay TypeCell LineIC50 (nM)
SAR405 (S)-enantiomer Autophagy InhibitionGFP-LC3 Puncta FormationHeLa419
SAR405 (R)-enantiomer Autophagy InhibitionGFP-LC3 Puncta FormationHeLaInactive

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VPS34 signaling pathway in autophagy and the general experimental workflow for validating the this compound as a control.

VPS34 Signaling Pathway in Autophagy VPS34 Signaling Pathway in Autophagy cluster_0 Nutrient Status cluster_1 Upstream Regulation cluster_2 VPS34 Complex cluster_3 Autophagosome Formation Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits Growth\nFactors Growth Factors Growth\nFactors->mTORC1 activates ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits VPS34\n(PI3KC3) VPS34 (PI3KC3) ULK1 Complex->VPS34\n(PI3KC3) activates PI(3)P Production PI(3)P Production VPS34\n(PI3KC3)->PI(3)P Production Beclin-1 Beclin-1 Beclin-1->VPS34\n(PI3KC3) ATG14L ATG14L ATG14L->VPS34\n(PI3KC3) VPS15 VPS15 VPS15->VPS34\n(PI3KC3) WIPI Proteins WIPI Proteins PI(3)P Production->WIPI Proteins recruits LC3 Lipidation\n(LC3-I to LC3-II) LC3 Lipidation (LC3-I to LC3-II) WIPI Proteins->LC3 Lipidation\n(LC3-I to LC3-II) Autophagosome Autophagosome LC3 Lipidation\n(LC3-I to LC3-II)->Autophagosome SAR405 (S) SAR405 (S) SAR405 (S)->VPS34\n(PI3KC3) inhibits

Caption: VPS34 signaling in autophagy and the inhibitory action of SAR405.

Experimental Workflow for SAR405 Enantiomer Validation Experimental Workflow for SAR405 Enantiomer Validation cluster_0 Biochemical Assay cluster_1 Cellular Assay Recombinant\nVPS34/VPS15 Recombinant VPS34/VPS15 In Vitro\nKinase Assay In Vitro Kinase Assay Recombinant\nVPS34/VPS15->In Vitro\nKinase Assay IC50 Determination\n(S vs R enantiomer) IC50 Determination (S vs R enantiomer) In Vitro\nKinase Assay->IC50 Determination\n(S vs R enantiomer) GFP-LC3 Stable\nCell Line GFP-LC3 Stable Cell Line Compound Treatment\n(S vs R enantiomer) Compound Treatment (S vs R enantiomer) GFP-LC3 Stable\nCell Line->Compound Treatment\n(S vs R enantiomer) Induce Autophagy\n(e.g., starvation) Induce Autophagy (e.g., starvation) Compound Treatment\n(S vs R enantiomer)->Induce Autophagy\n(e.g., starvation) High-Content Imaging High-Content Imaging Induce Autophagy\n(e.g., starvation)->High-Content Imaging Quantify GFP-LC3\nPuncta Quantify GFP-LC3 Puncta High-Content Imaging->Quantify GFP-LC3\nPuncta Quantify GFP-LC3\nPuncta->IC50 Determination\n(S vs R enantiomer)

Caption: Workflow for comparing SAR405 enantiomer activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro VPS34 Kinase Assay

This assay measures the enzymatic activity of recombinant human VPS34/VPS15 complex by quantifying the production of phosphatidylinositol 3-phosphate (PI(3)P).

Materials:

  • Recombinant human VPS34/VPS15 complex

  • Phosphatidylinositol (PI) substrate

  • [γ-³³P]ATP

  • Kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 µM ATP)

  • Test compounds (SAR405 S and R enantiomers) dissolved in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions.

  • Add 23 µL of a master mix containing the kinase buffer and PI substrate to each well.

  • Add 25 µL of the recombinant VPS34/VPS15 enzyme to each well to start the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 50 µL of a stop solution containing [γ-³³P]ATP to terminate the reaction and label the product.

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured PI(3)P on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

This high-content imaging assay quantifies the formation of autophagosomes by measuring the translocation of GFP-tagged LC3 to punctate structures within the cell.

Materials:

  • HeLa cells stably expressing GFP-LC3

  • Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Starvation medium (Earle's Balanced Salt Solution - EBSS)

  • Test compounds (SAR405 S and R enantiomers) dissolved in DMSO

  • Hoechst 33342 nuclear stain

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Seed the GFP-LC3 HeLa cells into 96-well imaging plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 2 hours in complete culture medium.

  • Remove the complete medium and wash the cells with PBS.

  • Induce autophagy by incubating the cells in starvation medium (EBSS) for 4 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and stain the nuclei with Hoechst 33342.

  • Acquire images of the cells using a high-content imaging system, capturing both the GFP-LC3 and Hoechst channels.

  • Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the number and intensity of GFP-LC3 puncta per cell.

  • Calculate the percent inhibition of autophagy for each compound concentration relative to the DMSO control (starved cells) and determine the IC50 values.

Conclusion

References

A Comparative Guide: SAR405 R Enantiomer vs. Genetic Knockdown of Vps34

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a pivotal role in intracellular membrane trafficking, particularly in the initiation of autophagy.[1][2][3] It catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid second messenger that recruits effector proteins to initiate the formation of autophagosomes.[2][4] Given its central role in autophagy, a cellular process implicated in numerous diseases including cancer and neurodegeneration, Vps34 has emerged as a significant therapeutic target.[5][6]

This guide provides a comprehensive comparison of two distinct methodologies used to investigate Vps34 function: pharmacological inhibition using the SAR405 R enantiomer and genetic suppression via knockdown techniques. SAR405 is a potent and highly selective ATP-competitive inhibitor of Vps34.[7][8][9] It is crucial to distinguish between its enantiomers, as the commercially available "SAR405" typically refers to the active S-enantiomer, while the This compound is the less active counterpart, often utilized as a negative control in experiments.[10] Genetic knockdown, commonly achieved through small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers an alternative approach by reducing the cellular expression of the Vps34 protein.

This comparison will delve into their mechanisms of action, specificity, and experimental applications, supported by quantitative data and detailed protocols to aid researchers in selecting the most appropriate tool for their scientific inquiries.

Mechanism of Action

SAR405 (S-enantiomer): As a selective, ATP-competitive inhibitor, SAR405 directly targets the kinase domain of the Vps34 protein.[7][8] By occupying the ATP-binding cleft, it prevents the phosphorylation of phosphatidylinositol, thereby blocking the production of PI(3)P.[9] This inhibition is rapid and reversible, allowing for acute studies of Vps34 function. Its high selectivity for Vps34 over other PI3K isoforms (Class I and II) and mTOR makes it a precise tool for dissecting the Vps34 signaling pathway.[8][9]

This compound: This stereoisomer of SAR405 serves as an essential negative control in experiments involving the active S-enantiomer.[10] Due to its different spatial arrangement, it exhibits significantly lower binding affinity and inhibitory activity against Vps34.[10] Its use helps to ensure that the observed cellular effects are a direct consequence of Vps34 inhibition by the active enantiomer and not due to off-target effects of the chemical scaffold.

Genetic Knockdown of Vps34: This approach utilizes RNA interference (RNAi) to reduce the total cellular pool of Vps34 protein.[11][12] siRNAs or shRNAs are designed to be complementary to the Vps34 mRNA sequence. Upon introduction into the cell, these small RNAs guide the RNA-induced silencing complex (RISC) to bind to and cleave the target Vps34 mRNA, leading to its degradation and a subsequent decrease in Vps34 protein synthesis.[12] This method results in a sustained, long-term reduction of Vps34 levels, in contrast to the acute inhibition by small molecules.[13]

Comparative Analysis: Pharmacological vs. Genetic Inhibition

FeatureSAR405 (S-enantiomer)Genetic Knockdown (siRNA/shRNA)This compound
Target Vps34 kinase activityVps34 mRNAVps34 kinase activity
Mechanism ATP-competitive inhibitionmRNA degradationMinimal to no inhibition
Effect Onset Rapid (minutes to hours)Slow (24-72 hours)N/A
Reversibility ReversibleGenerally irreversible/long-lastingN/A
Specificity High for Vps34 kinaseHigh for Vps34 gene; potential for off-target mRNA effectsN/A (serves as a control)
Control This compound, vehicle (DMSO)Scrambled/non-targeting siRNAActive SAR405 (S-enantiomer)
Typical Use Case Acute studies, temporal analysis of Vps34 functionChronic/long-term depletion studiesNegative control for SAR405 experiments

Quantitative Data Presentation

The following tables summarize key quantitative data for SAR405 and the expected outcomes of Vps34 knockdown.

Table 1: In Vitro and Cellular Activity of SAR405 (S-enantiomer)

ParameterValueCell Line/SystemReference
IC50 (Enzymatic) 1.2 nMRecombinant human Vps34[7]
Kd (Binding) 1.5 nMRecombinant human Vps34[7][8]
IC50 (Autophagosome Formation) 42 nMGFP-LC3 H1299 cells (mTOR-inhibited)[6][7]
IC50 (Autophagy - Starvation) 419 nMGFP-LC3 HeLa cells[6][7]
IC50 (GFP-FYVE Relocalization) 27 nMGFP-FYVE HeLa cells[6]

Table 2: Comparative Effects of Vps34 Inhibition Methods on Cellular Processes

Cellular ProcessEffect of SAR405 (S-enantiomer)Effect of Vps34 Genetic KnockdownReference
Autophagy Complete inhibition of LC3-I to LC3-II conversionBlockade of autophagy flux, accumulation of LC3-II and p62[2][7]
Late Endosome/Lysosome Trafficking Accumulation of swollen late endosomes, impaired cathepsin D maturationDisruption of the endocytic pathway[9][14]
mTOR Signaling Can synergize with mTOR inhibitors to reduce cell proliferationReduced amino acid-induced mTOR signaling[1][15]
PI(3)P Production Rapid and potent inhibitionAbolishment of localized PI(3)P production[2][9]

Experimental Protocols

Vps34 Kinase Activity Assay

This protocol is adapted from in vitro kinase assays used to characterize Vps34 inhibitors.

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant Vps34 complex (e.g., Vps34/Vps15), phosphatidylinositol (PI) substrate, and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS).

  • Inhibitor Addition: Add SAR405 (S or R enantiomer) at various concentrations to the reaction wells. Include a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP (radiolabeled [γ-32P]ATP is often used for detection). Incubate at 30°C for a specified time (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 4M HCl).

  • Lipid Extraction: Extract the lipids from the reaction mixture using a solvent system like chloroform/methanol.

  • Detection: Separate the radiolabeled PI(3)P product from the PI substrate using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of PI(3)P produced using autoradiography and densitometry. Calculate the IC50 value of the inhibitor.

Vps34 Genetic Knockdown via siRNA

This is a general protocol for transient gene knockdown in cultured cells.[11][12]

  • Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate) to achieve 50-70% confluency on the day of transfection.[12]

  • siRNA Preparation: Dilute Vps34-targeting siRNA and a non-targeting control siRNA in an appropriate serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-15 minutes to allow for complex formation.[11]

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the cell type and the rate of protein turnover.

  • Validation: Harvest the cells and validate the knockdown efficiency by quantifying Vps34 mRNA (via qRT-PCR) and protein levels (via Western blot).

Autophagy Flux Assay (LC3-II and p62 Western Blot)

This assay measures the degradation of autophagic substrates.

  • Treatment: Treat cells with SAR405 (S or R enantiomer) or use cells with Vps34 knockdown. Include appropriate controls. For flux analysis, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) is added to a subset of wells for the final 2-4 hours of the experiment to block the degradation of autophagosomes.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62/SQSTM1, along with a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. An accumulation of LC3-II and p62 in the absence of lysosomal inhibitors indicates a block in autophagy flux.

Mandatory Visualizations

G cluster_0 Upstream Signals cluster_1 Vps34 Complex cluster_2 PI(3)P Production cluster_3 Autophagosome Formation Starvation Starvation Vps34_complex Vps34/Vps15/Beclin-1 Complex Starvation->Vps34_complex activates mTOR_Inhibition mTOR Inhibition mTOR_Inhibition->Vps34_complex activates PI3P PI(3)P Vps34_complex->PI3P phosphorylates PI PI PI->PI3P Effectors PI(3)P Effectors (e.g., WIPI2) PI3P->Effectors recruits Autophagosome Autophagosome Formation Effectors->Autophagosome SAR405 SAR405 SAR405->Vps34_complex inhibits kinase activity Knockdown Vps34 Knockdown Knockdown->Vps34_complex reduces protein level

Caption: Vps34 signaling pathway in autophagy initiation.

G cluster_0 Pharmacological Inhibition (SAR405) cluster_1 Genetic Knockdown (siRNA) start_s Start Experiment add_sar405 Add SAR405 (S and R enantiomers) to cells start_s->add_sar405 incubate_s Incubate (minutes to hours) add_sar405->incubate_s assay_s Perform functional assay (e.g., Western Blot, Imaging) incubate_s->assay_s start_k Start Experiment transfect Transfect cells with Vps34 and control siRNA start_k->transfect incubate_k Incubate (24-72 hours) transfect->incubate_k validate Validate knockdown (qRT-PCR, Western Blot) incubate_k->validate assay_k Perform functional assay validate->assay_k

Caption: Experimental workflows for SAR405 vs. Vps34 knockdown.

G cluster_sar405 SAR405 Inhibition cluster_knockdown Genetic Knockdown center Investigating Vps34 Function pros_s Pros: - Rapid & Reversible - High Specificity - Temporal Control center->pros_s cons_s Cons: - Potential off-targets at high concentrations center->cons_s pros_k Pros: - Long-term protein loss - High gene specificity center->pros_k cons_k Cons: - Slow onset - Irreversible - Potential off-targets - Cellular compensation center->cons_k

Caption: Logical comparison of SAR405 vs. genetic knockdown.

Conclusion

Both pharmacological inhibition with SAR405 and genetic knockdown of Vps34 are powerful techniques for studying the role of this essential kinase in autophagy and other cellular processes. The choice between these methods depends largely on the specific research question.

  • SAR405 (S-enantiomer) is the tool of choice for investigating the acute and dynamic roles of Vps34 kinase activity. Its rapid onset and reversibility allow for precise temporal control, which is invaluable for dissecting signaling events.[6][9]

  • The This compound is an indispensable negative control, ensuring that the observed effects of the active compound are specifically due to Vps34 inhibition.[10]

  • Genetic knockdown is more suitable for studying the long-term consequences of Vps34 depletion.[2][13] It helps to understand the cellular adaptations and chronic effects that result from the sustained absence of the Vps34 protein.

By understanding the distinct advantages and limitations of each approach, researchers can design more robust experiments, leading to a clearer understanding of Vps34 biology and its implications in health and disease.

References

A Comparative Guide to Autophagy Inhibitors: Efficacy of SAR405 Versus Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy is a critical cellular process for degrading and recycling cellular components, playing a dual role in both tumor suppression and survival. The ability to modulate this pathway is a key therapeutic strategy in cancer and other diseases. This guide provides an objective comparison of SAR405, a potent and selective Vps34 inhibitor, with established autophagy inhibitors such as 3-Methyladenine (3-MA), Chloroquine (B1663885) (CQ), and Bafilomycin A1 (Baf-A1), supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Strategies

Autophagy inhibitors can be broadly categorized by their point of intervention in the pathway: early-stage (preventing autophagosome formation) and late-stage (blocking autophagosome degradation).

  • SAR405: This is a highly potent and selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PIK3C3), also known as Vps34.[1][2] Vps34 is a crucial component of the nucleation complex that generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a necessary step for the recruitment of other autophagy-related (ATG) proteins and the formation of the autophagosome.[1] By targeting this early "nucleation" step, SAR405 effectively prevents the formation of autophagosomes in response to various stimuli, including starvation and mTOR inhibition.[3] Notably, studies have highlighted SAR405's high specificity and low cytotoxicity compared to other inhibitors. The R enantiomer of SAR405 is reported to be the less active form.[4][5]

  • 3-Methyladenine (3-MA): As one of the most widely used autophagy inhibitors, 3-MA also targets PI3K activity to block autophagosome formation. However, its utility is hampered by a lack of specificity. 3-MA inhibits both class I and class III PI3Ks, which can lead to off-target effects.[1] At higher concentrations, its inhibition of class I PI3K can paradoxically induce autophagy, complicating data interpretation.[6] Furthermore, it is known to induce significant cytotoxicity and DNA damage, raising concerns about its use in many experimental models.[7]

  • Chloroquine (CQ) and Bafilomycin A1 (Baf-A1): These are late-stage inhibitors that act at the lysosome. Chloroquine is a lysosomotropic agent that accumulates in lysosomes, raising their internal pH.[8] This increase in pH inhibits the activity of acid-dependent lysosomal hydrolases and is thought to impair the fusion of autophagosomes with lysosomes.[8][9] Bafilomycin A1 is a more specific inhibitor of the vacuolar H+-ATPase (V-ATPase), the proton pump responsible for acidifying the lysosome.[10][11] By preventing lysosomal acidification, Baf-A1 effectively blocks the degradation of autophagosomal cargo.[11] Both agents lead to an accumulation of autophagosomes, which can be measured to assess autophagic flux.

Quantitative Efficacy: A Head-to-Head Comparison

The efficacy of autophagy inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes key quantitative data for SAR405 and established inhibitors. It is critical to note that IC50 values can vary significantly based on the cell type, stimulus, and assay used.

InhibitorTargetMechanism of ActionTypical Effective ConcentrationIC50 ValuesKey Considerations
SAR405 PIK3C3/Vps34 Inhibits autophagosome nucleation 10 - 500 nM1.2 nM (Vps34 kinase assay)[3]27 nM (GFP-FYVE cellular assay)[12]42 nM (mTOR inhibition-induced autophagy)[3]419 nM (Starvation-induced autophagy, GFP-LC3)Highly potent and selective; low cytotoxicity.
3-Methyladenine (3-MA) PI3K (Class III and I)Inhibits autophagosome nucleation5 - 10 mM[7]1.21 mM (Starvation-induced autophagy, NRK cells)[6]Low potency; significant off-target effects and high cytotoxicity.[1]
Chloroquine (CQ) LysosomeBlocks autophagosome-lysosome fusion; raises lysosomal pH 25 - 100 µM[8]Varies widely by cell line and duration (e.g., 5 µM sufficient in glioma cells)[13]Approved for clinical use; can have cytotoxic effects.
Bafilomycin A1 (Baf-A1) V-ATPaseBlocks autophagosome-lysosome fusion by inhibiting lysosomal acidification 1 - 100 nM[10][11]0.44 nM (V-ATPase inhibition)[14]Highly potent V-ATPase inhibitor; can have cytotoxic effects.

Visualizing the Inhibition Points

The following diagrams illustrate the points within the autophagy pathway where these inhibitors exert their effects and a typical workflow for assessing their impact.

Autophagy Signaling Pathway cluster_0 Initiation cluster_1 Nucleation cluster_2 Elongation & Maturation cluster_3 Degradation ULK1_Complex ULK1 Complex PI3KC3_Complex PIK3C3/Vps34 Complex ULK1_Complex->PI3KC3_Complex Phagophore Phagophore Formation PI3KC3_Complex->Phagophore LC3_Lipidation LC3-I → LC3-II Phagophore->LC3_Lipidation Autophagosome Autophagosome LC3_Lipidation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation SAR405_node SAR405 SAR405_node->PI3KC3_Complex MA3_node 3-Methyladenine MA3_node->PI3KC3_Complex CQ_BafA1_node Chloroquine Bafilomycin A1 CQ_BafA1_node->Autolysosome Inhibit Fusion/ Function

Caption: Points of intervention for autophagy inhibitors in the signaling pathway.

Experimental Workflow start 1. Cell Culture (e.g., HeLa, MEFs) treatment 2. Treatment - Autophagy stimulus (e.g., starvation) - Inhibitor (SAR405, CQ, etc.) - +/- Lysosomal inhibitor (for flux) start->treatment lysis 3. Cell Lysis (RIPA buffer + protease inhibitors) treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant sds 5. SDS-PAGE quant->sds transfer 6. Western Blot Transfer (PVDF membrane) sds->transfer probe 7. Immunoprobing - Primary Ab (anti-LC3, anti-p62) - Secondary HRP-Ab transfer->probe detect 8. Detection (Chemiluminescence) probe->detect analysis 9. Data Analysis (Densitometry of LC3-II / p62 bands) detect->analysis

Caption: Standard workflow for measuring autophagic flux via Western Blot.

Experimental Protocols

Accurate assessment of autophagy requires robust experimental design. The two most common methods involve monitoring the levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).

Protocol 1: LC3 Turnover (Autophagic Flux) Assay by Western Blot

This assay measures the accumulation of the lipidated form of LC3 (LC3-II), which is recruited to the autophagosome membrane. An increase in LC3-II can mean either increased autophagosome formation or a blockage in degradation. Comparing LC3-II levels in the presence and absence of a late-stage inhibitor (like CQ or Baf-A1) allows for the measurement of "autophagic flux"—the rate of autophagic degradation.

Materials:

  • Selected cell line

  • Cell culture medium (e.g., DMEM)

  • Autophagy stimulus (e.g., Earle's Balanced Salt Solution - EBSS for starvation)

  • Autophagy inhibitors (SAR405, 3-MA, etc.)

  • Late-stage inhibitor (Bafilomycin A1, 100 nM or Chloroquine, 50 µM)[15]

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-LC3B, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Seeding: Plate cells to reach 70-80% confluency at the time of the experiment.

  • Treatment: For each condition, set up parallel plates. One will receive the inhibitor of interest (e.g., SAR405) alone, and the other will receive the inhibitor plus a late-stage inhibitor (e.g., Baf-A1) for the last 2-4 hours of the experiment. Include appropriate controls (untreated, stimulus alone, late-stage inhibitor alone).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 150-200 µL of ice-cold lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% polyacrylamide gel to ensure separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).[16]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-LC3B antibody overnight at 4°C.[17]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detect bands using a chemiluminescent substrate.

    • Strip and re-probe the membrane for a loading control.

  • Data Analysis: Quantify the band intensity for LC3-II and the loading control using densitometry. Normalize LC3-II levels to the loading control. Autophagic flux is represented by the difference in normalized LC3-II levels between samples treated with and without the late-stage inhibitor. A potent inhibitor like SAR405 will show low LC3-II levels that do not increase upon addition of Baf-A1, indicating a true block in formation.

Protocol 2: p62/SQSTM1 Degradation Assay

p62 is a cargo receptor that binds to ubiquitinated proteins and delivers them to the autophagosome by binding to LC3. p62 itself is degraded during the autophagic process. Therefore, its accumulation indicates inhibition of autophagy, while its degradation suggests active autophagic flux.[18][19]

Procedure:

  • Cell Treatment: Treat cells with the desired stimulus and/or inhibitors as described in Protocol 1. A late-stage inhibitor is not required for the primary analysis but can be used as a control to confirm p62 accumulates when degradation is blocked.

  • Lysis, Quantification, and Western Blotting: Follow steps 3-5 from Protocol 1.

  • Immunoprobing:

    • Probe the membrane with a primary anti-p62/SQSTM1 antibody.

    • Detect and re-probe for a loading control as described above.

  • Data Analysis: Quantify p62 band intensity and normalize to the loading control. A decrease in p62 levels indicates successful autophagic degradation. Treatment with an effective inhibitor (like SAR405, CQ, or Baf-A1) will prevent this degradation, resulting in stable or increased p62 levels compared to the stimulus-only control.[20]

Conclusion

The choice of an autophagy inhibitor profoundly impacts experimental outcomes. SAR405 emerges as a superior tool for studying the consequences of inhibiting autophagosome formation due to its high potency, exquisite selectivity for Vps34, and lower cytotoxicity compared to the classical inhibitor 3-MA.[1] While late-stage inhibitors like Chloroquine and Bafilomycin A1 are indispensable for measuring autophagic flux, their effects on lysosomal function and potential cytotoxicity must be considered. For researchers aiming to specifically and cleanly block the initiation of autophagy, SAR405 represents the current best-in-class option, providing more reliable and interpretable data.

References

Benchmarking SAR405 R Enantiomer: A Comparative Analysis Against a Library of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR405 is a highly selective, ATP-competitive inhibitor of Vps34, a key enzyme in the initiation of autophagy.[1] Its inhibitory activity resides primarily in the S-enantiomer. This guide presents a comparative analysis of the S-enantiomer of SAR405 and other notable Vps34 inhibitors, providing quantitative data on their inhibitory potency. Detailed experimental protocols for assessing kinase inhibition and cellular autophagy are also provided to enable researchers to replicate and validate these findings.

Data Presentation: Vps34 Inhibitor Potency

The following table summarizes the in vitro biochemical potency of the active SAR405 enantiomer and a selection of other commercially available Vps34 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor effectiveness.

Compound NameTarget KinaseIC50 (nM)
SAR405 (S-enantiomer) Vps34 ~1.2 [1]
SAR405 R enantiomerVps34Not publicly available (reported as less active)[2]
PIK-IIIVps3418
VPS34 Inhibitor 1Vps3415
AutophinibVps3419
Vps34-IN-1Vps3425
3-Methyladenine (3-MA)Vps34 / PI3Kγ25,000 (in HeLa cells)

Experimental Protocols

In Vitro Vps34 Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the IC50 value of a test compound against recombinant Vps34 kinase.

Materials:

  • Recombinant human Vps34/Vps15 complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Phosphatidylinositol (PtdIns) substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Test compounds (e.g., this compound, library inhibitors) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compounds to the assay plate wells.

  • Add the Vps34/Vps15 enzyme to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the PtdIns substrate and ATP to each well. The final ATP concentration should be close to the Km value for Vps34.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO-treated controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Autophagy Assay (LC3-II Western Blot)

This protocol describes how to assess the inhibitory effect of a compound on autophagy in a cellular context by measuring the levels of LC3-II.

Materials:

  • Human cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3B, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 4-6 hours). Include a positive control for autophagy induction (e.g., starvation by incubating in Earle's Balanced Salt Solution - EBSS) and a negative control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Re-probe the membrane with an anti-GAPDH antibody as a loading control.

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/GAPDH ratio is indicative of autophagy inhibition (due to blockage of autophagosome clearance).

Mandatory Visualizations

Vps34 Signaling Pathway in Autophagy Initiation

Vps34_Pathway cluster_0 Upstream Regulation cluster_1 Vps34 Complex Activation cluster_2 PI(3)P Production and Autophagosome Formation cluster_3 Point of Inhibition Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibition ULK1_Complex ULK1_Complex mTORC1->ULK1_Complex inhibition Vps34_Complex Vps34-Vps15- Beclin1-Atg14L ULK1_Complex->Vps34_Complex activation PI(3)P PI(3)P Vps34_Complex->PI(3)P phosphorylation PtdIns PtdIns Autophagosome Autophagosome PI(3)P->Autophagosome recruitment of effectors SAR405 SAR405 & other Vps34 Inhibitors SAR405->Vps34_Complex Inhibition

Caption: Vps34 signaling cascade in autophagy.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Serial Dilution of Test Compounds Dispense_Compound 4. Dispense Compounds into Assay Plate Compound_Dilution->Dispense_Compound Enzyme_Prep 2. Prepare Vps34 Kinase Solution Add_Enzyme 5. Add Vps34 Kinase Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Prepare Substrate/ATP Master Mix Add_Substrate 7. Initiate Reaction with Substrate/ATP Mix Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Incubate_1 6. Pre-incubation Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 8. Reaction Incubation Add_Substrate->Incubate_2 Stop_Reaction 9. Stop Reaction & Detect ADP Production Incubate_2->Stop_Reaction Read_Plate 10. Measure Luminescence Stop_Reaction->Read_Plate Data_Analysis 11. Calculate % Inhibition Read_Plate->Data_Analysis IC50_Calc 12. Determine IC50 Value Data_Analysis->IC50_Calc

Caption: Workflow for in vitro kinase IC50 determination.

Logical Relationship of Autophagy Inhibition Measurement

Autophagy_Logic cluster_cellular Cellular Process cluster_inhibition Inhibitor Action cluster_measurement Experimental Measurement Autophagy_Induction Autophagy Induction (e.g., Starvation) Autophagosome_Formation Autophagosome Formation Autophagy_Induction->Autophagosome_Formation LC3_Conversion LC3-I to LC3-II Conversion Autophagosome_Formation->LC3_Conversion Autolysosome_Formation Autolysosome Formation & Degradation LC3_Conversion->Autolysosome_Formation Western_Blot Western Blot for LC3-I and LC3-II LC3_Conversion->Western_Blot Detected by Vps34_Inhibitor Vps34 Inhibitor (e.g., SAR405) Vps34_Inhibitor->Autophagosome_Formation Blocks Ratio_Analysis Quantification of LC3-II / LC3-I Ratio Western_Blot->Ratio_Analysis Conclusion Conclusion: Inhibition of Autophagy Ratio_Analysis->Conclusion

Caption: Logic of measuring autophagy inhibition via LC3-II.

References

Safety Operating Guide

Navigating the Safe Disposal of SAR405 R Enantiomer: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of SAR405 R enantiomer, a less active enantiomer of the potent PIK3C3/Vps34 inhibitor, SAR405. Adherence to these procedures is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. All handling of the this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. In case of respiratory arrest, administer artificial respiration and seek immediate medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyData
Chemical Name (8S)-9-[(5-chloro-3-pyridinyl)methyl]-6,7,8,9-tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one
Molecular Formula C₁₉H₂₁ClF₃N₅O₂
Molecular Weight 443.9 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO and Ethanol.[1]
Storage Store at -20°C for the short term. For long-term storage, it is recommended to store at -80°C.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, which contains a chlorinated pyridine (B92270) and a trifluoromethyl group, must be handled as hazardous waste.[3][4][5]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and consumables (e.g., pipette tips, vials, gloves), must be classified as hazardous chemical waste.

    • Segregate this waste stream from other laboratory waste to prevent cross-contamination and ensure appropriate disposal.

  • Waste Collection and Containerization:

    • Collect all solid and liquid waste in designated, leak-proof, and clearly labeled hazardous waste containers.

    • The container must be compatible with the chemical properties of the waste.

    • Ensure the container is tightly sealed to prevent spills or the release of vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include information on the primary hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.

    • This storage area should be away from incompatible materials, such as strong oxidizing agents and acids.[3]

  • Professional Disposal:

    • The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.

    • The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[4][5]

Spill Management

In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Signaling Pathway and Experimental Workflow

SAR405 is a selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1] Vps34 plays a crucial role in the initiation of autophagy, a cellular process responsible for the degradation of cellular components.[6][7]

Vps34_Autophagy_Pathway Vps34-Mediated Autophagy Pathway cluster_0 Upstream Signals cluster_1 Vps34 Complex Activation cluster_2 Autophagosome Formation cluster_3 Inhibition Nutrient Deprivation Nutrient Deprivation Vps34 Complex (Vps34, Beclin-1, Vps15, Atg14L) Vps34 Complex (Vps34, Beclin-1, Vps15, Atg14L) Nutrient Deprivation->Vps34 Complex (Vps34, Beclin-1, Vps15, Atg14L) mTORC1 Inhibition mTORC1 Inhibition mTORC1 Inhibition->Vps34 Complex (Vps34, Beclin-1, Vps15, Atg14L) PI(3)P Production PI(3)P Production Vps34 Complex (Vps34, Beclin-1, Vps15, Atg14L)->PI(3)P Production Vps34 Vps34 Beclin-1 Beclin-1 Vps15 Vps15 Atg14L Atg14L Recruitment of WIPIs Recruitment of WIPIs PI(3)P Production->Recruitment of WIPIs LC3-I to LC3-II Conversion LC3-I to LC3-II Conversion Recruitment of WIPIs->LC3-I to LC3-II Conversion Autophagosome Autophagosome LC3-I to LC3-II Conversion->Autophagosome SAR405 SAR405 SAR405->Vps34 Complex (Vps34, Beclin-1, Vps15, Atg14L)

Caption: Vps34 signaling pathway in autophagy initiation.

The following diagram outlines the logical workflow for the proper disposal of this compound.

Disposal_Workflow Disposal Workflow for this compound Start Start Identify this compound Waste Identify this compound Waste Start->Identify this compound Waste Segregate as Hazardous Waste Segregate as Hazardous Waste Identify this compound Waste->Segregate as Hazardous Waste Collect in Labeled, Sealed Container Collect in Labeled, Sealed Container Segregate as Hazardous Waste->Collect in Labeled, Sealed Container Store in Designated Secondary Containment Store in Designated Secondary Containment Collect in Labeled, Sealed Container->Store in Designated Secondary Containment Contact EHS for Disposal Contact EHS for Disposal Store in Designated Secondary Containment->Contact EHS for Disposal Licensed Waste Vendor Collection Licensed Waste Vendor Collection Contact EHS for Disposal->Licensed Waste Vendor Collection High-Temperature Incineration High-Temperature Incineration Licensed Waste Vendor Collection->High-Temperature Incineration End End High-Temperature Incineration->End

Caption: Logical workflow for this compound disposal.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's SDS.

References

Personal protective equipment for handling SAR405 R enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for SAR405 R Enantiomer

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the safety data sheet for SAR405 and are intended to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a laboratory coat. Ensure that skin is not exposed.
Respiratory Protection Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate or if dusts/aerosols are generated.
Hand Protection Chemical-resistant gloves must be worn. Wash and dry hands thoroughly after handling.
Operational Plan: Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands before breaks and at the end of the workday.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Recommended storage temperature is typically -20°C for long-term stability.[2]

  • Keep out of the reach of children.[1]

Disposal Plan
  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Dispose of contaminated packaging as unused product.

  • Do not let the product enter drains.

Emergency Procedures: First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & PPE cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Evacuate Evacuate Spill Area Alert Alert Others & Supervisor Evacuate->Alert Immediately Isolate Isolate the Area Alert->Isolate Assess Assess the Spill Isolate->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain the Spill DonPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SAR405 R enantiomer
Reactant of Route 2
Reactant of Route 2
SAR405 R enantiomer

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。